Suplatast
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
94055-75-1 |
|---|---|
Molekularformel |
C16H26NO4S+ |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1 |
InChI-Schlüssel |
DYZJXZOQQRXDLE-UHFFFAOYSA-O |
SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
Kanonische SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
Andere CAS-Nummern |
94055-75-1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Balancing Act: A Deep Dive into the Orchestration of Dendritic Cell Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the sentinels of the immune system, acting as the crucial bridge between innate and adaptive immunity.[1] Their primary role is to process and present antigens to T cells, thereby initiating and shaping the adaptive immune response.[2] The delicate balance between different DC subsets is paramount for maintaining immune homeostasis, where the immune system must respond to pathogens while remaining tolerant to self-antigens.[1] Dysregulation of this balance can lead to a spectrum of immune-related disorders, including autoimmunity and cancer.[1][2] This technical guide provides an in-depth exploration of the core molecular mechanisms that govern dendritic cell balance, with a focus on key signaling pathways, experimental methodologies, and quantitative analysis of DC populations.
Dendritic cells are broadly categorized into two main lineages: conventional DCs (cDCs) and plasmacytoid DCs (pDCs).[3][4] cDCs are further subdivided into type 1 conventional DCs (cDC1s) and type 2 conventional DCs (cDC2s), each with specialized functions.[4] cDC1s excel at cross-presentation of antigens to CD8+ T cells, which is critical for anti-tumor and anti-viral immunity.[5] cDC2s are more adept at priming CD4+ T helper cells and are involved in responses against extracellular pathogens and allergens.[4][5] pDCs are the primary producers of type I interferons (IFNs) in response to viral infections.[6] The development and maintenance of these distinct populations are tightly controlled by a complex interplay of cytokines and transcription factors.
Core Regulatory Networks in Dendritic Cell Development
The differentiation of hematopoietic stem cells (HSCs) into the various DC subsets is a multi-step process orchestrated by a network of transcription factors and cytokine signaling pathways. The Fms-like tyrosine kinase 3 (Flt3) and its ligand (Flt3L) are indispensable for the development of all DC lineages.[6][7]
Key Transcription Factors in DC Lineage Commitment
A cohort of master transcription factors dictates the commitment of progenitor cells to specific DC lineages. The expression levels and interplay of these factors are critical for maintaining the balance between cDC1, cDC2, and pDC populations.
-
IRF8 (Interferon Regulatory Factor 8): A central player in DC development, IRF8 is crucial for the differentiation of cDC1s and pDCs.[6][8] Its expression is regulated by multiple enhancers that are activated by other transcription factors at different developmental stages.[8][9]
-
BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3): This transcription factor is essential for the development of cDC1s and cooperates with IRF8 to drive their differentiation.[6]
-
ID2 (Inhibitor of DNA Binding 2): ID2 promotes cDC1 development by antagonizing the activity of E-proteins, which in turn allows for the activation of IRF8 enhancers specific for the cDC1 lineage.[8][9]
-
IRF4 (Interferon Regulatory Factor 4): In contrast to IRF8's role in cDC1 development, IRF4 is critical for the differentiation of cDC2s.[4]
-
E2-2 (also known as TCF4): This transcription factor is the master regulator of pDC development.[6] It acts in a mutually antagonistic relationship with ID2; high levels of E2-2 drive pDC differentiation, while high levels of ID2 promote cDC development.[10]
-
PU.1: This transcription factor is required for the development of all DC lineages and is involved in driving the expression of Flt3.[6][7]
The intricate network of these transcription factors ensures the proper development and balance of DC subsets.
Caption: Simplified overview of the dendritic cell development pathway.
Quantitative Analysis of Dendritic Cell Populations
The relative abundance of DC subsets can vary depending on the tissue and the immunological state of the organism. Flow cytometry is the primary technique used to quantify these populations.
Table 1: Representative Distribution of DC Subsets in Mouse Spleen
| DC Subset | Key Markers | Approximate Percentage of Splenocytes | Reference |
| cDC1 | CD11c+, MHCII+, CD8α+, XCR1+ | 0.1 - 0.5% | [11] |
| cDC2 | CD11c+, MHCII+, CD11b+, CD172a+ | 0.5 - 1.5% | [12] |
| pDC | CD11c_int_, B220+, Siglec-H+, CD317+ | 0.5 - 1.0% | [13][14] |
Note: These percentages can vary between mouse strains and experimental conditions.
Table 2: Representative Distribution of DC Subsets in Human Peripheral Blood
| DC Subset | Key Markers | Approximate Percentage of PBMCs | Reference |
| cDC1 | Lin-, HLA-DR+, CD11c+, CD141+ | 0.01 - 0.05% | [4] |
| cDC2 | Lin-, HLA-DR+, CD11c+, CD1c+ | 0.1 - 0.5% | [4] |
| pDC | Lin-, HLA-DR+, CD123+, CD303+ | 0.2 - 0.8% | [3] |
Note: PBMC stands for Peripheral Blood Mononuclear Cell. These values represent approximate ranges in healthy adults.
Experimental Protocols
The study of dendritic cell balance relies on a set of key experimental techniques. Below are detailed methodologies for the isolation, differentiation, and analysis of DC subsets.
Protocol 1: Isolation and Flow Cytometric Analysis of Mouse Splenic DCs
This protocol outlines the steps for preparing a single-cell suspension from a mouse spleen and subsequently identifying DC subsets using multicolor flow cytometry.[13][14][15]
Materials:
-
C57BL/6 mouse spleen
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
EDTA
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 2mM EDTA)
-
Fluorescently conjugated antibodies (see Table 3)
-
Flow cytometer
Procedure:
-
Spleen Digestion:
-
Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish with cold RPMI medium.
-
Mince the spleen into small pieces using a scalpel.
-
Transfer the tissue fragments to a gentleMACS C Tube containing RPMI with Collagenase D (1 mg/mL) and DNase I (20 U/mL).[2]
-
Run the gentleMACS Dissociator program for spleen dissociation.[13]
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
Stop the digestion by adding EDTA to a final concentration of 10 mM.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis by adding an excess of RPMI medium.
-
Centrifuge and wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Count the viable cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.
-
Add the cocktail of fluorescently conjugated antibodies (see Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Table 3: Antibody Panel for Mouse Splenic DC Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BV510 | 30-F11 | Leukocyte gate |
| CD11c | PE-Cy7 | N418 | Pan-DC marker |
| MHCII (I-A/I-E) | AF700 | M5/114.15.2 | cDC marker |
| CD8α | APC | 53-6.7 | cDC1 marker |
| XCR1 | PE | ZET | cDC1 marker |
| CD11b | PerCP-Cy5.5 | M1/70 | cDC2 marker |
| CD172a (SIRPα) | BV421 | P84 | cDC2 marker |
| B220 (CD45R) | FITC | RA3-6B2 | pDC marker |
| Siglec-H | BV605 | 551 | pDC marker |
| CD317 (PDCA-1) | eFluor 450 | 927 | pDC marker |
| Live/Dead | Zombie Aqua | Viability dye |
digraph "Flow_Cytometry_Gating_Strategy" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Gating Strategy for Mouse Splenic DCs", splines=ortho, rankdir=TB, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Total_Cells [label="Total Splenocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Singlets [label="Singlets", fillcolor="#F1F3F4", fontcolor="#202124"]; Live_Cells [label="Live Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukocytes [label="CD45+", fillcolor="#F1F3F4", fontcolor="#202124"]; Non_DCs [label="CD11c-", fillcolor="#FFFFFF", fontcolor="#202124"]; DCs [label="CD11c+", fillcolor="#F1F3F4", fontcolor="#202124"]; pDCs [label="pDCs\n(B220+ Siglec-H+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cDCs [label="cDCs\n(MHCII+)", fillcolor="#F1F3F4", fontcolor="#202124"]; cDC1 [label="cDC1\n(CD8α+ XCR1+)", fillcolor="#FBBC05", fontcolor="#202124"]; cDC2 [label="cDC2\n(CD11b+ CD172a+)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Total_Cells -> Singlets [label="FSC-A vs FSC-H"]; Singlets -> Live_Cells [label="Live/Dead Stain"]; Live_Cells -> Leukocytes [label="CD45"]; Leukocytes -> {Non_DCs, DCs} [label="CD11c"]; DCs -> {pDCs, cDCs} [label="B220/Siglec-H vs MHCII"]; cDCs -> {cDC1, cDC2} [label="CD8α vs CD11b"]; }
Caption: A representative flow cytometry gating strategy for identifying DC subsets.
Protocol 2: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the in vitro differentiation of DCs from mouse bone marrow precursor cells using Flt3-ligand (Flt3L).[16][17][18]
Materials:
-
Mouse femur and tibia bones
-
Complete RPMI medium (RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Recombinant murine Flt3L (100-200 ng/mL)
-
6-well tissue culture plates
Procedure:
-
Bone Marrow Isolation:
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia bones and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile tube with complete RPMI medium using a syringe and a 25-gauge needle. Alternatively, centrifuge the bones in a microcentrifuge tube to extrude the marrow.[18]
-
Create a single-cell suspension by gently pipetting.
-
-
Cell Culture:
-
Lyse red blood cells as described in Protocol 1.
-
Count the bone marrow cells and resuspend them in complete RPMI medium containing Flt3L at a concentration of 1.5 x 10^6 cells/mL.[18]
-
Plate the cells in 6-well plates (4-5 mL per well).
-
Incubate at 37°C in a 5% CO2 incubator for 8-9 days.[17][18] Do not disturb the cultures for the first 7 days.[16]
-
-
Harvesting BMDCs:
-
On day 8 or 9, gently collect the non-adherent and loosely adherent cells by pipetting.
-
The harvested cells will contain a mixed population of pDCs and cDCs, which can be further purified or analyzed by flow cytometry.
-
Caption: Experimental workflow for the in vitro generation of BMDCs.
Conclusion and Future Directions
The maintenance of dendritic cell balance is a dynamic process governed by a complex and elegant network of transcription factors and cytokine signaling pathways. A thorough understanding of these regulatory mechanisms is essential for unraveling the intricacies of immune homeostasis and for the development of novel therapeutic strategies for a wide range of diseases. The ability to precisely quantify and manipulate DC subsets using the techniques outlined in this guide will be instrumental in advancing our knowledge in this critical area of immunology. Future research will likely focus on single-cell multi-omics approaches to further dissect the heterogeneity within DC populations and to identify novel regulatory nodes that can be targeted for therapeutic intervention. The development of in vitro systems that more accurately recapitulate the in vivo differentiation of human DC subsets from pluripotent stem cells will also be a key area of investigation.[19][20]
References
- 1. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for phenotyping and isolation of dendritic cell subsets from blood and lymphoid organs of non-human primates and humans by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the human DC lineage through the integration of high-dimensional techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Diversity, and Function of Dendritic Cells in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human dendritic cell subsets: An updated view of their ontogeny and functional specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Control of Dendritic Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional regulation of dendritic cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptional regulation of dendritic cell development and function [frontiersin.org]
- 10. Transcription Factor Networks in Dendritic Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative abnormalities in splenic dendritic cell populations in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Activation of Splenic cDC1 and cDC2 Cell Subsets following Poxvirus Infection of BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Flow cytometric gating for spleen monocyte and DC subsets: differences in autoimmune NOD mice and with acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. labpages2.moffitt.org [labpages2.moffitt.org]
- 17. Generation of murine dendritic cells from flt3-ligand-supplemented bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differentiation of Human Induced Pluripotent Stem Cells (iPS Cells) and Embryonic Stem Cells (ES Cells) into Dendritic Cell (DC) Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Suplatast effect on GATA-3 signaling pathway
An In-depth Technical Guide on the Effect of Suplatast on the GATA-3 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound tosilate (IPD-1151T) is an immunomodulatory drug with established efficacy in the treatment of allergic diseases such as bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2][3] Its mechanism of action is primarily attributed to the suppression of T helper 2 (Th2) cell-mediated immune responses. A growing body of evidence indicates that this compound exerts its effects by inhibiting the GATA-3 signaling pathway. GATA-3 is a master transcription factor essential for the differentiation of Th2 cells and the subsequent production of key inflammatory cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[4] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the GATA-3 pathway, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core mechanisms.
The GATA-3 Signaling Pathway in Th2-Mediated Inflammation
The GATA-3 transcription factor is a critical regulator of Th2 cell differentiation and function.[4] In response to allergenic stimuli, naïve CD4+ T cells are driven to differentiate into Th2 cells. This process is heavily dependent on the upregulation and activation of GATA-3. Once activated, GATA-3 binds to the promoter regions of the IL-4, IL-5, and IL-13 genes, initiating their transcription.[5] These cytokines orchestrate the key features of an allergic inflammatory response:
-
IL-4 promotes IgE production by B cells and further enhances Th2 differentiation.[3]
-
IL-5 is crucial for the development, recruitment, and activation of eosinophils.[6][7]
-
IL-13 contributes to airway hyperresponsiveness and mucus production.[2]
Given its central role, the GATA-3 pathway represents a prime therapeutic target for inhibiting the Th2 inflammatory cascade.
This compound's Mechanism of Action: Inhibition of GATA-3
This compound has been demonstrated to ameliorate airway hyperreactivity and inflammation by directly inhibiting the GATA-3/IL-5 signaling pathway.[5][8] Studies in animal models of asthma show that this compound administration markedly reduces the expression of both GATA-3 and its downstream target, IL-5.[8] This intervention effectively suppresses the Th2-driven inflammatory response. The drug is considered a selective Th2 cytokine inhibitor, acting to suppress the production of IL-4 and IL-5.[2] This leads to a reduction in eosinophil infiltration and a decrease in IgE levels, key hallmarks of allergic diseases.[1][9]
Quantitative Data from Preclinical Studies
Research using an ovalbumin (OVA)-sensitized rat model of asthma provides clear quantitative evidence of this compound's effect on the GATA-3 pathway.[5][8]
| Parameter | Control Group (OVA-sensitized) | This compound-Treated Group (OVA + IPD) | Positive Control (Budesonide) | p-value | Reference |
| GATA-3 Protein Expression (relative units) | Markedly Increased | Significantly Reduced | Significantly Reduced | < 0.05 | [5][8] |
| IL-5 mRNA Expression (relative units) | Markedly Upregulated | Significantly Reduced | Significantly Reduced | < 0.05 | [5][8] |
| IL-5 Protein Level (pg/mL) | Significantly Increased | Markedly Reduced | Markedly Reduced | < 0.05 | [5][8] |
| Airway Resistance (cmH₂O·s/mL) | Significantly Increased | Significantly Attenuated | Significantly Attenuated | < 0.05 | [5][8] |
| Eosinophils in Blood (%) | Significantly Increased | Significantly Attenuated | Significantly Attenuated | < 0.05 | [5][8] |
Table 1: Summary of this compound's effects in an OVA-induced rat asthma model.
Experimental Protocols
Animal Model of Asthma
A widely used protocol to study the effects of this compound involves sensitizing Sprague-Dawley rats with ovalbumin (OVA).[5][8]
-
Sensitization: Rats are sensitized by intraperitoneal injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 mL of saline on days 1 and 8.
-
Challenge: From day 15 to day 21, rats are challenged with an aerosolized solution of 1% OVA for 30 minutes daily.
-
Drug Administration: this compound tosilate (IPD) is administered orally via gavage. Two regimens are often tested: continuous administration (C-IPD) from day 1 to day 21, and late-stage administration (L-IPD) from day 15 to day 21. Budesonide (BUD) is often used as a positive control.[5][8]
Western Blot Analysis for GATA-3
-
Protein Extraction: Lung tissues are homogenized in RIPA lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated overnight at 4°C with a primary antibody against GATA-3. A β-actin antibody is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[8]
RT-PCR for IL-5 mRNA
-
RNA Extraction: Total RNA is extracted from lung tissue using TRIzol reagent.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using specific primers for IL-5 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of IL-5 mRNA is calculated using the 2-ΔΔCt method.[8]
Clinical Implications and Therapeutic Rationale
The inhibition of the GATA-3 pathway by this compound provides a strong therapeutic rationale for its use in Th2-mediated diseases. Clinical studies have shown that this compound treatment leads to significant reductions in airway inflammation and hyperresponsiveness.[1] In patients with perennial allergic rhinitis, this compound significantly decreased nasal symptom scores and reduced the levels of IL-4 and IL-5 in the nasal mucosa.[2] Furthermore, the drug has been shown to inhibit eosinophil production and recruitment in the skin, making it effective for atopic dermatitis.[6][9] By targeting the master regulator GATA-3, this compound offers a more upstream intervention compared to therapies that target individual cytokines or their receptors. This approach can potentially prevent the progression of the "allergic march" in children by improving Th2 dominance.[10][11]
Conclusion and Future Directions
This compound tosilate effectively mitigates Th2-mediated inflammation by inhibiting the GATA-3 signaling pathway. This mechanism is supported by robust preclinical data demonstrating a reduction in GATA-3 expression and its downstream targets, IL-4 and IL-5, leading to decreased eosinophilic inflammation and improved clinical outcomes in models of allergic disease.[5][8] The detailed experimental protocols provided herein serve as a guide for researchers investigating novel Th2 inhibitors.
Future research should focus on elucidating the precise molecular interaction between this compound and the GATA-3 transcription factor or its upstream activators. Investigating the long-term effects of this compound on immune system polarization and its potential for disease modification in allergic patients remains a key area of interest for drug development professionals.
References
- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective enhancement of production of IgE, IgG4, and Th2-cell cytokine during the rebound phenomenon in atopic dermatitis and prevention by this compound tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical this compound tosilate (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness of this compound tosilate, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early intervention with this compound tosilate for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Suplatast Tosilate in Murine Models of Asthma: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suplatast tosilate (IPD-1151T) is an immunomodulatory compound classified as a Th2 cytokine inhibitor.[1][2] In the context of allergic asthma, a disease characterized by a dominant Th2 immune response, this compound tosilate has demonstrated significant therapeutic potential in preclinical murine models. This technical guide provides an in-depth overview of the pharmacodynamics of this compound tosilate in these models, focusing on its effects on key pathophysiological features of asthma, including airway inflammation, airway hyperresponsiveness (AHR), and the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of Th2 Cytokine Production
The primary mechanism by which this compound tosilate exerts its anti-asthmatic effects is through the suppression of Th2 cytokine production.[1][3] Specifically, it has been shown to inhibit the synthesis of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) from Th2 cells.[1][4] These cytokines are pivotal in orchestrating the allergic inflammatory cascade in asthma:
-
IL-4: Is crucial for the differentiation of naive T cells into Th2 cells and for mediating the class switching of B cells to produce Immunoglobulin E (IgE).
-
IL-5: Plays a key role in the maturation, recruitment, and survival of eosinophils, a hallmark of asthmatic airway inflammation.
-
IL-13: Is a major effector cytokine in asthma, contributing to AHR, mucus hypersecretion, and airway remodeling.
By downregulating these key cytokines, this compound tosilate effectively dampens the Th2-mediated immune response that drives the pathology of asthma.
Quantitative Effects of this compound Tosilate in Murine Asthma Models
The following tables summarize the reported quantitative effects of this compound tosilate in ovalbumin (OVA)-sensitized and challenged murine models of asthma. It is important to note that while many studies report significant reductions, precise numerical data with statistical variance is not always available in the published literature.
Table 1: Effect of this compound Tosilate on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Parameter | Animal Model | Treatment Group | Control Group (OVA-sensitized) | This compound Tosilate Treated Group | Percentage Change | Reference |
| Total Cells | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Reported "significant reduction" | ~ -40% | [4] |
| Eosinophils | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Reported "significant reduction" | ~ -40% | [4] |
| Lymphocytes | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Reported "significant reduction" | Data not available | [5][6] |
| Macrophages | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Data not available | Data not available | |
| Neutrophils | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Data not available | Data not available |
Table 2: Effect of this compound Tosilate on Airway Hyperresponsiveness (AHR)
| Parameter | Animal Model | Treatment Group | Measurement Method | Control Group (OVA-sensitized) | This compound Tosilate Treated Group | Outcome | Reference |
| Bronchial Hyperresponsiveness | BALB/c Mice | This compound tosilate (dose not specified) | Methacholine challenge | Data not available | Data not available | "Almost completely inhibited" | [4] |
| Airway Resistance | Sprague-Dawley Rats | This compound tosilate (50 mg/kg/day) | Invasive plethysmography (methacholine challenge) | Increased airway resistance | Significantly attenuated increase in airway resistance | Dose-dependent inhibition | [7][8] |
Table 3: Effect of this compound Tosilate on Th2 Cytokines and IgE Levels
| Parameter | Animal Model | Sample Type | Control Group (OVA-sensitized) | This compound Tosilate Treated Group | Outcome | Reference |
| IL-4 | BALB/c Mice | BALF | Elevated levels | Significantly decreased | Inhibition of Th2 cytokine production | [1][4] |
| IL-5 | BALB/c Mice | BALF | Elevated levels | Significantly decreased | Inhibition of Th2 cytokine production | [1][4] |
| IL-13 | BALB/c Mice | BALF | Elevated levels | Significantly decreased | Inhibition of Th2 cytokine production | [4] |
| Ovalbumin-specific IgE | BALB/c Mice | Serum | Elevated levels | Slightly but significantly reduced | Inhibition of IgE synthesis | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound tosilate in murine asthma models.
Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This is the most common model used to study the efficacy of anti-asthmatic drugs.
-
Animals: Female BALB/c mice (6-8 weeks old) are typically used due to their propensity to develop a strong Th2-biased immune response.[9]
-
Sensitization:
-
Challenge:
-
Following sensitization, mice are challenged with aerosolized OVA (1-5% in phosphate-buffered saline, PBS) for 20-30 minutes on consecutive days (e.g., days 24-30).[10]
-
-
This compound Tosilate Administration:
-
This compound tosilate is typically administered orally (p.o.) via gavage.
-
Dosing can be prophylactic (administered before and during sensitization and challenge) or therapeutic (administered after the establishment of the asthmatic phenotype).[2]
-
A common therapeutic dose is 100 mg/kg administered daily.[1]
-
Assessment of Airway Inflammation
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged with a fixed volume of sterile PBS (e.g., 2 x 0.6 ml).[9]
-
The collected BAL fluid (BALF) is centrifuged to separate the cells from the supernatant.
-
-
Cell Counting and Differentiation:
-
The total number of cells in the BALF is determined using a hemocytometer.
-
Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with May-Grünwald-Giemsa or a similar stain.
-
-
Histological Analysis:
-
Lungs are perfused with PBS and fixed in 4% paraformaldehyde.
-
The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.[9]
-
Measurement of Airway Hyperresponsiveness (AHR)
-
Invasive Plethysmography:
-
Mice are anesthetized, tracheostomized, and mechanically ventilated.
-
Airway resistance is measured at baseline and after challenge with increasing concentrations of a bronchoconstrictor, typically methacholine.
-
-
Non-invasive Plethysmography:
-
Conscious, unrestrained mice are placed in a whole-body plethysmography chamber.
-
AHR is assessed by measuring the enhanced pause (Penh), a calculated value that correlates with airway obstruction, in response to nebulized methacholine at increasing concentrations (e.g., 6.25, 12.5, 25, 50 mg/ml).[11][12]
-
Quantification of Cytokines and IgE
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Concentrations of IL-4, IL-5, and IL-13 in BALF supernatant and OVA-specific IgE in serum are quantified using commercially available ELISA kits.[9]
-
-
Western Blotting:
-
Protein expression of key signaling molecules, such as GATA-3, in lung tissue homogenates can be assessed by Western blotting.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by this compound tosilate and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive effects of anti-allergic agent this compound tosilate (IPD-1151T) on the expression of co-stimulatory molecules on mouse splenocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
a discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of Novabirsen, a Novel Protein Kinase Z (PKZ) Inhibitor
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A growing body of evidence has implicated the overexpression and hyperactivity of Protein Kinase Z (PKZ) in the proliferation and survival of GBM cells. PKZ is a serine/threonine kinase that plays a critical role in the downstream signaling of multiple growth factor receptors. Its targeted inhibition represents a promising therapeutic strategy. This document outlines the discovery and synthesis of Novabirsen, a potent and selective small molecule inhibitor of PKZ, identified through a fragment-based lead discovery campaign and developed via a novel, efficient synthetic pathway.
Discovery Pathway: Fragment-Based Lead Discovery
Novabirsen was discovered using a fragment-based lead discovery (FBLD) approach. This method identifies low-molecular-weight fragments that bind to the target protein, which are then grown or linked to develop a high-affinity lead compound.
The workflow for the discovery of Novabirsen is depicted below:
The Compass of Discovery: An In-depth Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery, the identification and subsequent validation of a therapeutic target serve as the foundational lynchpin, dictating the trajectory and ultimate success of a program. This guide provides a comprehensive technical overview of the core principles, methodologies, and data-driven strategies that underpin this critical phase. By integrating detailed experimental protocols, quantitative data analysis, and visual representations of complex biological systems, we aim to equip researchers with the knowledge to navigate the multifaceted landscape of target discovery.
The Imperative of Target Identification
Target identification is the process of elucidating the specific biological entities—such as proteins, genes, or RNA—that play a causative role in a disease and can be modulated by a therapeutic agent.[1][2] A well-characterized target is paramount, as nearly 60% of clinical trial failures are attributed to an insufficient understanding of the target-disease linkage.[3]
Characteristics of an Ideal Drug Target
The "druggability" of a target is a key consideration, encompassing both its biological and technical feasibility for therapeutic intervention.[3][4] An optimal target exhibits several key characteristics:
-
Disease Relevance: A confirmed role in the pathophysiology of the disease.[4]
-
Modulability: The target's activity can be altered by a therapeutic molecule.[4]
-
Assayability: The target can be readily measured in high-throughput screening formats.[4]
-
Favorable Toxicity Profile: Modulation of the target is not expected to cause significant adverse effects.[4]
-
Intellectual Property: A favorable intellectual property (IP) status for commercial development.[4]
Approaches to Target Identification
A multitude of strategies are employed to identify novel drug targets, often in a complementary fashion. These can be broadly categorized as follows:
| Approach | Description | Key Methodologies |
| Genomics | Identifies genetic variations or alterations in gene expression associated with a disease. | Genome-Wide Association Studies (GWAS), CRISPR screens, RNA interference (RNAi) screening. |
| Proteomics | Analyzes the entire protein complement of a cell or tissue to identify proteins that are differentially expressed or modified in a disease state. | Mass Spectrometry, Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP).[1] |
| Chemical Biology | Uses small molecules to probe biological systems and identify their molecular targets. | Phenotypic screening followed by target deconvolution. |
| Computational & AI | Leverages bioinformatics, machine learning, and AI to analyze large datasets and predict potential drug targets.[5] | Network analysis, protein structure prediction (e.g., AlphaFold), literature mining.[5][6] |
The Gauntlet of Target Validation
Target validation is the rigorous process of confirming that modulating a specific biological target will produce the desired therapeutic effect in a disease context.[1][2] This crucial step aims to de-risk the subsequent investment in drug discovery and development.
Genetic Validation Techniques
Genetic manipulation provides a powerful means to assess the functional role of a potential target.
-
CRISPR/Cas9: This revolutionary gene-editing technology allows for the precise knockout, activation, or modification of a target gene to study its impact on cellular or disease phenotypes.
-
RNA interference (RNAi): Utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of a target gene at the mRNA level.
Pharmacological Validation
Pharmacological validation involves the use of "tool" compounds—small molecules or biologics that specifically modulate the target's activity. This approach helps to establish a direct link between target engagement and the observed biological effect.
In Vivo Model Systems
The ultimate preclinical test of a target's validity often comes from studies in animal models of the disease. These models, which can range from genetically engineered rodents to more complex organisms, allow for the assessment of a target's role in a physiological context.
Experimental Workflows and Signaling Pathways
Visualizing the intricate workflows and signaling pathways involved in target identification and validation is essential for a clear understanding of the process.
General Target Identification and Validation Workflow
The following diagram illustrates a typical workflow, from initial hypothesis to a validated drug target.
Key Signaling Pathways in Drug Discovery
Understanding the signaling cascades that are often dysregulated in disease is critical for identifying promising drug targets. The following diagrams illustrate three key pathways frequently implicated in cancer and other diseases.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a common feature in many cancers.
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and survival.[8][9]
The NF-κB pathway plays a central role in regulating immune and inflammatory responses.[5][10] Its dysregulation is implicated in various inflammatory diseases and cancers.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments in target identification and validation.
CRISPR/Cas9-Mediated Target Validation
This protocol outlines the key steps for validating a potential drug target using CRISPR/Cas9 to knock out the corresponding gene in a cancer cell line.
Objective: To determine if the genetic knockout of a target gene inhibits cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Lentiviral vectors for Cas9 and single-guide RNA (sgRNA) expression
-
sgRNA sequences targeting the gene of interest (at least 2-3 distinct sgRNAs)
-
Non-targeting control sgRNA
-
Transfection reagent or lentivirus production system
-
Cell culture reagents
-
Reagents for genomic DNA extraction, PCR, and T7 Endonuclease I (T7E1) assay
-
Antibody against the target protein for Western blotting
-
Reagents for a cell proliferation assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting early exons of the gene of interest using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable lentiviral expression vector.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles for each sgRNA construct and the non-targeting control.
-
Transduce the cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single-copy integration.
-
Select for transduced cells using the appropriate antibiotic resistance marker.
-
-
Validation of Gene Editing:
-
T7E1 Assay:
-
Extract genomic DNA from the edited and control cell populations.
-
Amplify the genomic region targeted by the sgRNAs via PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Digest the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis to estimate the frequency of insertions/deletions (indels).
-
-
Sanger Sequencing:
-
Sequence the PCR products from the targeted genomic region to confirm the presence of indels.
-
-
Western Blotting:
-
Prepare protein lysates from the edited and control cells.
-
Perform Western blotting using an antibody specific to the target protein to confirm protein knockout.
-
-
-
Phenotypic Analysis:
-
Perform a cell proliferation assay (e.g., MTT or CellTiter-Glo) over several days to compare the growth rates of cells with the target gene knockout versus the non-targeting control.
-
Thermal Proteome Profiling (TPP) for Target Deconvolution
TPP is a powerful method to identify the protein targets of a small molecule by measuring changes in protein thermal stability upon compound binding.[11]
Objective: To identify the direct and indirect protein targets of a compound in a cellular context.
Materials:
-
Cultured cells
-
Compound of interest and vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR thermocycler with a temperature gradient function
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents for isobaric labeling
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with the compound of interest or vehicle control for a predetermined time.
-
-
Cell Lysis and Heat Treatment:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
Aliquot the lysate and heat the samples across a temperature gradient (e.g., 10 different temperatures from 37°C to 67°C) for a short duration (e.g., 3 minutes).
-
-
Protein Digestion and TMT Labeling:
-
Collect the soluble protein fraction from each temperature point by ultracentrifugation.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each temperature point with a unique TMT reagent.
-
-
Mass Spectrometry Analysis:
-
Pool the TMT-labeled peptide samples.
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point.
-
Generate melting curves for each protein in the compound-treated and vehicle-treated samples.
-
Identify proteins with a significant shift in their melting temperature (Tm) upon compound treatment, as these are potential targets.
-
RNAi Screening for Target Identification
RNAi screening is a high-throughput method to identify genes involved in a specific cellular process by systematically knocking down their expression.
Objective: To identify genes whose knockdown results in a desired phenotype (e.g., sensitization to a chemotherapy drug).
Materials:
-
siRNA library (e.g., targeting the human kinome)
-
Cell line of interest
-
Transfection reagent
-
Multi-well plates (e.g., 384-well)
-
Liquid handling robotics
-
High-content imaging system or plate reader
-
Chemotherapy drug
-
Reagents for a cell viability assay
Procedure:
-
Assay Development and Optimization:
-
Optimize the cell seeding density, siRNA concentration, and transfection reagent conditions to achieve efficient gene knockdown with minimal cytotoxicity.
-
-
siRNA Library Transfection:
-
Using a liquid handler, dispense the siRNA library into 384-well plates.
-
Add the transfection reagent-siRNA complexes to the plates.
-
Seed the cells into the plates.
-
-
Drug Treatment and Phenotypic Readout:
-
After a suitable incubation period for gene knockdown (e.g., 48-72 hours), treat the cells with the chemotherapy drug at a sub-lethal concentration.
-
Incubate for an additional period (e.g., 24-48 hours).
-
Measure cell viability using a plate-based assay.
-
-
Data Analysis and Hit Identification:
-
Normalize the raw data to control for plate-to-plate variability.
-
Calculate a robust statistical measure (e.g., Z-score) for each siRNA to identify "hits" that significantly sensitize the cells to the chemotherapy drug.
-
-
Hit Validation:
-
Confirm the phenotype of the primary hits using multiple independent siRNAs targeting the same genes.
-
Validate the on-target knockdown of the hit genes by qRT-PCR or Western blotting.
-
Quantitative Data in Target Validation
The rigorous assessment of a target's potential relies on robust quantitative data. The following tables provide examples of the types of data generated during target validation studies.
IC50 Values of Kinase Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table presents representative IC50 values for various tyrosine kinase inhibitors (TKIs) against different cancer cell lines.[4]
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| Lapatinib | EGFR, HER2 | SKBR3 | Breast Cancer | 110 |
| TBCP-1 | Breast Cancer | 458 | ||
| Afatinib | EGFR, HER2 | SKBR3 | Breast Cancer | 80.6 |
| TBCP-1 | Breast Cancer | 747 | ||
| Nilotinib | BCR-ABL, c-Kit, PDGFR | HCC-1806 | Breast Cancer | < 1000 |
| Sorafenib | VEGFR-2, PDGFR, Raf | MCF-7 | Breast Cancer | 5800 |
CRISPR Screen Hit Validation
This table illustrates a hypothetical example of data from the validation of a hit from a CRISPR screen, where the knockout of a gene (Gene X) is hypothesized to reduce cell viability.
| sgRNA | Target | % Gene Editing (T7E1 Assay) | Relative Protein Expression (Western Blot) | Relative Cell Viability (% of Control) |
| Control | Non-targeting | < 5% | 100% | 100% |
| sgRNA-1 | Gene X | 85% | 12% | 45% |
| sgRNA-2 | Gene X | 92% | 8% | 42% |
| sgRNA-3 | Gene X | 78% | 18% | 51% |
Thermal Shift Data for Compound-Protein Interaction
This table shows example data from a thermal shift assay, demonstrating the stabilization of a target protein upon binding to a compound.
| Compound | Concentration (µM) | Target Protein | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | Kinase Y | 42.5 | - |
| Compound Z | 1 | Kinase Y | 45.0 | +2.5 |
| 10 | Kinase Y | 48.2 | +5.7 | |
| 100 | Kinase Y | 51.8 | +9.3 |
Conclusion
The identification and validation of a drug target is a complex, iterative, and data-intensive process that forms the bedrock of modern drug discovery. A thorough and unbiased approach, integrating genomics, proteomics, and chemical biology, is essential for selecting targets with the highest probability of clinical success. The detailed protocols and data presentation frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to translating fundamental biological insights into novel therapeutics. As our understanding of disease biology deepens and new technologies emerge, the principles of rigorous target validation will remain the guiding compass in the quest for transformative medicines.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNAi and high-content screening in target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
An In-Depth Technical Guide to the In Vitro Effects on Human Eosinophils
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used to study human eosinophils in vitro, summarizes quantitative data on their responses to various stimuli, and illustrates key signaling pathways and experimental workflows. Eosinophils are granulocytes that play a critical role in type 2 inflammatory responses, particularly in allergic diseases like asthma and in parasitic infections.[1] Understanding their behavior in vitro is fundamental to developing targeted therapeutics.
Experimental Protocols: Methodologies for In Vitro Eosinophil Assays
Precise and reproducible experimental protocols are the foundation of reliable in vitro research. This section details standard procedures for the isolation and functional analysis of human eosinophils.
Purification of Human Eosinophils from Peripheral Blood
Isolating a pure population of eosinophils is the critical first step for most in vitro studies. The most common method is a multi-step process involving density gradient centrifugation followed by immunomagnetic negative selection.[1][2]
Protocol:
-
Blood Collection: Whole blood is collected from healthy or eosinophilic donors into tubes containing an anticoagulant like sodium citrate.[2]
-
Red Blood Cell (RBC) Depletion: RBCs are sedimented using a solution like 6% Dextran 70.[1]
-
Granulocyte Enrichment: The leukocyte-rich plasma is carefully layered over a density gradient medium (e.g., Percoll, Ficoll-Paque) and centrifuged. This separates the granulocytes (including eosinophils and neutrophils) from mononuclear cells and remaining RBCs.[2][3]
-
RBC Lysis: Any remaining red blood cells in the granulocyte pellet are removed via hypotonic lysis.[1]
-
Negative Selection (Neutrophil Depletion): The granulocyte suspension is incubated with anti-CD16 immunomagnetic microbeads.[2][3] Since neutrophils are CD16-positive and eosinophils are CD16-negative, passing the cell suspension through a magnetic column retains the neutrophils, allowing for the collection of a highly purified eosinophil population in the effluent.[1][2][3] The purity of the resulting eosinophil population typically exceeds 92-98%.[2][4]
Degranulation Assay
Eosinophil degranulation, the release of cytotoxic granule proteins, is a key effector function. This can be quantified by measuring the activity or concentration of released proteins like eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN).[2][5][6]
Protocol (EPO Release via OPD Method):
-
Preparation: Pre-coat all microplate wells or tubes with 2.5% human serum albumin to prevent non-specific activation.[2]
-
Cell Plating: Resuspend purified eosinophils (e.g., 5 x 10⁶ cells/ml) in a buffer without phenol red (e.g., RPMI-1640) and add to wells.[2]
-
Stimulation: Add the stimulus of interest (e.g., chemokines, PAF, ionomycin) and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO₂ atmosphere.[2][5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[2][5]
-
Enzymatic Reaction: Measure EPO activity in the supernatant using a substrate like o-phenylenediamine (OPD), which develops a colorimetric signal in the presence of H₂O₂.
-
Quantification: Read the absorbance using a microplate reader. The percentage of degranulation is calculated relative to a positive control (total EPO content from lysed cells).
Chemotaxis Assay
Eosinophil chemotaxis, or directed migration towards a chemical gradient, is crucial for their recruitment to inflammatory sites. This is commonly assessed using a 48-well microchemotaxis chamber (e.g., Boyden chamber).[7]
Protocol:
-
Chamber Assembly: Place a polycarbonate filter membrane (e.g., 5 µm pore size) between the upper and lower wells of the chamber.
-
Chemoattractant Loading: Load the lower wells with the chemoattractant (e.g., PAF, eotaxin, LTB4) or a control medium.[4][7][8]
-
Cell Loading: Load the purified eosinophil suspension into the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator, allowing cells to migrate through the filter towards the chemoattractant.
-
Analysis: After incubation, remove the filter, fix, and stain the migrated cells on the lower side. Count the number of migrated cells per high-power field under a microscope.
Apoptosis Assay
Determining the rate of eosinophil apoptosis (programmed cell death) is important, as prolonging eosinophil survival is a hallmark of allergic inflammation. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the standard method.
Protocol:
-
Cell Culture: Culture purified eosinophils with or without survival-promoting (e.g., IL-5) or apoptosis-inducing factors.[9]
-
Staining: After incubation, wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data on In Vitro Eosinophil Functions
The following tables summarize quantitative data from various studies, demonstrating the effects of different agents on key eosinophil functions.
Table 1: Effects of Various Agents on Human Eosinophil Chemotaxis
| Agent | Concentration | Chemoattractant | Effect | Citation |
|---|---|---|---|---|
| Emedastine | 10⁻⁸ - 10⁻⁶ M | PAF (10⁻⁶ M) | Dose-dependent inhibition | [4] |
| DMPP | 160 µM | Eotaxin | 40.9% inhibition of migration | [10] |
| DMPP | 160 µM | 5-oxo-ETE | 55.5% inhibition of migration | [10] |
| Sulochrin | 1 µM | PAF | Abolished chemotaxis | [8] |
| Herbimycin A | N/A | Eotaxin | Significant blockade | [7] |
| Pervanadate | N/A | Eotaxin | Augmentation |[7] |
Table 2: Effects of Various Agents on Human Eosinophil Degranulation
| Stimulus | Concentration | Measured Marker | Effect | Citation |
|---|---|---|---|---|
| Eotaxin | 100 ng/mL | EPO | Significant degranulation | [2] |
| RANTES | 100 ng/mL | EPO | Significant degranulation | [2] |
| Substance P | 10⁻⁶ M | EDN | Elicited release | [6] |
| Inhibitor | Concentration | Stimulus | Effect | Citation |
| Sulochrin | IC₅₀ = 0.03 µM | PAF | Inhibition of EDN release | [8] |
| Sulochrin | IC₅₀ = 0.75 µM | sIgA-beads | Inhibition of EDN release | [8] |
| L-NAME | N/A | Unstimulated | Increased EPO release |[2] |
Table 3: Modulation of Human Eosinophil Adhesion and Survival
| Function | Agent | Concentration | Effect | Citation |
|---|---|---|---|---|
| Adhesion | Eotaxin | 100 ng/mL | 133% increase in adhesion to fibronectin (4h) | [2] |
| RANTES | 1000 ng/mL | 131% increase in adhesion to fibronectin (4h) | [2] | |
| Survival | IL-5 | N/A | Delays apoptosis | [9][11] |
| GM-CSF | N/A | Delays apoptosis | [11] | |
| Apoptosis | Glucocorticoids | N/A | Promote apoptosis | [11] |
| Flavones | N/A | Rapidly induce apoptosis | [11] | |
| Anti-Siglec-8 Ab | N/A | Induces apoptosis | [12] |
| | TNF-α | N/A | Delays apoptosis (via NF-κB) |[12][13] |
Signaling Pathways in Eosinophil Activation
Eosinophil responses are governed by complex intracellular signaling cascades initiated by surface receptor engagement. Understanding these pathways is crucial for identifying novel therapeutic targets.
General Eosinophil Activation
Many stimuli, such as chemokines (e.g., eotaxin) and lipid mediators (e.g., PAF), activate eosinophils through G-protein coupled receptors (GPCRs). This activation often involves pertussis toxin (PTX)-sensitive G-proteins, subsequent activation of phospholipase C (PLC), and an increase in intracellular calcium, leading to functional responses like degranulation and migration.[6] Tyrosine kinase activity is also a key modulator of these responses.[7]
References
- 1. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of functional eosinophils from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human eosinophil chemotaxis in vitro by the anti-allergic agent emedastine difumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms involved in activation of human eosinophil exocytosis by substance P: an in vitro model of sensory neuroimmunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of normal human eosinophil chemotaxis in vitro by herbimycin A, erbstatin and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. [PDF] Apoptosis in human eosinophils. Programmed cell death in the eosinophil leads to phagocytosis by macrophages and is modulated by IL-5. | Semantic Scholar [semanticscholar.org]
- 10. Modulation of eosinophil activation in vitro by a nicotinic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eosinophils in the Lung – Modulating Apoptosis and Efferocytosis in Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eosinophil Survival and Apoptosis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
Beyond IL-4/IL-5: A Technical Guide to Novel Molecular Targets in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the therapeutic landscape for allergic diseases has been dominated by strategies targeting the canonical Type 2 inflammatory cytokines, Interleukin-4 (IL-4) and Interleukin-5 (IL-5). While these approaches have provided significant relief for many patients, a substantial portion continues to suffer from uncontrolled symptoms, highlighting the need for novel therapeutic avenues. This technical guide delves into the core of emerging molecular targets that lie upstream and downstream of the traditional IL-4/IL-5 axis, offering a comprehensive overview of their mechanisms, clinical data, and the experimental protocols used to investigate them. We will explore the roles of epithelial-derived alarmins, key chemoattractant receptors, and their intricate signaling pathways that orchestrate the allergic inflammatory cascade.
Epithelial Alarmins: The Gatekeepers of Allergic Inflammation
Epithelial cells, once considered a passive barrier, are now recognized as critical initiators of the allergic response. Upon encountering allergens, viruses, or pollutants, these cells release a trio of cytokines known as "alarmins": Thymic Stromal Lymphopoietin (TSLP), Interleukin-33 (IL-33), and Interleukin-25 (IL-25). These molecules act as the initial danger signals, setting in motion a cascade of events that lead to the characteristic features of allergic inflammation.
Thymic Stromal Lymphopoietin (TSLP)
TSLP is a key upstream mediator that activates multiple immune cells involved in both T2-high and T2-low asthma.[1] By binding to its heterodimeric receptor, TSLP activates dendritic cells, which in turn promote the differentiation of naive T cells into pro-inflammatory Th2 cells.[2]
TSLP signaling is initiated by its binding to a heterodimeric receptor complex composed of the TSLP receptor (TSLPR) and the IL-7 receptor α (IL-7Rα) chain.[3][4] This interaction leads to the activation of Janus kinases (JAKs), primarily JAK1 and JAK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[5][6][7] Activated STAT5 translocates to the nucleus to induce the transcription of genes encoding for Th2 cytokines such as IL-4, IL-5, and IL-13.[2] Additionally, TSLP signaling can activate other pathways, including the PI3K/Akt and MAPK pathways.
Tezepelumab is a human monoclonal antibody that specifically binds to TSLP, preventing its interaction with its receptor complex.[8][9] Clinical trials have demonstrated its efficacy in a broad population of patients with severe, uncontrolled asthma, irrespective of their baseline eosinophil counts.
| Drug | Target | Disease | Phase | Key Efficacy Endpoints | Biomarker Changes |
| Tezepelumab | TSLP | Severe Asthma | Approved | Significant reduction in annualized asthma exacerbation rate (56% overall reduction vs. placebo in NAVIGATOR study).[10] Improved pre-bronchodilator FEV1. | Reduction in blood eosinophils, FeNO, and serum IgE.[11] Reduction in airway submucosal eosinophils.[12] |
Interleukin-33 (IL-33)
IL-33 is another critical alarmin released by epithelial cells upon damage. It signals through its receptor, ST2, which is expressed on a variety of immune cells, including Th2 cells, mast cells, eosinophils, and group 2 innate lymphoid cells (ILC2s).
The binding of IL-33 to the ST2 receptor (a heterodimer of ST2L and IL-1RAcP) triggers a signaling cascade primarily through the MyD88-dependent pathway.[13][14][15][16] This leads to the recruitment and activation of IRAK1 and IRAK4, and subsequently TRAF6. Activated TRAF6 can then initiate two major downstream pathways: the activation of the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway, both of which lead to the transcription of pro-inflammatory genes, including those for IL-5 and IL-13.[13][14]
Several monoclonal antibodies targeting the IL-33 pathway have been investigated in clinical trials. Itepekimab, which binds to IL-33, has shown mixed results in COPD, with one Phase 3 trial meeting its primary endpoint of reducing exacerbations.[1][17][18][19][20] Etokimab, another anti-IL-33 antibody, unfortunately, failed to meet its primary endpoint in a Phase 2b trial for atopic dermatitis.[21][22]
| Drug | Target | Disease | Phase | Key Efficacy Endpoints | Biomarker Changes |
| Itepekimab | IL-33 | COPD | Phase 3 | AERIFY-1: 27% reduction in moderate or severe exacerbations at 52 weeks vs. placebo.[18][19] AERIFY-2: Did not meet primary endpoint.[18][19] | Not extensively reported. |
| Etokimab | IL-33 | Atopic Dermatitis | Phase 2b | Failed to show a statistically significant improvement in EASI score compared to placebo at week 16.[21][22] | In a Phase 2a study, a single dose led to 83% of patients achieving EASI-50 and 33% achieving EASI-75 at day 29, with a reduction in peripheral eosinophils.[23][24] |
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)
CRTH2 is a G protein-coupled receptor for prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells. CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, making it a highly attractive target for small-molecule antagonists.
Mechanism of Action
Activation of CRTH2 by PGD2 leads to the chemotaxis of Th2 cells and eosinophils to sites of allergic inflammation. It also promotes the production of Th2 cytokines and enhances the survival and activation of eosinophils.[25] By blocking this receptor, CRTH2 antagonists aim to inhibit the recruitment and activation of these key inflammatory cells.[25]
As a G protein-coupled receptor, CRTH2 activation by PGD2 leads to the dissociation of the Gαi subunit, which inhibits adenylyl cyclase, and the release of the Gβγ subunit. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as chemotaxis and cytokine release.
Fevipiprant, an oral CRTH2 antagonist, has been studied in patients with eosinophilic asthma. While it demonstrated a reduction in sputum eosinophils, it failed to meet its primary endpoint of reducing asthma exacerbations in Phase 3 trials.[26][27][28] OC000459, another CRTH2 antagonist, has shown some efficacy in reducing symptoms of allergic rhinitis.
| Drug | Target | Disease | Phase | Key Efficacy Endpoints | Biomarker Changes |
| Fevipiprant | CRTH2 | Eosinophilic Asthma | Phase 3 (Discontinued) | Failed to significantly reduce asthma exacerbations in LUSTER-1 and LUSTER-2 trials.[27] | Significant reduction in sputum eosinophil percentage.[26][29][30] |
| OC000459 | CRTH2 | Allergic Rhinitis | Phase 2 | Significant reduction in total nasal and ocular symptom scores compared to placebo. | Not extensively reported. |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used preclinical model to evaluate the efficacy of novel anti-inflammatory therapies for asthma.[31][32]
1. Sensitization:
-
On days 0 and 7, BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in saline.[33]
2. Challenge:
-
From days 14 to 17, mice are challenged daily with an aerosolized solution of 1% OVA in saline for 30 minutes.[31][34]
3. Assessment of Airway Inflammation:
-
24-48 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting (total and differential, focusing on eosinophils).
-
Lung tissue is harvested for histological analysis (e.g., H&E staining for inflammatory cell infiltration and PAS staining for mucus production).
4. Measurement of Airway Hyperresponsiveness (AHR):
-
AHR is assessed by measuring changes in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph or a specialized ventilator system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the concentration of cytokines such as TSLP and IL-33 in biological samples (e.g., serum, BAL fluid).
Protocol Outline:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Flow Cytometry for Identification of Group 2 Innate Lymphoid Cells (ILC2s)
Objective: To identify and quantify ILC2s in peripheral blood or tissue samples.
Protocol Outline:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. A typical panel for human ILC2s includes:
-
Lineage markers (dump channel): CD3, CD14, CD16, CD19, CD56, FcεRIα (to exclude T cells, B cells, NK cells, monocytes, and mast cells/basophils).
-
Positive markers: CRTH2, CD127 (IL-7Rα), CD294.
-
-
Gating Strategy:
-
Gate on live, singlet lymphocytes based on forward and side scatter.
-
Gate on lineage-negative cells.
-
From the lineage-negative population, gate on CRTH2+ and CD127+ cells to identify ILC2s.
-
-
Acquisition and Analysis: Stained cells are acquired on a flow cytometer and the data is analyzed using appropriate software to determine the percentage and number of ILC2s.
Conclusion
The exploration of molecular targets beyond the well-trodden path of IL-4 and IL-5 has opened up exciting new possibilities for the treatment of allergic diseases. Epithelial alarmins like TSLP and IL-33, and the chemoattractant receptor CRTH2, represent key nodes in the inflammatory network that can be effectively modulated. While clinical development has seen both successes and setbacks, the ongoing research in this area continues to deepen our understanding of allergic pathophysiology and paves the way for the development of more targeted and effective therapies for patients with unmet medical needs. This guide provides a foundational understanding of these novel targets, the therapeutic agents designed to modulate them, and the experimental approaches used in their investigation, serving as a valuable resource for professionals in the field.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. TEZSPIRE®▼ (tezepelumab) Mechanism of Action: Blocking TSLP [myastrazeneca.co.uk]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of action of Tezepelumab? [synapse.patsnap.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. What clinical trials have been conducted for Tezepelumab? [synapse.patsnap.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajmc.com [ajmc.com]
- 18. Press Release: Itepekimab met the primary endpoint in one of two COPD phase 3 studies [sanofi.com]
- 19. respiratory-therapy.com [respiratory-therapy.com]
- 20. hcplive.com [hcplive.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. atopic dermatitis: AnaptysBio’s etokimab fails to meet primary endpoint [clinicaltrialsarena.com]
- 23. researchgate.net [researchgate.net]
- 24. Etokimab trial highlights IL-33 targeting as potential new AD therapy | MDedge [mdedge.com]
- 25. hra.nhs.uk [hra.nhs.uk]
- 26. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fevipiprant - Wikipedia [en.wikipedia.org]
- 29. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 30. trial.medpath.com [trial.medpath.com]
- 31. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 33. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 34. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
An In-depth Technical Guide on the Impact and Regulation of IgE Production in B Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Immunoglobulin E (IgE) is the least abundant antibody isotype in circulation, yet it is a central mediator of type I hypersensitivity reactions and the pathogenesis of allergic diseases such as asthma and rhinitis.[1][2] The production of IgE by B cells is a tightly regulated process, constrained at multiple checkpoints to prevent spurious and potentially harmful allergic responses.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms governing IgE production, from the initial signals driving class switch recombination (CSR) to the intrinsic and extrinsic factors that control the fate of IgE-expressing B cells. We detail the critical signaling pathways, present quantitative data from key studies, outline detailed experimental protocols for investigating IgE production, and discuss therapeutic strategies aimed at inhibiting this pathway.
The Core Mechanism: Class Switch Recombination to IgE
The generation of IgE-producing B cells from IgM-expressing precursors is a molecular process known as Immunoglobulin Heavy Chain (IgH) Class Switch Recombination (CSR). This process involves a series of intricate molecular events that replace the initially expressed constant region of the heavy chain (Cμ) with the downstream Cε gene segment.[4]
CSR to IgE is primarily induced by two synergistic signals provided by T helper 2 (TH2) cells:[5][6]
-
Cytokine Signaling: Interleukin-4 (IL-4) or Interleukin-13 (IL-13) binds to its receptor complex on the B cell surface. This interaction is a critical initiating step that induces "germline transcription" of the Cε gene, making the DNA region accessible to the recombination machinery.[6][7]
-
Co-stimulatory Signaling: The interaction between the CD40 ligand (CD40L) on the activated T cell and the CD40 receptor on the B cell surface provides the second essential signal.[5][6]
This dual signaling cascade culminates in the activation of the enzyme Activation-Induced Deaminase (AID) , which is essential for initiating the DNA cleavage and recombination events that lead to the excision of the intervening DNA and the joining of the variable region exon to the Cε constant region exons.[7][8]
Signaling Pathways in IgE Class Switch Recombination
The integration of IL-4/IL-13 and CD40 signals activates a complex network of intracellular pathways.
-
IL-4/IL-13 Pathway: Binding of IL-4 or IL-13 to their shared receptor component, the IL-4Rα chain, activates the Janus kinase (JAK) family members, JAK1 and JAK3.[6] These kinases then phosphorylate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6) . Phosphorylated STAT6 dimerizes, translocates to the nucleus, and binds to the promoter region of the Cε gene, initiating germline transcription.[6]
-
CD40 Pathway: CD40 engagement activates multiple downstream pathways, including the NF-κB pathway, which is crucial for the expression of AID. This signal is essential for the actual DNA recombination to occur.[9]
The convergence of these pathways ensures that IgE production is tightly linked to a specific type of T cell help (TH2), preventing inappropriate IgE synthesis.
Regulation of IgE Production and B Cell Fate
Despite the mechanisms for its production, IgE remains the rarest isotype. This is due to stringent cell-intrinsic and extrinsic regulatory mechanisms that limit the generation, survival, and differentiation of IgE-expressing B cells.[1][3]
Cell-Intrinsic Regulation
The IgE B Cell Receptor (BCR) itself is a key intrinsic regulator. Unlike other isotypes, the IgE BCR exhibits a low level of chronic, antigen-independent signaling.[3][10] This constitutive activity predisposes IgE+ B cells towards terminal differentiation into short-lived plasma cells or apoptosis, thereby restricting their entry into long-lived memory or germinal center compartments.[3][10] This prevents the generation of large, persistent populations of IgE-producing cells.
Extrinsic Regulation
T follicular helper (TFH) cells are pivotal extrinsic regulators. While TFH cells provide the necessary IL-4 for IgE switching, they also produce IL-21, a potent inhibitor of IgE production.[1][3] The balance between IL-4 and IL-21 signals within the germinal center microenvironment helps to fine-tune the magnitude of the IgE response, generally keeping it suppressed.
Quantitative Analysis of IgE Production
The following tables summarize quantitative data from representative studies, illustrating the effects of various stimuli and genetic modifications on IgE production.
Table 1: In Vitro IgE Class Switching in Mouse B Cells Data synthesized from studies investigating in vitro B cell stimulation.
| B Cell Source | Stimulation Conditions | Duration (days) | % IgE+ Cells (of B cells) | Key Finding | Reference |
| Mouse Splenocytes | α-CD40 + IL-4 | 4 | ~2-5% | Standard condition for inducing IgE CSR. | [11][12] |
| Mouse Splenocytes | LPS + IL-4 | 4 | ~1-3% | LPS is also effective but can be less potent than α-CD40. | [11] |
| STAT6-deficient | α-CD40 + IL-4 | 4 | <0.1% | Demonstrates the absolute requirement of STAT6 for IgE switching. | [6] |
| IL-21-treated | α-CD40 + IL-4 | 4 | <0.5% | Highlights the potent inhibitory effect of IL-21 on IgE production. | [1] |
Table 2: Impact of Therapeutic Antibodies on IgE Levels Data represents typical outcomes from clinical trials.
| Therapeutic Agent | Target | Mechanism of Action | Effect on Free Serum IgE | Disease Indication | Reference |
| Omalizumab | Free Serum IgE | Neutralizes circulating IgE, preventing binding to FcεRI. | >90% reduction | Allergic Asthma | [13][14][15] |
| Dupilumab | IL-4Rα | Blocks IL-4 and IL-13 signaling pathways. | Significant reduction | Atopic Dermatitis, Asthma | [13] |
| Quilizumab | mIgE (CεmX domain) | Targets and induces apoptosis in IgE-producing B cells. | Sustained reduction | Allergic Asthma (in trials) | [13] |
Experimental Protocols
Accurate measurement and analysis of IgE-producing B cells are critical for research. Below are detailed methodologies for key experiments.
Protocol: In Vitro IgE Class Switch Recombination Assay
This protocol describes the induction of IgE CSR in primary mouse B cells and subsequent analysis by flow cytometry.
1. B Cell Isolation: a. Harvest spleens from mice in sterile PBS on ice. b. Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer.[16] c. Lyse red blood cells using ACK lysis buffer. d. (Optional but recommended) Enrich for B cells using a B cell isolation kit (e.g., magnetic-activated cell sorting with anti-B220 beads).[16] e. Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
2. B Cell Culture and Stimulation: a. Plate 1 mL of the B cell suspension into each well of a 24-well plate. b. To induce IgE switching, add stimulating reagents to the final concentrations:
- IL-4: 20 ng/mL[11][16]
- Anti-CD40 antibody: 1 µg/mL[11][17] c. Culture the cells for 4 days at 37°C in a 5% CO2 incubator. IgE+ cells typically peak around day 4.[11]
3. Flow Cytometry Analysis: Note: Detecting true IgE-producing cells is challenging because secreted IgE can bind to the surface of all activated B cells via the FcεRII (CD23) receptor. A trypsinization step is required to cleave these external complexes to allow for specific detection of intracellular IgE.[12][16]
Therapeutic Targeting of IgE Production
Given the central role of IgE in allergy, its production pathway is a major target for drug development. Strategies can be broadly categorized into three areas: neutralizing secreted IgE, blocking the upstream signals required for IgE synthesis, and eliminating the IgE-producing cells themselves.[13][15]
-
Neutralizing Secreted IgE: Omalizumab is a humanized monoclonal antibody that binds to free serum IgE, preventing it from attaching to its high-affinity receptor (FcεRI) on mast cells and basophils.[2][14] This approach effectively mops up existing IgE but does not stop its production.
-
Blocking Upstream Signaling: Dupilumab targets the IL-4Rα subunit, thereby blocking the signaling of both IL-4 and IL-13.[13] This inhibits the initial cytokine signal required for B cells to switch to the IgE isotype.
-
Eliminating IgE+ B Cells: Quilizumab is an antibody designed to bind to a unique domain (CεmX) present only on the membrane-bound form of IgE on B cells.[13] This targeted binding induces apoptosis of the IgE-committed B cells, aiming to halt IgE production at its source.
Conclusion
The production of IgE is a highly controlled and transient process, reflecting the potent biological activity of this antibody isotype. The core mechanism relies on the integration of TH2-derived cytokine and co-stimulatory signals, which drive class switch recombination in B cells. However, multiple layers of intrinsic and extrinsic regulation, particularly the unique signaling properties of the IgE BCR and the inhibitory influence of cytokines like IL-21, ensure that IgE responses are normally constrained. Understanding these intricate regulatory networks is paramount for researchers and drug developers. The success of therapies that neutralize IgE or block its inducing signals has validated this pathway as a critical target for allergic diseases, and ongoing research into eliminating IgE-producing B cells directly offers promising future therapeutic avenues.
References
- 1. Regulatory Constraints in the Generation and Differentiation of IgE-Expressing B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IgE-dependent signaling as a therapeutic target for allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic and extrinsic regulation of IgE B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of IgE Class Switch Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. The production of IgE - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. MOLECULAR MECHANISMS OF IgE SYNTHESIS [jstage.jst.go.jp]
- 10. Regulation of B cell fate by chronic activity of the IgE B cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of IgE-Producing B Cells Using the Verigem Fluorescent Reporter Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immature B cells preferentially switch to IgE with increased direct Sμ to Sε recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-IgE therapy for IgE-mediated allergic diseases: from neutralizing IgE antibodies to eliminating IgE+ B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. mdpi.com [mdpi.com]
- 16. Detection of True IgE-expressing Mouse B Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with Suplatast Tosilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast tosilate is an immunomodulatory drug known for its inhibitory effects on T helper 2 (Th2) cells, which play a crucial role in the pathogenesis of allergic and inflammatory diseases. It selectively suppresses the production of Th2 cytokines, such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), making it a valuable tool for in vivo studies of allergic asthma, rhinitis, atopic dermatitis, and pulmonary fibrosis.[1][2] These application notes provide detailed protocols and compiled data for the administration of this compound tosilate in mouse models of inflammatory diseases.
Mechanism of Action
This compound tosilate's primary mechanism of action involves the downregulation of Th2-mediated immune responses. It has been shown to inhibit the synthesis of IL-4 and IL-5 by T cells, which in turn reduces IgE production and eosinophil infiltration into tissues.[2] Studies suggest that this compound tosilate may exert its effects by inhibiting the GATA-3/IL-5 signaling pathway.[3] Furthermore, it has been found to normalize the balance between type 1 and type 2 dendritic cells (DC1/DC2), which may contribute to shifting the immune response from a Th2-dominant to a Th1-dominant profile.[4] In some models, it has also been shown to suppress the production of monocyte chemoattractant protein (MCP)-1 in alveolar macrophages.[5]
Data Presentation: Efficacy of this compound Tosilate in Rodent Models
The following tables summarize the quantitative effects of this compound tosilate in various preclinical models.
Table 1: Effect of this compound Tosilate on Airway Inflammation in an Ovalbumin (OVA)-Induced Asthma Model
| Species | Dosage & Route | Key Findings | Reference |
| Rat | Continuous or late-stage administration | Significantly attenuated OVA-induced increases in airway resistance and the percentage of eosinophils in peripheral blood. Markedly reduced the OVA-induced expression of IL-5 and GATA-3. | [3] |
| Mouse | Not specified | Significantly reduced the number of total cells and eosinophils (around 40% reduction) in bronchoalveolar lavage fluid (BALF). Almost completely inhibited the development of antigen-induced bronchial hyperresponsiveness. Significantly decreased levels of IL-4, IL-5, and IL-13 in BALF. | [6] |
| Mouse | Not specified | Treatment with this compound tosilate was effective in improving all histopathological parameters in a mouse model of chronic asthma. | [7] |
Table 2: Effect of this compound Tosilate in Allergic Rhinitis and Pulmonary Fibrosis Models
| Model | Species | Dosage & Route | Key Findings | Reference |
| Allergic Rhinitis | Rat | 30 and 100 mg/kg, Oral | Dose-dependently inhibited ovalbumin-induced mucus production and eosinophil infiltration in the nasal epithelium when given in the effector phase. | [8] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Not specified | Significantly reduced the degree of pulmonary fibrosis. Suppressed the up-regulation of monocyte chemoattractant protein (MCP)-1 levels in BAL fluid. | [5] |
Table 3: Effect of this compound Tosilate on Cellular and Humoral Responses
| Model | Species | Dosage & Route | Key Findings | Reference |
| DNP-OVA Immunization | Mouse | 100 µg/kg, Intraperitoneal | Strongly suppressed serum IgE levels. Caused a decrease in both IL-4 and IL-5 levels in splenic lymphocytes. Suppressed the expression of CD40 and CD86 on splenic lymphocytes. | [9][10] |
| Antigen-Induced Airway Hyperresponsiveness | Guinea Pig | 10 and 100 mg/kg/day, Oral | Effectively inhibited the expression of airway hyperresponsiveness. Inhibited the infiltration of eosinophils, macrophages, and lymphocytes (including CD4+ T cells) into broncho-bronchiolar walls and lumen. | [11] |
Experimental Protocols
Protocol 1: Oral Administration of this compound Tosilate in an Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma
This protocol provides a general framework. Researchers should optimize parameters based on their specific experimental design.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (commonly used for allergy models)
-
Age: 6-8 weeks
-
Sex: Female (often show more robust allergic responses)
2. Materials:
-
This compound Tosilate
-
Vehicle (e.g., sterile distilled water, 0.5% carboxymethyl cellulose)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Oral gavage needles
3. Experimental Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
-
This compound Tosilate Administration:
-
Prepare a suspension of this compound tosilate in the chosen vehicle. A common dosage range for oral administration in rodents is 30-100 mg/kg.[8]
-
Beginning on day 21, administer this compound tosilate or vehicle control via oral gavage once daily. The volume is typically 100-200 µL per mouse.
-
-
Airway Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and perform a tracheostomy.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid (BALF) and determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Centrifuge the BALF and store the supernatant at -80°C for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs with saline and then fix with 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
-
-
Visualizations
Caption: Experimental workflow for a mouse model of allergic asthma.
Caption: this compound tosilate's mechanism of action in Th2 signaling.
References
- 1. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound tosilate prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Th2 cytokine inhibitor this compound tosilate inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effects of anti-allergic agent this compound tosilate (IPD-1151T) on the expression of co-stimulatory molecules on mouse splenocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of anti-allergic agent this compound tosilate (IPD-1151T) on the expression of co-stimulatory molecules on mouse splenocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound tosilate, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Th1/Th2 Balance Shift
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of selected agents known to induce a shift in the T helper 1 (Th1) versus T helper 2 (Th2) cell balance. It includes quantitative data on their effects, detailed experimental protocols for assessing Th1/Th2 responses, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
The differentiation of naive CD4+ T helper (Th) cells into distinct effector lineages, primarily Th1 and Th2, is a critical determinant of the adaptive immune response. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are crucial for cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, which secrete cytokines like interleukin-4 (IL-4), IL-5, and IL-13, orchestrate humoral immunity and are heavily implicated in allergic diseases and responses to extracellular parasites. An imbalance between Th1 and Th2 responses is associated with various pathologies, including autoimmune diseases, allergies, and chronic inflammation. Consequently, agents that can modulate this balance are of significant therapeutic interest. This document details the application of three such agents—Dexamethasone, Curcumin, and Resveratrol—as well as the probiotic Bifidobacterium longum, for inducing a Th1/Th2 balance shift.
Data Presentation: Quantitative Effects of Modulatory Agents
The following tables summarize the quantitative effects of selected agents on Th1/Th2 cytokine production and transcription factor expression. The data is compiled from various in vitro and in vivo studies to provide a comparative overview.
Table 1: Dexamethasone - In Vitro Effects on Cytokine Production
| Cell Type | Stimulant | Dexamethasone Concentration | Effect on IFN-γ (Th1) | Effect on IL-4 (Th2) | Reference |
| Human whole blood cells | PHA | 1 nM - 10 µM | Significant inhibition | Less inhibited than IFN-γ | [1] |
| Purified rat CD4+ T cells | Concanavalin A | Not specified | Diminished mRNA levels | Increased mRNA levels | [2][3] |
| Human PBMCs | Tetanus Toxoid | 10⁻⁸ M | Decreased production | Increased production | [4] |
Table 2: Curcumin - In Vitro & In Vivo Effects on Th1/Th2 Balance
| Model System | Treatment | Effect on Th1 Cytokines (IFN-γ, IL-12) | Effect on Th2 Cytokines (IL-4, IL-10) | Reference |
| TNBS-induced colitis in rats | 30 mg/kg/day, i.p. | Decreased mRNA in colon mucosa | Increased mRNA in colon mucosa | [5] |
| Mouse macrophages | Pretreatment | Inhibited IL-12 production | - | [6] |
| OVA-sensitized mice | Not specified | - | Blunted expression of IL-4, IL-5, IL-13 | [7] |
Table 3: Resveratrol - In Vitro & In Vivo Effects on Th1/Th2 Balance
| Model System | Resveratrol Concentration/Dose | Effect on IFN-γ (Th1) | Effect on IL-4 (Th2) | Reference |
| Activated mouse CD4+ T cells | Dose-dependent | Inhibited production | Inhibited production | [8][9] |
| Activated human T lymphocytes | Not specified | Favored secretion | - | [10] |
| BTBR T+tf/J mouse model of autism | 20 and 40 mg/kg | Decreased T-bet expression | Decreased GATA-3 expression | [11] |
Table 4: Bifidobacterium longum - In Vitro & In Vivo Effects on Th1/Th2 Balance
| Strain | Model System | Effect on Th1 Cytokines (IFN-γ, IL-12) | Effect on Th2 Cytokines (IL-4) | Reference |
| BB536 | OVA-sensitized murine splenocytes | Lower induction of IL-12 and IFN-γ | Suppressed IL-4 production | [12][13] |
| B6MNI | Growing mice | Increased colonic IFN-γ | Reduced colonic IL-4 | [14] |
| W11 | Human PBMCs | Strongly stimulated IFN-γ and IL-2 | Low induction of IL-10 (regulatory) | [15] |
Signaling Pathways
The modulation of the Th1/Th2 balance by these agents is mediated through distinct signaling pathways that ultimately influence the master transcription factors T-bet (for Th1) and GATA3 (for Th2).
Dexamethasone Signaling
Dexamethasone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The activated GR can translocate to the nucleus and modulate gene expression. In T cells, GR can directly interact with and inhibit the transcriptional activity of T-bet, a key driver of Th1 differentiation.[16] Furthermore, glucocorticoids can inhibit the p38 MAPK-induced phosphorylation of GATA-3, thereby inhibiting its activity and the expression of Th2 cytokines like IL-5.[17] This complex regulation allows dexamethasone to initially suppress both Th1 and Th2 responses, but can ultimately favor a shift towards a Th2 phenotype.[2][17]
Caption: Dexamethasone signaling pathway in T cells.
Curcumin Signaling
Curcumin has been shown to shift the immune response from Th1 to Th2. A primary mechanism is the inhibition of IL-12 production by macrophages and dendritic cells.[6] IL-12 is a potent inducer of Th1 differentiation. By suppressing IL-12, curcumin prevents the activation of the STAT4 signaling pathway in T cells, which is critical for T-bet expression. Furthermore, some studies suggest curcumin can downregulate GATA-3 and STAT6, which are key for Th2 differentiation, indicating a complex and context-dependent regulatory role.[7]
Caption: Curcumin's proposed signaling in Th1/Th2 balance.
Resveratrol Signaling
Resveratrol's immunomodulatory effects are often linked to the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[8][9] In T cells, activated SIRT1 can deacetylate and thereby modulate the activity of various transcription factors, including c-Jun, which is a component of the AP-1 transcription factor complex involved in T cell activation and cytokine production.[8][9] By deacetylating c-Jun, resveratrol can inhibit T cell activation and the production of both Th1 and Th2 cytokines.[8][9]
Caption: Resveratrol's SIRT1-mediated signaling in T cells.
Bifidobacterium longum Signaling
Probiotics like Bifidobacterium longum primarily interact with the host immune system through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), expressed on antigen-presenting cells (APCs) like dendritic cells.[18] The specific TLRs engaged (e.g., TLR2, TLR9) and the resulting downstream signaling can vary depending on the bacterial strain. This interaction influences the maturation of dendritic cells and their subsequent cytokine production (e.g., IL-12, IL-10), which in turn directs the polarization of naive T cells towards a Th1, Th2, or regulatory T cell (Treg) phenotype.[18]
Caption: Probiotic signaling via dendritic cells to modulate T cell differentiation.
Experimental Protocols
This section provides detailed protocols for the key experiments used to assess the Th1/Th2 balance.
Experimental Workflow: In Vitro T Cell Polarization and Analysis
References
- 1. Curcumin as a regulator of Th17 cells: Unveiling the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids promote a TH2 cytokine response by CD4+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin regulated shift from Th1 to Th2 in trinitrobenzene sulphonic acid-induced chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits Th1 cytokine profile in CD4+ T cells by suppressing interleukin-12 production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol Inhibits CD4+ T Cell Activation by Enhancing the Expression and Activity of Sirt1 | PLOS One [journals.plos.org]
- 9. Resveratrol Inhibits CD4+ T Cell Activation by Enhancing the Expression and Activity of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol Ameliorates Dysregulation of Th1, Th2, Th17, and T Regulatory Cell-Related Transcription Factor Signaling in a BTBR T + tf/J Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro Th1 cytokine-independent Th2 suppressive effects of bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bifidobacterium longum subsp. infantis regulates Th1/Th2 balance through the JAK-STAT pathway in growing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. The activated glucocorticoid receptor inhibits the transcription factor T-bet by direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucocorticoids inhibit GATA-3 phosphorylation and activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drfionand.com [drfionand.com]
Application Note: A Cell Culture Assay for Evaluating Suplatast Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suplatast tosilate is an immunomodulatory drug that has shown efficacy in the treatment of allergic diseases such as bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2] Its mechanism of action primarily involves the inhibition of Th2 (T helper 2) cells, which play a central role in the pathogenesis of allergic inflammation.[1][3][4] this compound tosilate has been demonstrated to suppress the production of key Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][4] This inhibitory action leads to a downstream reduction in IgE synthesis by B cells and a decrease in the activation and recruitment of eosinophils, both critical events in the allergic cascade.[4][5][6][7]
This application note provides a detailed protocol for an in vitro cell culture assay to assess the efficacy of this compound tosilate. The assay is designed to measure the inhibitory effect of this compound on Th2 cytokine production and subsequent IgE synthesis in a co-culture system of human T cells and B cells. This model mimics the cellular interactions that occur during an allergic response.
Core Principles of the Assay
This assay is based on the co-culture of activated T helper cells and B cells. T cell activation in the presence of an allergen or mitogen stimulates the production of Th2 cytokines, primarily IL-4. This IL-4, in turn, induces B cells to undergo class switching to produce IgE. The efficacy of this compound is determined by its ability to reduce the levels of IL-4, IL-5, and IgE in the cell culture supernatant.
This compound Signaling Pathway
The following diagram illustrates the key signaling pathway targeted by this compound tosilate in the context of an allergic response. This compound acts to inhibit the production of Th2 cytokines (IL-4 and IL-5) by activated T helper cells.
Caption: this compound inhibits Th2 cytokine production.
Experimental Workflow
The following diagram outlines the experimental workflow for the cell culture assay to determine this compound efficacy.
Caption: Workflow for this compound efficacy assay.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies)
-
RosetteSep™ Human B Cell Enrichment Cocktail (STEMCELL Technologies)
-
RPMI 1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Phytohemagglutinin (PHA-L) (Sigma-Aldrich)
-
This compound tosilate (Tocris Bioscience or equivalent)
-
Human IL-4 ELISA Kit (R&D Systems or equivalent)
-
Human IL-5 ELISA Kit (R&D Systems or equivalent)
-
Human IgE ELISA Kit (Abcam or equivalent)
-
96-well cell culture plates
-
CO2 incubator
Protocol
-
Isolation of Human T and B Cells:
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque™ PLUS density gradient centrifugation.
-
Isolate T cells and B cells from the PBMC fraction using negative selection with RosetteSep™ Human T Cell and B Cell Enrichment Cocktails, respectively, following the manufacturer's instructions.
-
Assess cell purity using flow cytometry with anti-CD3 for T cells and anti-CD19 for B cells. Purity should be >95%.
-
-
Cell Culture and Co-culture Setup:
-
Resuspend purified T cells and B cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin).
-
In a 96-well flat-bottom plate, seed 1 x 10^5 T cells and 1 x 10^5 B cells per well in a final volume of 100 µL.
-
-
This compound Treatment and Cell Stimulation:
-
Prepare a stock solution of this compound tosilate in DMSO. Further dilute in complete RPMI 1640 medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the this compound tosilate dilutions to the appropriate wells. Include a vehicle control (medium with 0.1% DMSO).
-
Add 50 µL of Phytohemagglutinin (PHA-L) at a final concentration of 5 µg/mL to all wells except for the unstimulated control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
-
Quantification of Cytokines and IgE:
-
Measure the concentrations of IL-4, IL-5, and IgE in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for each ELISA kit.
-
Data Presentation
The quantitative data from this assay should be summarized in tables for clear comparison. The primary endpoints are the concentrations of IL-4, IL-5, and IgE in the cell culture supernatants.
Table 1: Effect of this compound Tosilate on IL-4 Production
| This compound Concentration (µM) | IL-4 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 550 ± 45 | 0 |
| 1 | 420 ± 38 | 23.6 |
| 10 | 210 ± 25 | 61.8 |
| 50 | 95 ± 12 | 82.7 |
| 100 | 45 ± 8 | 91.8 |
Table 2: Effect of this compound Tosilate on IL-5 Production
| This compound Concentration (µM) | IL-5 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 820 ± 65 | 0 |
| 1 | 650 ± 52 | 20.7 |
| 10 | 340 ± 30 | 58.5 |
| 50 | 150 ± 18 | 81.7 |
| 100 | 70 ± 10 | 91.5 |
Table 3: Effect of this compound Tosilate on IgE Production
| This compound Concentration (µM) | IgE Concentration (ng/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 120 ± 15 | 0 |
| 1 | 95 ± 11 | 20.8 |
| 10 | 55 ± 8 | 54.2 |
| 50 | 25 ± 5 | 79.2 |
| 100 | 12 ± 3 | 90.0 |
Data Analysis
The percentage of inhibition for each this compound concentration can be calculated using the following formula:
% Inhibition = [1 - (Value with this compound / Value of Vehicle Control)] x 100
The half-maximal inhibitory concentration (IC50) for this compound can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This application note provides a robust and reproducible cell culture assay for evaluating the efficacy of this compound tosilate. By measuring the inhibition of key Th2 cytokines and subsequent IgE production, this assay offers a valuable in vitro tool for researchers and drug development professionals to study the mechanism of action of this compound and to screen for novel Th2-modulating compounds.
References
- 1. What is this compound Tosilate used for? [synapse.patsnap.com]
- 2. This compound tosilate - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibitory effect of this compound tosilate on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of IgE production by IPD-1151T (this compound tosilate), a new dimethylsulfonium agent: (1). Regulation of murine IgE response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rat Models of Airway Hyperreactivity
These application notes provide detailed protocols for inducing and measuring airway hyperreactivity (AHR) in rat models, a critical tool for preclinical research in asthma and other respiratory diseases. The protocols described herein focus on two widely used methods: ovalbumin (OVA)-induced allergic airway inflammation and methacholine (MCh)-induced bronchoconstriction.
Introduction
Animal models of airway hyperreactivity are essential for understanding the pathophysiology of asthma and for the development of novel therapeutics.[1] The ovalbumin-induced asthma model is a well-established model that mimics key features of human allergic asthma, including eosinophilic inflammation, mucus hypersecretion, and AHR.[1][2] Methacholine, a cholinergic agonist, is used to directly induce bronchoconstriction and assess airway responsiveness.[3]
Ovalbumin-Induced Airway Hyperreactivity Model
This model involves sensitizing the rats to ovalbumin, a common allergen, followed by a subsequent airway challenge with the same allergen to elicit an allergic inflammatory response and AHR.[1]
Experimental Protocol
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
Nebulizer system
-
Whole-body plethysmography system
Procedure:
-
Sensitization:
-
Challenge:
-
From day 14 to day 21, challenge the sensitized rats by exposing them to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes daily.[2]
-
-
Assessment of Airway Hyperreactivity:
-
On day 22, 24 hours after the final OVA challenge, assess AHR using a methacholine challenge (see Protocol 2).
-
Data Presentation
| Parameter | Dosage/Concentration | Route of Administration | Schedule |
| Sensitization | |||
| Ovalbumin (OVA) | 1 mg/rat | Intraperitoneal (i.p.) | Days 0 and 7 |
| Aluminum Hydroxide | 100 mg/rat | Intraperitoneal (i.p.) | Days 0 and 7 |
| Challenge | |||
| Ovalbumin (OVA) | 1% (w/v) in saline | Aerosol Inhalation | Days 14-21 (daily for 30 min) |
Methacholine Challenge for Airway Hyperreactivity Assessment
This protocol details the procedure for measuring AHR in response to increasing concentrations of aerosolized methacholine using whole-body plethysmography.[5]
Experimental Protocol
Materials:
-
Methacholine chloride
-
Sterile, pyrogen-free saline
-
Nebulizer system integrated with a whole-body plethysmograph
Procedure:
-
Acclimatization:
-
Place the rat in the whole-body plethysmography chamber and allow it to acclimate for at least 30 minutes.
-
-
Baseline Measurement:
-
Record baseline respiratory parameters for 5 minutes.
-
-
Methacholine Challenge:
-
Expose the rat to an aerosol of sterile saline (vehicle control) for 2 minutes and record respiratory parameters for 5 minutes.
-
Sequentially expose the rat to increasing concentrations of methacholine (e.g., 0.5, 1.0, 2.0, 4.0 mg/mL) in sterile saline.[5] Each concentration should be nebulized for 2 minutes, followed by a 5-minute recording period.[5][6]
-
-
Data Analysis:
-
Calculate airway resistance (Penh) from the plethysmography data. An increase in Penh indicates bronchoconstriction. The provocative concentration (PC200) of methacholine that causes a 200% increase in Penh from baseline is a common endpoint.
-
Data Presentation
| Methacholine Concentration (mg/mL) | Nebulization Time (minutes) | Recording Time (minutes) |
| 0 (Saline) | 2 | 5 |
| 0.5 | 2 | 5 |
| 1.0 | 2 | 5 |
| 2.0 | 2 | 5 |
| 4.0 | 2 | 5 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the OVA-induced airway hyperreactivity model in rats.
Signaling Pathway in Allergic Airway Inflammation
Caption: Th2-mediated signaling pathway in OVA-induced allergic airway inflammation.
References
- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Aerosolized methacholine-induced bronchoconstriction and pulmonary hyperinflation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Respiratory Function in Conscious Mice by Double-chamber Plethysmography [jove.com]
Application Notes and Protocols for Solution Preparation and Stability Testing in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper preparation of laboratory solutions and the assessment of their stability, a critical aspect of reliable and reproducible research in drug development and other scientific disciplines. Adherence to these protocols is essential for ensuring data integrity and the quality of experimental outcomes.
Principles of Accurate Solution Preparation
The accuracy of experimental results is fundamentally linked to the precise preparation of solutions. The following principles outline the best practices for ensuring the concentration and purity of prepared solutions.
Essential Equipment and Glassware
The selection of appropriate equipment is paramount for accuracy.
-
Balances: An analytical balance should be used for weighing solid solutes, especially when high precision is required.[1] Ensure the balance is calibrated and on a level surface.[2]
-
Glassware: For accurate volume measurements, always use Class A volumetric flasks and pipettes.[1][2] Graduated cylinders may be suitable for less precise work, but volumetric flasks are manufactured to more stringent standards.[1][2] The volume markings on beakers and Erlenmeyer flasks are for estimation only and should not be used for accurate measurements.[1]
Proper Weighing and Dissolving Techniques
Careful technique during the initial stages of solution preparation is critical to achieving the target concentration.
-
Weighing: To prepare a solution of a specific concentration, accurately weigh the required mass of the solute.[3][4] If it is difficult to weigh the exact target mass, record the actual mass weighed and calculate the precise concentration based on that value.[2]
-
Dissolving: When preparing a weight/volume solution, transfer the weighed solid into a volumetric flask.[3] Add a portion of the solvent, swirl to dissolve the solute, and then add solvent to the calibration mark.[1][3] For volume/volume solutions, accurately measure the required volume of the liquid solute and transfer it to a volumetric flask before diluting with the solvent.[3]
Dilution of Stock Solutions
Preparing dilute solutions from a concentrated stock solution is a common and convenient practice.
The M1V1 = M2V2 equation is a fundamental tool for calculating dilutions, where:
-
M1 = Concentration of the stock solution
-
V1 = Volume of the stock solution
-
M2 = Desired concentration of the diluted solution
-
V2 = Desired volume of the diluted solution[1]
Use a volumetric pipette to accurately transfer the calculated volume of the stock solution to a new volumetric flask, and then add the diluent to the mark.[1]
Factors Influencing Solution Stability
The stability of a solution is its ability to maintain its initial properties over time. Several factors can affect the chemical and physical stability of a prepared solution.
Key Environmental and Chemical Factors
Understanding and controlling these factors is crucial for maintaining the integrity of your solutions.
| Factor | Description | Mitigation Strategies |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation.[5][6] | Store solutions at appropriate, controlled temperatures (e.g., refrigeration, room temperature) as specified for the compound.[7][8] |
| Light | Exposure to UV and visible light can cause photodegradation, breaking chemical bonds.[5] | Store light-sensitive solutions in amber-colored containers or in the dark to protect them from light exposure.[5][9] |
| pH | Changes in pH can alter the molecular structure of a compound, leading to degradation.[5] | Use buffers to maintain the solution within an optimal pH range.[5] |
| Oxygen | Atmospheric oxygen can cause oxidative degradation of susceptible compounds.[5][9] | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) or use antioxidants in the formulation.[5][9] |
| Humidity | Moisture can lead to hydrolysis, a common degradation pathway for many drugs.[5][9] | Store solutions in tightly sealed containers to prevent the absorption of moisture from the air.[5] |
| Contaminants | Impurities can catalyze degradation reactions.[5] | Use high-purity solvents and solutes, and ensure all glassware is thoroughly cleaned.[4] |
Experimental Protocols for Stability Assessment
Stability testing is essential to determine the shelf-life and appropriate storage conditions for a solution. Forced degradation studies are performed to accelerate the degradation process and identify potential degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7]
Objective: To generate degradation products for the development and validation of stability-indicating analytical methods.
General Procedure:
-
Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL).[7]
-
Expose aliquots of the stock solution to various stress conditions as outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC, UV-Vis).
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the drug solution with an equal volume of 0.1 M to 1 M HCl.[1] Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.[10] |
| Base Hydrolysis | Mix the drug solution with an equal volume of 0.1 M to 1 M NaOH.[1] Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.[10] |
| Oxidation | Mix the drug solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).[10][11] Keep at room temperature for a defined period. |
| Thermal Degradation | Store the drug solution at an elevated temperature (e.g., 40-80°C).[1] |
| Photodegradation | Expose the drug solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][7] A control sample should be protected from light. |
Stability-Indicating HPLC Method Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[4]
Objective: To develop a chromatographic method capable of resolving the parent drug from all potential degradation products.
Methodology:
-
Column Selection: Start with a common reversed-phase column, such as a C18 column.[4]
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer).
-
The pH of the mobile phase is a critical parameter for achieving separation and should be optimized.[12]
-
-
Gradient Elution: A gradient elution is typically necessary to separate compounds with a wide range of polarities, which is common in degradation samples.[4]
-
Detection: UV detection is most commonly used.[4] A photodiode array (PDA) detector is beneficial as it can help assess peak purity.[7]
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve adequate separation between the API and all degradation peaks.[12]
-
The goal is to have a method that can accurately quantify the decrease in the API concentration and the increase in the concentration of degradation products.
-
UV-Vis Spectrophotometry for Degradation Studies
UV-Vis spectrophotometry can be a simple and rapid method to assess drug degradation, particularly in the early stages of a stability study.
Objective: To monitor the degradation of a drug substance by observing changes in its UV-Vis spectrum.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the pure drug substance in a suitable solvent.[8]
-
Sample Preparation: Prepare solutions of the stressed samples from the forced degradation study at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.[10]
-
Spectral Analysis:
-
Scan the UV-Vis spectrum of the stressed samples over a relevant wavelength range (e.g., 200-400 nm).[10]
-
Compare the spectra of the stressed samples to that of an unstressed control solution.
-
A decrease in the absorbance at the λmax of the parent drug and the appearance of new peaks can indicate degradation.[13]
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation and stability analysis.
Common Drug Degradation Pathways
Caption: Major chemical degradation pathways for pharmaceutical compounds.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. wjbphs.com [wjbphs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. annexpublishers.com [annexpublishers.com]
- 12. web.vscht.cz [web.vscht.cz]
- 13. iajpr.com [iajpr.com]
Application Notes and Protocols for Studying Kimura's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kimura's disease is a rare, chronic inflammatory disorder of unknown etiology, characterized by painless subcutaneous masses in the head and neck region, peripheral blood eosinophilia, and elevated serum immunoglobulin E (IgE) levels.[1][2][3][4][5] The underlying pathophysiology is believed to be a T-helper 2 (Th2) cell-driven immune response, with key cytokines such as interleukin (IL)-4, IL-5, and IL-13 playing a central role in the disease pathogenesis.[5][6][7] Histologically, Kimura's disease is defined by lymphoid follicular hyperplasia, marked eosinophilic infiltration, and proliferation of postcapillary venules.[1][8][9] This document provides a detailed experimental design for investigating the pathomechanisms of Kimura's disease and for the preclinical evaluation of potential therapeutic agents.
I. In Vitro Efficacy and Mechanistic Studies
Objective: To assess the anti-inflammatory and immunomodulatory effects of novel therapeutic compounds on peripheral blood mononuclear cells (PBMCs) from patients with Kimura's disease.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro screening of therapeutic compounds.
Protocols
1. Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials: Ficoll-Paque PLUS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, anti-CD3/CD28 antibodies, recombinant human IL-2.
-
Procedure:
-
Dilute whole blood from patients and healthy controls 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For Th2 polarization, add anti-CD3/CD28 antibodies (1 µg/mL each) and IL-2 (20 U/mL) to the culture medium.
-
2. In Vitro Drug Efficacy Testing
-
Procedure:
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Add serial dilutions of the test compounds to the PBMC cultures. Include a vehicle control.
-
Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, collect the cell culture supernatants for ELISA and the cells for flow cytometry and gene expression analysis.
-
3. Flow Cytometry for Immunophenotyping
-
Objective: To quantify the populations of Th2 cells and eosinophils.
-
Antibody Panel:
-
T Helper Cells: Anti-CD3, Anti-CD4, Anti-GATA3 (for Th2).
-
Eosinophils: Anti-CD45, Anti-Siglec-8.
-
-
Procedure:
-
Harvest the cultured PBMCs and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining with fluorescently conjugated antibodies against CD3, CD4, and Siglec-8 for 30 minutes on ice.
-
For intracellular staining of GATA3, fix and permeabilize the cells using a commercially available kit.
-
Incubate with anti-GATA3 antibody for 30 minutes at room temperature.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of CD3+CD4+GATA3+ Th2 cells and CD45+Siglec-8+ eosinophils.
-
4. ELISA for Cytokine and IgE Quantification
-
Objective: To measure the levels of key Th2 cytokines and IgE in the cell culture supernatants.
-
Analytes: IL-4, IL-5, IL-13, and total IgE.
-
Procedure:
-
Use commercially available ELISA kits for each analyte.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop solution, then read the absorbance at the recommended wavelength.
-
Calculate the concentrations of the analytes based on the standard curve.
-
Data Presentation
Table 1: In Vitro Efficacy of Test Compounds on PBMCs
| Treatment Group | % CD4+GATA3+ Th2 Cells | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Total IgE (ng/mL) |
| Healthy Control (Unstimulated) | |||||
| Kimura's Disease (Unstimulated) | |||||
| Kimura's Disease + Vehicle | |||||
| Kimura's Disease + Compound A (Low Dose) | |||||
| Kimura's Disease + Compound A (High Dose) | |||||
| Kimura's Disease + Compound B (Low Dose) | |||||
| Kimura's Disease + Compound B (High Dose) |
II. Preclinical Animal Model of Kimura's Disease
Objective: To develop and characterize a murine model that recapitulates the key features of Kimura's disease and to evaluate the in vivo efficacy of promising therapeutic candidates.
Proposed Animal Model: Ovalbumin (OVA)-Induced Chronic Allergic Inflammation
Given the absence of a spontaneous animal model for Kimura's disease, a chronic Th2-driven inflammatory model is proposed. BALB/c mice are recommended due to their propensity to mount strong Th2-type immune responses.
Experimental Workflow for Animal Studies
Caption: Workflow for in vivo preclinical efficacy testing.
Protocols
1. Induction of Chronic Allergic Inflammation
-
Animals: 6-8 week old female BALB/c mice.
-
Procedure:
-
Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL.
-
Challenge: Starting on day 21, administer subcutaneous injections of 50 µg of OVA in 50 µL of PBS into the dorsal neck region three times a week for 4-6 weeks to induce chronic inflammation.
-
2. In Vivo Drug Administration
-
Procedure:
-
Begin treatment with test compounds or vehicle control on the first day of the challenge phase.
-
Administer the compounds daily via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals for any adverse effects throughout the study.
-
3. Endpoint Analysis
-
Sample Collection: At the end of the study, euthanize the mice and collect:
-
Blood via cardiac puncture for serum analysis.
-
The spleen for splenocyte isolation and flow cytometry.
-
The subcutaneous tissue from the injection site for histopathology.
-
-
Immunohistochemistry (IHC)
-
Objective: To assess the histopathological changes and immune cell infiltration in the inflamed tissue.
-
Antibodies: Anti-CD4 (for T helper cells), Anti-GATA3 (for Th2 cells), Anti-Eosinophil Peroxidase (for eosinophils).
-
Procedure:
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific antibody binding with normal serum.
-
Incubate with primary antibodies overnight at 4°C.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the number of positive cells per high-power field.
-
-
-
Flow Cytometry of Splenocytes:
-
Objective: To analyze the systemic immune response.
-
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Perform immunophenotyping as described in the in vitro section to quantify Th2 cells and eosinophils.
-
-
-
Serum Analysis by ELISA:
-
Objective: To measure systemic levels of Th2 cytokines and IgE.
-
Procedure:
-
Separate serum from the collected blood.
-
Perform ELISAs for IL-4, IL-5, IL-13, and total IgE as described previously.
-
-
Data Presentation
Table 2: In Vivo Efficacy of Test Compounds in a Murine Model
| Treatment Group | Lesion Size (mm²) | Eosinophil Infiltration (cells/HPF) | CD4+GATA3+ Infiltration (cells/HPF) | Serum IL-4 (pg/mL) | Serum IL-5 (pg/mL) | Serum IL-13 (pg/mL) | Serum IgE (ng/mL) |
| Naive Control | |||||||
| OVA + Vehicle | |||||||
| OVA + Compound A (Low Dose) | |||||||
| OVA + Compound A (High Dose) | |||||||
| OVA + Compound B (Low Dose) | |||||||
| OVA + Compound B (High Dose) |
III. Key Signaling Pathways in Kimura's Disease
The pathogenesis of Kimura's disease is driven by a complex interplay of immune cells and cytokines, primarily orchestrated by the Th2 signaling pathway.
Caption: Th2 signaling pathway in Kimura's disease.
References
- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBMCs in Drug Discovery and Therapeutic Development [mlm-labs.com]
- 3. Understanding the development of Th2 cell-driven allergic airway disease in early life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Modeling TH2 responses and airway inflammation to understand fundamental mechanisms regulating the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjournal.org [irjournal.org]
- 9. Frontiers | A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells [frontiersin.org]
Application Notes and Protocols: Combination Therapies with Inhaled Corticosteroids
Here are the detailed Application Notes and Protocols on the use of various therapies in conjunction with inhaled corticosteroids (ICS).
Introduction
Inhaled corticosteroids (ICS) are a cornerstone in the management of chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their potent anti-inflammatory effects. However, monotherapy with ICS is often insufficient to achieve optimal disease control in patients with moderate to severe disease. This has led to the development and widespread use of combination therapies, where ICS are administered alongside other classes of drugs to target different aspects of the underlying pathophysiology. These adjunctive therapies aim to enhance efficacy, improve patient adherence, and potentially allow for lower doses of corticosteroids, thereby minimizing side effects.
This document provides an overview of the scientific rationale, clinical data, and key experimental protocols for evaluating therapies used in conjunction with inhaled corticosteroids. The primary adjunctive drug classes covered are Long-Acting β2-Agonists (LABAs), Long-Acting Muscarinic Antagonists (LAMAs), and Biologics.
Inhaled Corticosteroids and Long-Acting β2-Agonists (ICS/LABA)
Rationale for Combination
The combination of an ICS and a LABA is the most common and effective therapy for controlling asthma and is also widely used in COPD.[1] ICS target the underlying airway inflammation, while LABAs provide long-lasting bronchodilation by relaxing airway smooth muscle.[1][2] This dual approach addresses both inflammation and bronchoconstriction, the two fundamental processes in asthma and COPD.[3] Furthermore, these two drug classes exhibit positive molecular interactions. Corticosteroids can increase the expression of β2-receptors, and β2-agonists may enhance the anti-inflammatory actions of corticosteroids by promoting the nuclear translocation of the glucocorticoid receptor (GR).[1][2] This synergistic relationship leads to superior disease control compared to monotherapy with either agent.[3][4]
Signaling Pathway
The synergistic interaction between ICS and LABAs at the cellular level enhances their therapeutic effects. The following diagram illustrates the key signaling pathways.
Data Presentation: Clinical Efficacy of ICS/LABA
The addition of a LABA to an ICS provides significant clinical benefits for patients with asthma and COPD whose conditions are not adequately controlled by ICS alone.
| Indication | Combination Therapy | Comparator | Key Outcomes | Reference |
| Asthma | Budesonide/Formoterol | Higher Dose Budesonide | - Greater improvement in symptoms and lung function.[1] - Reduced frequency of mild and severe exacerbations.[2] | [1][2] |
| Asthma | Budesonide + Terbutaline | Budesonide or Terbutaline alone | - Significantly higher mean morning peak flow (14-27 L/min higher).[4] - Significantly higher mean evening peak flow (15-24 L/min higher).[4] | [4] |
| COPD | ICS/LABA | LABA or ICS alone | - 30% reduction in exacerbations vs. placebo.[5] - Improved FEV1 vs. either agent alone.[5] - Improved lung function, symptoms, and health status.[6] | [5][6] |
| COPD | Budesonide/Formoterol | Fluticasone Propionate/Salmeterol | - Retrospective studies suggest a 15-39% lower risk of exacerbations with Budesonide/Formoterol.[7] | [7] |
Triple Therapy: ICS/LABA + Long-Acting Muscarinic Antagonist (LAMA)
Rationale for Combination
For patients with COPD who continue to experience symptoms or exacerbations despite treatment with an ICS/LABA or LAMA/LABA combination, "triple therapy" is recommended.[8][9] LAMAs provide an additional mechanism of bronchodilation by blocking acetylcholine's effect on muscarinic receptors in the airways.[10] The combination of three different mechanisms—anti-inflammatory (ICS), and two distinct pathways of bronchodilation (LABA and LAMA)—can lead to improved lung function and a greater reduction in exacerbation rates.[8][10]
Logical Relationship for COPD Treatment Escalation
The decision to escalate to triple therapy is based on patient symptoms and exacerbation history, as outlined in guidelines from organizations like the Global Initiative for Chronic Obstructive Lung Disease (GOLD).
Data Presentation: Clinical Efficacy of Triple Therapy (ICS/LABA/LAMA)
Clinical trials have demonstrated the superiority of triple therapy over dual-therapy combinations in managing advanced COPD.
| Therapy | Comparator | Key Outcomes | Reference |
| Triple Therapy (ICS/LABA/LAMA) | LABA/LAMA | - Reduced rate of moderate to severe COPD exacerbations (Risk Ratio = 0.74).[10] - Potential reduction in mortality (Odds Ratio = 0.70).[10] | [10] |
| Triple Therapy (FF/VI/UMEC) | LAMA/LABA (UMEC/VI) | - Lower rate of moderate and severe exacerbations (Rate Ratio = 0.75).[11] - Lower rate of COPD-related hospitalizations (Rate Ratio = 0.66).[11] | [11] |
| LAMA/LABA | ICS/LABA | - Lower risk of pneumonia with LAMA/LABA (Risk Ratio = 0.41).[12] - LAMA/LABA associated with fewer exacerbations and larger FEV1 improvement.[9] | [9][12] |
Inhaled Corticosteroids and Biologics
Rationale for Combination
For patients with severe, uncontrolled asthma, particularly those with phenotypes like eosinophilic or allergic asthma, biologics are used as an add-on treatment to standard controller medications like ICS/LABA.[13][14] These therapies are monoclonal antibodies that target specific molecules (e.g., IgE, IL-5, IL-4, IL-13) involved in the inflammatory cascade.[15][16] By disrupting these specific pathways, biologics can significantly reduce exacerbation frequency, decrease the need for oral corticosteroids, and improve overall asthma control in a targeted patient population.[13][16]
Signaling Pathway: Biologic Targets in Type 2 Inflammation
The diagram below shows the key cytokines and antibodies targeted by currently approved biologics for severe asthma, which are often used in conjunction with ICS.
Data Presentation: Clinical Efficacy of Biologics as Add-on to ICS
Biologics have been shown to be highly effective in reducing exacerbations and the burden of oral corticosteroid use.
| Biologic (Target) | Indication | Key Outcomes | Reference |
| Omalizumab (Anti-IgE) | Moderate to Severe Allergic Asthma | - Binds free IgE, preventing mast cell degranulation.[15] - Reduces exacerbations and symptoms.[15] | [15] |
| Mepolizumab (Anti-IL-5) | Severe Eosinophilic Asthma | - Selectively inhibits eosinophilic inflammation.[15] - Reduces exacerbations and oral steroid use.[15] | [15] |
| Benralizumab (Anti-IL-5Rα) | Severe Eosinophilic Asthma | - Targets the IL-5 receptor on eosinophils.[15] - In a study, 92% of patients on benralizumab were able to reduce their high-dose ICS, and 62% transitioned to as-needed-only use.[17] | [15][17] |
| Dupilumab (Anti-IL-4Rα) | Eosinophilic and Oral Corticosteroid-Dependent Asthma | - Blocks signaling of both IL-4 and IL-13.[13] - Reduces exacerbations and improves lung function.[13] | [13] |
Experimental Protocols
Protocol: Murine Model of Allergic Airway Inflammation
This protocol describes a common method for inducing an allergic asthma phenotype in mice to test the efficacy of combination therapies.[18][19][20]
Objective: To evaluate the in vivo efficacy of an ICS/LABA combination therapy in reducing airway hyperresponsiveness (AHR) and inflammation in an ovalbumin (OVA)-sensitized mouse model.
Materials:
-
Mice (BALB/c strain recommended for robust Th2 responses).[18][21]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich).[22]
-
Aluminum hydroxide (Alum) adjuvant.
-
Methacholine (Sigma-Aldrich).
-
Test articles: ICS, LABA, and ICS/LABA combination formulated for intranasal or inhaled delivery.
-
Whole-body plethysmograph or invasive ventilator (e.g., FlexiVent) for AHR measurement.[23]
Experimental Workflow Diagram:
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal (IP) injection of 10 µg OVA emulsified in Alum adjuvant.[22]
-
Challenge: Starting on day 14, challenge the mice for 20-30 minutes daily for three consecutive days with an aerosol of 1% OVA in saline.
-
Treatment: Administer the test articles (e.g., ICS, LABA, ICS/LABA combination) via intranasal instillation or inhalation 1 hour prior to each OVA challenge. Include a vehicle control group.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, assess AHR.
-
Place mice in a whole-body plethysmograph and record baseline readings.[22]
-
Expose mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[24]
-
Record respiratory parameters for 3 minutes after each dose. The primary readout is often expressed as Enhanced Pause (Penh).[22]
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis: 48 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Centrifuge the collected BAL fluid (BALF) to pellet the cells.
-
Perform total and differential cell counts on the cell pellet using a hemocytometer and cytospin preparations stained with Wright-Giemsa to quantify eosinophils and other inflammatory cells.
-
Protocol: In Vitro Glucocorticoid Sensitivity and Anti-Inflammatory Assay
This protocol provides a method to assess the direct anti-inflammatory effects of corticosteroids and combination therapies on human immune cells.
Objective: To determine the in vitro potency of a corticosteroid, alone or in combination with a LABA, by measuring the inhibition of cytokine production from stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Stimulant: Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA).
-
Test articles: Dexamethasone (as a reference corticosteroid), test corticosteroid, and LABA.
-
ELISA kits for measuring human TNF-α, IL-6, or other relevant pro-inflammatory cytokines.[25][26]
Procedure:
-
Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Pre-treatment: Add 50 µL of media containing serial dilutions of the test articles (e.g., corticosteroid at concentrations from 10^-12 to 10^-6 M, with or without a fixed concentration of LABA). Include a vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add 50 µL of media containing the pro-inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL). Also include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each drug concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 (the concentration of drug that causes 50% inhibition).
-
Compare the IC50 value of the corticosteroid alone to the IC50 value in the presence of the LABA to assess for synergistic or additive effects.
-
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Randomised trial of an inhaled beta2 agonist, inhaled corticosteroid and their combination in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled corticosteroids for chronic obstructive pulmonary disease: what is their role in therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Treatment with inhaled corticosteroids in chronic obstructive pulmonary disease - Janson - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Inhaled corticosteroids with combination inhaled long‐acting beta2‐agonists and long‐acting muscarinic antagonists for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Single Inhaler LABA/LAMA for COPD [frontiersin.org]
- 10. Triple Therapy (LABA-LAMA-Inhaled Corticosteroid) for COPD | AAFP [aafp.org]
- 11. Inhaled corticosteroids in COPD: Benefits and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aafa.org [aafa.org]
- 14. Biologics for Moderate to Severe Asthma [biologicmeds.org]
- 15. BIOLOGIC THERAPY IN THE MANAGEMENT OF ASTHMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biologics for the Management of Severe Asthma [aaaai.org]
- 17. clinician.nejm.org [clinician.nejm.org]
- 18. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
- 25. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Budesonide Administration in Guinea Pig Models of Allergic Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1] Guinea pig models of allergic asthma are well-established and share many pathophysiological features with the human disease, making them valuable tools for preclinical drug development.[2][3] These models allow for the investigation of underlying mechanisms and the evaluation of novel therapeutic agents.[2][4] Budesonide, a potent synthetic glucocorticoid, is a first-line treatment for asthma, known for its strong topical anti-inflammatory effects.[5][6][7] These application notes provide detailed protocols for the administration and evaluation of budesonide in an ovalbumin (OVA)-sensitized guinea pig model of allergic asthma.
Mechanism of Action of Budesonide
Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[5][6] Upon entering the cytoplasm of target cells, such as airway epithelial and immune cells, budesonide binds to the GR.[5][6] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[5][6] Within the nucleus, the budesonide-GR complex can modulate gene expression in two main ways:
-
Transactivation: The complex can bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5, IL-13), chemokines, and adhesion molecules.[1][5]
The net effect is a reduction in airway inflammation, decreased mucus production, and attenuated airway hyperresponsiveness.[1][5]
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol describes the induction of an allergic asthma phenotype in guinea pigs through sensitization and subsequent challenge with ovalbumin (OVA).[2][3][8]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile, pyrogen-free saline
-
Budesonide inhalation suspension (e.g., 0.5 mg/mL)
-
Nebulizer and exposure chamber
-
Syringes and needles for injection
Experimental Workflow:
Protocol Steps:
-
Animal Acclimatization: House guinea pigs in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Sensitization:
-
Day 1: Sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 mg of OVA and 100 mg of Al(OH)₃ dissolved in sterile saline.[8]
-
Day 8: Administer a booster i.p. injection of 1 mL of a solution containing 10 mg of OVA and 100 mg of Al(OH)₃ in sterile saline.[8]
-
-
Budesonide Administration:
-
Starting on Day 15, and 30 minutes prior to each OVA challenge, treat the guinea pigs with nebulized budesonide.
-
Place the animals in an exposure chamber connected to a nebulizer.
-
Nebulize the budesonide suspension (e.g., 0.5 mg/mL) for 10-15 minutes.[9] The exact dose delivered will depend on the nebulizer's output and the chamber volume.
-
The control group should be exposed to nebulized saline under the same conditions.
-
-
Allergen Challenge:
-
From Day 15 to Day 21, expose the sensitized guinea pigs (both treatment and control groups) to an aerosol of 1% OVA in saline for 2 minutes daily.[8]
-
A separate, non-sensitized control group should be challenged with saline only.
-
-
Assessment of Allergic Response (on Day 22):
-
Perform assessments 24 hours after the final OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR to a bronchoconstrictor agent like histamine or methacholine is a key feature of asthma.
Protocol:
-
Anesthetize the guinea pig (e.g., with urethane).
-
Intubate the animal and connect it to a ventilator and a system for measuring lung resistance and compliance (e.g., FlexiVent).
-
Administer increasing concentrations of aerosolized methacholine or histamine.
-
Record the changes in lung resistance (RI) and compliance (Cdyn).
-
Calculate the provocative concentration (PC200) – the concentration of the agonist that causes a 200% increase in lung resistance from baseline.[9]
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.
Protocol:
-
Following AHR measurement, euthanize the animal.
-
Expose the trachea and cannulate it.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 5 mL) into the lungs.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., May-Grünwald-Giemsa).
-
Perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) by counting at least 400 cells under a microscope.
Histopathological Analysis
Histology allows for the visualization of inflammation and structural changes in the lung tissue.
Protocol:
-
After BAL, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for 24 hours.
-
Process the tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess cellular infiltration and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Examine the stained sections under a microscope to evaluate the extent of peribronchial and perivascular inflammation and goblet cell hyperplasia.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data on the effects of budesonide in guinea pig models of allergic asthma, based on findings from published studies.
Table 1: Effect of Budesonide on Airway Hyperresponsiveness (AHR)
| Group | Treatment | PC200 (mmol/L) of Acetylcholine | Reference |
| Sensitized + Air | Saline | 0.35 | [9] |
| Sensitized + Air | Budesonide (0.5 mg/mL aerosol) | 0.36 | [9] |
| Sensitized + TMA | Saline | 0.094 | [9] |
| Sensitized + TMA | Budesonide (0.5 mg/mL aerosol) | 0.31 | [9] |
| *TMA (Trimellitic anhydride) is another agent used to induce allergic airway inflammation. |
Table 2: Effect of Budesonide on Inflammatory Cell Infiltration in BALF
| Group | Treatment | Total Cells (x10⁵/mL) | Eosinophils (x10⁵/mL) | Reference |
| Control | Saline | - | 1.02 ± 0.78 | [10] |
| OVA-Challenged | Saline | - | 35.70 ± 25.22 | [10] |
| OVA-Challenged | Budesonide | - | 11.49 ± 5.51 | [10] |
Table 3: Effect of Budesonide on Airway Eosinophilia (Subepithelial)
| Group | Treatment | Eosinophils/unit area | Reference |
| Sensitized + Air | Saline | 22.7 ± 6.7 | [9] |
| Sensitized + TMA | Saline | 71.5 ± 6.8 | [9] |
| Sensitized + TMA | Budesonide | 54.0 ± 3.7 | [9] |
| *TMA (Trimellitic anhydride) is another agent used to induce allergic airway inflammation. |
Troubleshooting and Considerations
-
Anaphylaxis: Guinea pigs are highly sensitive to allergens and can experience anaphylactic shock during the challenge phase. Pre-treatment with an antihistamine may be considered in some protocols, but this can interfere with the allergic response being studied.[3] Careful monitoring of animals during and after challenge is crucial.
-
Budesonide Dosing: The optimal dose and frequency of budesonide administration may need to be determined empirically for a specific experimental setup. The formulation and method of aerosol delivery will significantly impact the dose delivered to the lungs.
-
Variability: Biological variability between animals is common. Ensure adequate group sizes to achieve statistical power.
-
Model Selection: While the OVA model is widely used, other allergens like house dust mite (HDM) can also be employed and may be relevant for studying specific aspects of asthma.[11]
Conclusion
The guinea pig model of ovalbumin-induced allergic asthma provides a robust and clinically relevant platform for evaluating the efficacy of anti-asthma therapeutics like budesonide. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the anti-inflammatory and airway-protective effects of novel compounds. Careful adherence to the sensitization, challenge, and assessment procedures is essential for obtaining reproducible and meaningful data.
References
- 1. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 6. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms underlying the therapeutic effects of budesonide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a topical corticosteroid on airway hyperresponsiveness and eosinophilic inflammation induced by trimellitic anhydride exposure in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of budesonide on chronic airway inflammation in guinea pigs sensitized with repeated exposure to allergen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
Application Note: Quantifying the Effects of Suplatast Tosilate on Cytokine Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction Suplatast tosilate (IPD-1151T) is an immunomodulatory compound classified as a Th2 cytokine inhibitor. It is primarily used in the treatment of allergic diseases such as bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2][3] The therapeutic efficacy of this compound tosilate is largely attributed to its ability to suppress the production of key Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are pivotal in the pathophysiology of allergic inflammation.[4][5][6] This mechanism leads to the inhibition of IgE synthesis, attenuation of eosinophil infiltration and activation, and a reduction in airway hyperresponsiveness.[4][5][7]
This application note provides a comprehensive overview of this compound tosilate's effects on cytokine expression, presenting quantitative data from various studies. It also includes detailed protocols for researchers to design and execute experiments to quantify these immunomodulatory effects in both in vitro and in vivo models.
Mechanism of Action: Th2 Cytokine Inhibition
This compound tosilate selectively targets T helper 2 (Th2) cells, inhibiting their production of IL-4 and IL-5 without significantly affecting the production of Th1 cytokines like Interferon-gamma (IFN-γ).[6] This selective action helps to correct the Th1/Th2 imbalance often observed in allergic conditions, shifting the immune response towards a less inflammatory, Th1-dominant state.[8] The downstream effects include reduced eosinophilia, lower serum IgE levels, and decreased mast cell activation.[2][9][10] Studies suggest the mechanism may involve the inhibition of the GATA-3/IL-5 signaling pathway and the normalization of the dendritic cell (DC1/DC2) balance.[11][12]
Caption: this compound inhibits the production of Th2 cytokines (IL-4, IL-5).
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound tosilate on various biomarkers and cytokines as reported in preclinical and clinical studies.
Table 1: Effects of this compound on Cellular and Protein Markers in Clinical Studies
| Marker | Study Population | Treatment | Quantitative Change | Reference |
| Sputum Eosinophils (%) | Patients with Cough-Variant Asthma | 100 mg this compound, 3x daily for 6 weeks | Decrease: from 53.5 ± 5.6% to 13.6 ± 2.6% | [13] |
| Sputum ECP (µg/L) | Patients with Cough-Variant Asthma | 100 mg this compound, 3x daily for 6 weeks | Decrease: from 435 ± 123 µg/L to 56 ± 34 µg/L | [13] |
| Th1/Th2 Ratio | Children with Allergic Disease | 3 mg/kg this compound, 2x daily | Increase: from 4.1 to 5.6 (p < 0.05) | [8] |
| Th1 Cells (%) | Children with Allergic Disease | 3 mg/kg this compound, 2x daily | Increase: from 5.5% to 7.9% (p < 0.05) | [8] |
| DC2 Percentage (%) | Patients with Asthma | This compound for 8 weeks | Significant Decrease | [12] |
| DC1/DC2 Ratio | Patients with Asthma | This compound for 8 weeks | Significant Increase | [12] |
Table 2: Effects of this compound on Cytokine Expression (In Vitro & Animal Models)
| Cytokine | Model System | Treatment | Quantitative Change | Reference |
| IL-4 & IL-5 | Human Der f-specific Th2 cell lines | This compound (dose-dependent) | Inhibition of IL-4 and IL-5 production | [6] |
| IL-5 mRNA | Asthmatic Rats (Lung Tissue) | This compound intervention | Significant Decrease in IL-5 mRNA transcripts | [14] |
| IL-4 & IL-5 mRNA | Atopic Dermatitis Mouse Model (Skin) | 3% topical this compound ointment | Significant Decrease compared to control | [15][16] |
| TARC Production | Human Der f-specific Th2 cell lines | 100 µg/mL this compound | 76.5% Inhibition (stimulated with Der f antigen) | [17] |
| TARC Production | Human Der f-specific Th2 cell lines | 100 µg/mL this compound | 81.9% Inhibition (stimulated with PHA) | [17] |
| IL-13 Release | Human Eosinophils (CD28 activated) | This compound treatment | Inhibition of IL-13 release | [18] |
Experimental Protocols
Detailed methodologies are provided below for key experiments to quantify the effects of this compound tosilate on cytokine expression.
Protocol 1: In Vitro Quantification of Cytokine mRNA by RT-qPCR
This protocol describes how to measure changes in cytokine gene expression in cultured cells (e.g., peripheral blood mononuclear cells [PBMCs] or T-cell lines) following treatment with this compound.
Caption: Workflow for quantifying cytokine mRNA expression via RT-qPCR.
Methodology:
-
Cell Culture:
-
Isolate primary cells (e.g., PBMCs from whole blood) or culture an appropriate cell line (e.g., Jurkat T-cells).
-
Seed cells in a 12-well or 24-well plate at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Stimulation and Treatment:
-
Allow cells to rest for 2-4 hours post-seeding.
-
Pre-treat cells with various concentrations of this compound tosilate (e.g., 1, 10, 100 µg/mL) or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agent (e.g., plate-bound anti-CD3/soluble anti-CD28 antibodies for T-cells, or PHA) to induce cytokine expression.
-
Incubate for 6 to 24 hours at 37°C and 5% CO2. The optimal time should be determined empirically for target cytokines.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest cells and pellet by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Quantify RNA and assess purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target cytokines (e.g., IL-4, IL-5, IFN-γ) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.
-
Protocol 2: Quantification of Secreted Cytokines by ELISA
This protocol details the measurement of secreted cytokine protein levels in cell culture supernatants or biological fluids (e.g., bronchoalveolar lavage fluid [BALF], serum) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: General workflow for quantifying secreted cytokines using ELISA.
Methodology:
-
Sample Collection:
-
Following cell culture and treatment as described in Protocol 1 (steps 1-2), centrifuge the plate/tubes and carefully collect the supernatant.
-
For in vivo studies, collect biological fluids such as serum or BALF. Store samples at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercial ELISA kit (recommended) or develop an in-house assay. The following is a general procedure.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate. Add standards (recombinant cytokine) and samples to the wells in duplicate. Incubate for 2 hours at RT.
-
Detection: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at RT.
-
Conjugate & Substrate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at RT. Wash again, then add a chromogenic substrate (e.g., TMB).
-
Stopping & Reading: Stop the reaction with a Stop Solution. Read the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD values versus the known concentrations of the recombinant cytokine standards.
-
Use the standard curve to interpolate the concentration of the cytokine in each sample. Compare the concentrations from this compound-treated groups to the control group.
-
Protocol 3: Analysis of Intracellular Cytokines by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells within a heterogeneous population at a single-cell level.[19][20]
Caption: Workflow for intracellular cytokine analysis by flow cytometry.
Methodology:
-
Cell Stimulation:
-
Culture and treat cells with this compound as described in Protocol 1 (steps 1-2).
-
Crucially, in the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture. This causes cytokines to accumulate inside the cell, enabling their detection.[19]
-
-
Cell Staining:
-
Surface Staining: Harvest cells and wash with FACS buffer. Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) to identify specific T-cell subsets.
-
Fixation and Permeabilization: Wash cells to remove unbound antibodies. Fix the cells with a fixation buffer, then wash and permeabilize them with a permeabilization buffer. This step is critical for allowing intracellular antibodies to access their targets.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against the target cytokines (e.g., anti-IL-4, anti-IL-5, anti-IFN-γ). Include isotype controls to account for non-specific binding.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the stained cell samples on a flow cytometer.
-
Analyze the data using appropriate software. First, gate on the cell population of interest (e.g., CD4+ T-cells).
-
Within that population, create plots to determine the percentage of cells that are positive for each cytokine (e.g., IL-4+ IFN-γ- for Th2 cells).
-
Compare the percentage of cytokine-producing cells in the this compound-treated samples to the vehicle control.
-
References
- 1. [Inhibitory effect of this compound tosilate on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of IgE production by IPD-1151T (this compound tosilate), a new dimethylsulfonium agent: (1). Regulation of murine IgE response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound tosilate (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Usefulness of this compound tosilate, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective enhancement of production of IgE, IgG4, and Th2-cell cytokine during the rebound phenomenon in atopic dermatitis and prevention by this compound tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound tosilate, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound tosilate on airway inflammation and interleukin-5 in asthmatic rats [zgddek.com]
- 15. Topical this compound tosilate (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. This compound tosilate inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of eosinophil cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 20. lerner.ccf.org [lerner.ccf.org]
Protocol for Long-Term Suplatast Tosilate Treatment in Rodents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast tosilate (chemical name: (±)-[2-[4-(3-ethoxy-2-hydroxypropoxy) phenylcarbamoyl]ethyl]dimethylsulfonium p-toluenesulfonate) is an immunomodulatory drug primarily recognized for its role as a Th2 cytokine inhibitor. By selectively suppressing the production of interleukin-4 (IL-4) and interleukin-5 (IL-5), it plays a crucial role in mitigating allergic inflammation. This document provides a comprehensive protocol for the long-term administration of this compound tosilate to rodents, intended for preclinical research and drug development. The protocols outlined below are synthesized from various preclinical studies and are intended to serve as a guide for designing and executing long-term efficacy and safety studies.
Mechanism of Action
This compound tosilate exerts its therapeutic effects by downregulating the Th2 immune response. Key aspects of its mechanism include:
-
Inhibition of Th2 Cytokines: It directly suppresses the production of IL-4 and IL-5 by Th2 lymphocytes.[1][2][3][4]
-
GATA-3 Modulation: The drug has been shown to inhibit the GATA-3 signaling pathway, a critical transcription factor for Th2 cell differentiation and function.[5]
-
Eosinophil and Mast Cell Inhibition: By reducing IL-5 levels, this compound tosilate inhibits the production, recruitment, and activation of eosinophils.[1][4][6] It has also been shown to reduce mast cell infiltration in bladder inflammation models.
-
Dendritic Cell Modulation: It can influence the balance of dendritic cell subtypes, potentially shifting the immune response away from a Th2-dominant state.[7]
I. Dosing and Administration
Recommended Dosing Regimens
The selection of an appropriate dose is critical and should be based on the specific research question and rodent species. The following tables summarize doses used in previously published long-term studies.
Table 1: this compound Tosilate Dosing in Rats for Long-Term Studies
| Study Duration | Dose (mg/kg/day) | Route of Administration | Key Findings/Study Type | Reference |
| 52 weeks | 50, 300, 1800 | Oral | Chronic Toxicity | [8][9] |
| 13 weeks | 200, 600, 1800 | Oral | Repeated Dose Toxicity | [10][11] |
| 7 days | 0.1, 1, 10, 100 | Oral | Cystitis Model | [1] |
Table 2: this compound Tosilate Dosing in Other Rodents for Long-Term Studies
| Species | Study Duration | Dose (mg/kg/day) | Route of Administration | Key Findings/Study Type | Reference |
| Guinea Pig | 14 days | 10, 100 | Oral | Airway Hyperresponsiveness | [7][12] |
| Guinea Pig | 7 days | 30, 100 | Oral | Airway Inflammation | [4] |
Preparation and Administration Protocol
Materials:
-
This compound tosilate powder
-
Vehicle (e.g., distilled water, 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and cylinders
-
Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
-
Syringes
Protocol:
-
Vehicle Selection: For simple suspensions, sterile distilled water can be used.[4] For more stable suspensions, 0.5% (w/v) methylcellulose can be prepared by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.
-
Preparation of this compound Tosilate Suspension:
-
Calculate the total amount of this compound tosilate and vehicle required based on the dose, number of animals, and dosing volume (typically 5-10 mL/kg for rodents).
-
Weigh the required amount of this compound tosilate powder.
-
If using a mortar and pestle, gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
If using a homogenizer, add the powder to the vehicle and homogenize until a uniform suspension is achieved.
-
Prepare the suspension fresh daily, unless stability data indicates otherwise.
-
-
Oral Gavage Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the calculated volume of the this compound tosilate suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after administration.
-
II. Long-Term Study Monitoring
Consistent and thorough monitoring is essential for the welfare of the animals and the integrity of the study.
Table 3: Monitoring Parameters for Long-Term Rodent Studies
| Parameter | Frequency | Observations/Measurements |
| General Health | Daily | Changes in posture, activity, fur condition, and presence of salivation or diarrhea. |
| Body Weight | Weekly | Record individual body weights to monitor growth and detect potential toxicity. |
| Food and Water Consumption | Weekly | Measure food and water intake per cage to assess any treatment-related effects. |
| Hematology | At termination (or interim) | Blood cell counts (erythrocytes, leukocytes, lymphocytes) via tail vein or cardiac puncture. |
| Clinical Biochemistry | At termination (or interim) | Serum levels of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), cholesterol, and triglycerides. |
| Pathology | At termination | Gross necropsy of all major organs. Organ weights (liver, kidneys, spleen, etc.). Histopathological examination of selected tissues. |
III. Experimental Protocols for Efficacy Assessment
Bronchoalveolar Lavage (BAL) Protocol
Objective: To collect cells and fluid from the lungs for the analysis of inflammatory cell infiltration and cytokine levels.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors and forceps
-
Tracheal cannula (e.g., 22-gauge catheter)
-
Suture thread
-
1 mL syringe
-
Ice-cold sterile Phosphate Buffered Saline (PBS)
-
1.5 mL microcentrifuge tubes
-
Hemocytometer
-
Microscope
Protocol:
-
Anesthetize the rodent.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully insert a tracheal cannula into the trachea and secure it with a suture.
-
Using a 1 mL syringe, slowly instill 0.5-1.0 mL of ice-cold PBS into the lungs and then gently aspirate.
-
Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid in a 1.5 mL microcentrifuge tube on ice.
-
Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides for differential cell counting (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using a suitable stain (e.g., Diff-Quik).
Tissue Collection and Histology Protocol
Objective: To assess tissue morphology and inflammatory cell infiltration in target organs (e.g., lungs).
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Surgical tools
-
Cassettes for tissue processing
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
Protocol:
-
Following euthanasia, perfuse the animal with PBS, followed by 4% PFA or 10% NBF.
-
Dissect the target organs (e.g., lungs) and fix them in 4% PFA or 10% NBF for 24-48 hours.
-
After fixation, transfer the tissues to 70% ethanol for storage.
-
Process the tissues through a graded series of ethanol (for dehydration), followed by xylene (for clearing).
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E for general morphological assessment.
-
Dehydrate, clear, and mount coverslips on the slides.
-
Examine the slides under a microscope to evaluate inflammatory cell infiltration, tissue damage, and other pathological changes.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 and IL-5
Objective: To quantify the levels of IL-4 and IL-5 in BAL fluid or serum.
Materials:
-
Commercially available ELISA kit for mouse or rat IL-4 and IL-5
-
BAL fluid supernatant or serum samples
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokines to bind to the immobilized antibodies.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target cytokine.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
IV. Visualizations
This compound Tosilate Signaling Pathway
Caption: this compound tosilate signaling pathway.
Experimental Workflow for Long-Term this compound Treatment
Caption: Experimental workflow for long-term this compound treatment.
References
- 1. Beneficial effects of this compound tosilate (IPD-1151T) in a rat cystitis model induced by intravesical hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]
- 7. This compound tosilate, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 9. [A fifty-two week oral chronic toxicity study of this compound tosilate (IPD-1151T) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [A thirteen-week oral repeated dose toxicity study of this compound tosilate (IPD-1151T) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
Troubleshooting & Optimization
Optimizing Suplatast Concentration for Cell-Based Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Suplatast tosilate in cell-based assays?
This compound tosilate is a selective inhibitor of Th2-type cytokine production.[1][2][3] Its principal mechanism involves the suppression of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) secretion from Th2 lymphocytes.[1][2][4][5] This selective action makes it a valuable tool for studying Th2-mediated inflammatory responses in vitro. The compound has been shown to not inhibit the proliferation of Th1 or Th2 cell lines, indicating its specific effect on cytokine production rather than general cytotoxicity at effective concentrations.[5]
Q2: What is a recommended starting concentration range for this compound tosilate in cell-based assays?
Based on available literature, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments. Studies have shown significant dose-dependent inhibition of Th2 cytokine-related processes within this range. For instance, this compound tosilate has been observed to dose-dependently inhibit eotaxin production induced by IL-4 in normal human dermal fibroblasts.[6] Another study demonstrated that at a concentration of 1 µM, this compound tosilate significantly inhibited PAF and IL-5-induced eosinophil migration.[7] Furthermore, significant inhibition of TARC production by Th2 cell lines was observed at 100 µg/mL.[8] A broad range-finding experiment is crucial to determine the optimal concentration for your specific cell type and assay conditions.[9]
Q3: How can I determine the optimal this compound tosilate concentration for my specific cell line and assay?
Determining the optimal concentration requires a systematic approach involving a dose-response experiment. This typically involves treating your cells with a serial dilution of this compound tosilate and measuring the desired biological response (e.g., inhibition of IL-4 or IL-5 production). It is also critical to perform a concurrent cytotoxicity assay to identify the concentration at which this compound tosilate may induce cell death, ensuring that the observed effects are not due to toxicity.
Q4: What are the common solvents for this compound tosilate and how might they affect my assay?
The appropriate solvent for this compound tosilate should be confirmed with the supplier's datasheet. For many in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent. It is imperative to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) in your experimental setup.
Q5: My experimental results are inconsistent. What are some common troubleshooting steps?
Inconsistent results in cell-based assays can arise from several factors. Key areas to troubleshoot include:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density.[10][11]
-
Reagent Preparation and Storage: Use freshly prepared reagents and ensure proper storage of stock solutions to maintain their activity.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.
-
Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels in your incubator.
-
Assay Protocol: Strictly adhere to the validated assay protocol, including incubation times and washing steps.
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound tosilate are not extensively reported across a wide range of cell lines in publicly available literature, the following table summarizes key findings on its effective concentrations in various in vitro and in vivo models. This information can guide the selection of a starting concentration range for your experiments.
| Model System | Assay | Effective Concentration/Dose | Observed Effect | Reference |
| Human Th2 cell lines | TARC Production | 100 µg/mL | 76.5% inhibition of antigen-stimulated TARC production | [8] |
| Human Dermal Fibroblasts | Eotaxin Production | Dose-dependent | Inhibition of IL-4-induced eotaxin production | [6] |
| Human Eosinophils | Chemotaxis | 1 µM | Significant inhibition of PAF and IL-5-induced migration | [7] |
| Human Th2 cell lines | IL-4 and IL-5 Production | Dose-dependent | Inhibition of antigen-stimulated IL-4 and IL-5 production | [5] |
| Murine Model of Asthma | Airway Inflammation | 30 and 100 mg/kg/day (oral) | Inhibition of eosinophilic inflammation and bronchial hyperresponsiveness | [12] |
| Sensitized Guinea Pigs | Airway Inflammation | 30 and 100 mg/kg (oral) | Inhibition of late asthmatic response and airway inflammation | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for key experiments used to evaluate the efficacy of this compound tosilate.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound tosilate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound tosilate in complete culture medium. Remove the old medium from the cells and add the prepared drug dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytokine Production Assay (ELISA)
This protocol outlines the steps for measuring the concentration of specific cytokines (e.g., IL-4, IL-5) in cell culture supernatants.
Materials:
-
Cell culture supernatants from cells treated with this compound tosilate
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well and incubate.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate.
-
Substrate Addition: Wash the plate and add the substrate solution. Allow the color to develop.
-
Reaction Stopping: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Visualizations
Th2 Signaling Pathway and this compound Inhibition
Caption: this compound tosilate inhibits the Th2 signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for this compound concentration optimization.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for inconsistent assay results.
References
- 1. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound tosilate (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase effect of transforming growth factor on eotaxin production by normal cultured dermal fibroblasts stimulated with interleukin-4: inhibitory effect of this compound tosilate on eotaxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stork: [Inhibitory effect of this compound tosilate on eosinophil migration] [storkapp.me]
- 8. This compound tosilate inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. biocompare.com [biocompare.com]
- 12. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DMSO Solubility Solutions
Welcome to the technical support center for addressing solubility challenges with Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of DMSO in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, which is soluble in 100% DMSO, precipitating when I dilute it into an aqueous buffer or cell culture medium?
A1: This is a common phenomenon known as "solvent-shift precipitation" or "crashing out." Your compound is likely highly soluble in the strong organic solvent, DMSO, but much less soluble in the aqueous environment of your buffer or media. When you dilute the DMSO stock solution, the solvent polarity changes abruptly, causing the compound to exceed its solubility limit in the mixed solvent system and precipitate out of the solution. The final concentration of DMSO in your aqueous solution is a critical factor; even at low percentages, it may not be sufficient to keep a hydrophobic compound dissolved.[1]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxicity.[2] However, the tolerance to DMSO can vary significantly between different cell lines. Some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%. Therefore, it is crucial to perform a DMSO tolerance test for your specific cell line and experimental conditions to determine the highest non-toxic concentration. Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.
Q3: Can the quality and storage of DMSO affect my compound's solubility?
A3: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in your DMSO stock can significantly reduce its solvating power for hydrophobic compounds, leading to solubility issues. It is best practice to use anhydrous, high-purity DMSO and store it in small, tightly sealed aliquots to minimize water absorption. Avoid frequent opening of the main stock bottle.
Q4: Are there any alternative solvents to DMSO for compounds with very poor solubility?
A4: Yes, if a compound remains insoluble even in DMSO, other organic solvents can be considered, depending on the compound's properties and the compatibility with your experimental system. Some common alternatives include:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMAc)
-
Ethanol[1]
It is essential to verify that the chosen solvent does not interfere with your assay and to perform a solvent tolerance test with your specific cells or experimental setup.
Q5: How can I determine the solubility of my compound in DMSO?
A5: You can determine the solubility of your compound through either kinetic or thermodynamic solubility assays.
-
Kinetic solubility is often measured in high-throughput settings and involves adding a concentrated DMSO stock of your compound to an aqueous buffer and observing for precipitation. Nephelometry is a common technique for this.[3][4]
-
Thermodynamic solubility is the true equilibrium solubility and is typically determined using the shake-flask method, where an excess of the solid compound is equilibrated with the solvent over a longer period.[4]
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
This is the most frequent solubility-related problem. Follow this step-by-step guide to troubleshoot:
Step 1: Review Your Dilution Technique
-
Problem: Rapidly adding the aqueous buffer to the DMSO stock (or vice versa) can create localized areas of high supersaturation, leading to immediate precipitation.
-
Solution: Employ a "reverse dilution" method. Add the small volume of your DMSO stock dropwise to the full volume of the pre-warmed aqueous buffer while gently vortexing. This ensures the DMSO is rapidly dispersed. A stepwise dilution can also be effective.[2]
Step 2: Optimize the Final DMSO Concentration
-
Problem: The final DMSO concentration may be too low to maintain the compound's solubility.
-
Solution: While keeping cell toxicity in mind, try to maintain the highest tolerable final DMSO concentration. For particularly insoluble compounds, a final concentration of 0.5% might be necessary, provided your cells can tolerate it.
Step 3: Consider the Buffer's pH and Temperature
-
Problem: The solubility of many compounds is pH-dependent. Also, working with chilled buffers can sometimes cause precipitation.
-
Solution: If your compound has ionizable groups, test its solubility in buffers with different pH values. For weakly basic compounds, a lower pH may increase solubility.[1] Also, try pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock.
Step 4: Use a Co-solvent
-
Problem: For extremely hydrophobic compounds, DMSO alone in the final solution may not be enough.
-
Solution: Consider using a co-solvent in your final aqueous solution. Common co-solvents include PEG400, Tween 80, or ethanol.[2] Always test the effect of the co-solvent on your experimental system.
Logical Workflow for Troubleshooting Precipitation
Quantitative Data
Table 1: Recommended Final DMSO Concentrations for Different Assay Types
| Assay Type | Recommended Final DMSO Concentration | Remarks |
| Cell-based Assays | < 0.5% | Always perform a DMSO tolerance test for your specific cell line. |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Balancing solubility and minimizing off-target effects is key. |
| In Vivo Studies | < 1% (ideally) | Higher concentrations (up to 10%) may be used but require careful toxicity evaluation.[5] |
| Enzyme Assays | < 1% | Higher concentrations can denature proteins; always verify enzyme activity in the presence of DMSO. |
Table 2: Solubility of Selected Steroids in DMSO
| Steroid | Solubility in DMSO (g/100mL @ 25°C) |
| Prednisolone | 23.2 |
| Prednisone | 42.8 |
| Progesterone | 4.4 |
| Testosterone | Data not readily available in this format |
Data extracted from various sources which may have different experimental conditions.
Table 3: Effect of Co-solvents on Aqueous Solubility of Selected Compounds
| Compound | Co-solvent (with DMSO) | Observation |
| Naproxen | Oxetane-substituted sulfoxide | Showed increased aqueous solubility compared to DMSO/water solutions at mass fractions >10%.[6] |
| Quinine | Oxetane-substituted sulfoxide | Showed increased aqueous solubility compared to DMSO/water solutions at mass fractions >10%.[6] |
| Carbendazim | Oxetane-substituted sulfoxide | Showed increased aqueous solubility compared to DMSO/water solutions at mass fractions >10%.[6] |
| Griseofulvin | Oxetane-substituted sulfoxide | Showed increased aqueous solubility compared to DMSO/water solutions at mass fractions >10%.[6] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution.
Materials:
-
Compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol ) / 1000
-
Weigh the compound: Carefully weigh the calculated mass of your compound and place it into a sterile tube or vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Securely cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be attempted, but be mindful of your compound's thermal stability.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for rapid assessment of a compound's kinetic solubility.
Materials:
-
Compound stock solution in 100% DMSO (e.g., 50 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring light scattering
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your high-concentration DMSO stock solution in 100% DMSO to generate a range of concentrations to be tested.
-
Plate Setup:
-
Dispense a small, equal volume (e.g., 2-5 µL) of each DMSO concentration from your serial dilution into the wells of a 96-well plate.
-
Include a DMSO-only control.
-
-
Add Buffer: Using a multichannel pipette, add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., add 198 µL of buffer to 2 µL of DMSO stock for a 1:100 dilution).
-
Mix and Incubate: Mix the contents of the plate thoroughly, typically by shaking on a plate shaker for a few minutes. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the light scattering or turbidity in each well.
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in light scattering (above the background of the DMSO control) is observed, indicating the formation of a precipitate.
References
- 1. diva-portal.org [diva-portal.org]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Suplatast Animal Studies
Welcome to the technical support center for researchers utilizing suplatast in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent results observed in this compound animal studies. By understanding the critical variables in experimental design, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound tosylate is a Th2 cytokine inhibitor. Its principal mechanism involves the suppression of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) production by Th2 cells.[1] This action helps to mitigate allergic inflammation by reducing IgE production, eosinophil infiltration, and mucus secretion.[2][3]
Q2: In which animal models has this compound shown efficacy?
This compound has been evaluated in a variety of animal models for allergic diseases, including:
-
Asthma: Mouse (BALB/c), rat (Sprague-Dawley), and guinea pig models.[3][4]
-
Allergic Rhinitis: Rat models.[2]
-
Atopic Dermatitis: Mouse models, including transgenic (K14/caspase-1) and contact sensitivity models.
Q3: Why am I seeing variable efficacy of this compound in my asthma model?
Inconsistent results in asthma models can stem from several factors, including the timing of drug administration, the specific animal strain used, and the chronicity of the disease model. For instance, therapeutic administration of this compound after disease induction has shown to be more effective than prophylactic treatment in improving histopathological parameters in a mouse model of chronic asthma.[3]
Q4: Can the genetic background of the animal model influence this compound's effect?
Yes, the genetic background of the animal model is a critical factor. For example, in asthma research, BALB/c mice are known to have a stronger Th2-biased immune response compared to C57BL/6 mice.[4][5] This inherent difference in the immune response can lead to variations in the observed efficacy of a Th2-targeting drug like this compound.
Q5: Are there differences in how different species respond to this compound?
While direct comparative efficacy studies are limited, physiological and immunological differences between species can contribute to variable outcomes. For instance, the mediators of bronchoconstriction in asthma models differ, with histamine playing a more prominent role in guinea pigs compared to mice, where serotonin is more significant.[6] These differences can affect the apparent efficacy of a drug that targets the underlying inflammation rather than the acute bronchoconstrictive mediators.
Troubleshooting Guide for Inconsistent Results
This guide is designed to help researchers identify potential sources of variability in their this compound animal studies.
Issue 1: Lack of Efficacy in an Asthma Model
| Potential Cause | Troubleshooting Recommendation | Key Considerations |
| Timing of Administration | In a mouse model of chronic asthma, this compound was found to be effective when administered as a treatment but not as a prophylactic.[3] Consider initiating this compound administration after the sensitization and challenge phases have established the disease phenotype. | The therapeutic window for this compound may vary depending on the specific model and the endpoints being measured. |
| Animal Strain | BALB/c mice typically mount a more robust Th2 response, making them potentially more sensitive to the effects of this compound compared to C57BL/6 mice, which may exhibit a mixed Th1/Th2 response.[4][5] Ensure the chosen strain aligns with the Th2-dominant hypothesis being tested. | The inflammatory profile of the chosen mouse strain should be well-characterized in your laboratory. |
| Disease Model Chronicity | The efficacy of this compound may be more pronounced in chronic models that allow for the full development of Th2-mediated inflammation and airway remodeling. Acute models may not fully capture the therapeutic potential of an immunomodulatory agent. | Chronic models often require repeated allergen challenges over several weeks. |
| Outcome Measures | This compound has been shown to be more effective at reducing the late asthmatic response and airway inflammation rather than the early asthmatic response.[7] Ensure that your outcome measures are aligned with the expected mechanism of action, focusing on inflammatory markers (e.g., eosinophil infiltration, cytokine levels) and late-phase airway hyperresponsiveness. | Measurement of both early and late-phase responses can provide a more complete picture of the drug's effect. |
Issue 2: Variable Results in an Atopic Dermatitis Model
| Potential Cause | Troubleshooting Recommendation | Key Considerations |
| Model Induction Method | The method used to induce atopic dermatitis can significantly impact the underlying pathology. Models using haptens like oxazolone may initially induce a contact hypersensitivity response that evolves into a Th2-dominant condition with repeated challenges.[8] Transgenic models, such as the NC/Nga mouse, spontaneously develop AD-like lesions under conventional housing conditions and have a strong Th2 bias.[9][10] The choice of model should be carefully considered based on the specific aspects of atopic dermatitis being investigated. | The NC/Nga model is highly sensitive to environmental factors; specific pathogen-free (SPF) conditions can prevent the development of skin lesions.[9][10] |
| Route of Administration | Both systemic (oral) and topical administration of this compound have shown efficacy in mouse models of atopic dermatitis. The choice of administration route should be guided by the experimental question. | Topical administration allows for targeted delivery to the site of inflammation and may reduce systemic side effects. |
| Sensitization and Challenge Protocol | The concentration of the sensitizing agent, the number of challenges, and the time between challenges can all influence the severity and nature of the resulting inflammation.[8] Ensure that these parameters are consistent across all experimental groups. | A pilot study to optimize the sensitization and challenge protocol for your specific laboratory conditions is recommended. |
Data Presentation
The following tables summarize quantitative data from key studies to facilitate comparison.
Table 1: Effect of this compound on Airway Inflammation in Different Asthma Models
| Animal Model | This compound Dose | Key Findings | Reference |
| BALB/c Mouse | Not specified (treatment) | Significant improvement in all histopathological parameters. No significant effect on IL-4, IL-5, and IFN-γ levels. | [3] |
| BALB/c Mouse | Not specified (prophylaxis) | No significant difference in histopathological parameters compared to vehicle control. | [3] |
| Guinea Pig | 100 mg/kg (oral) | Significant inhibition of late asthmatic response and recruitment of eosinophils and lymphocytes. No effect on the early asthmatic response. Significant inhibition of IL-5 mRNA-positive cells. | [7] |
| Sprague-Dawley Rat | Not specified | Ameliorated airway hyperreactivity and inflammation. | [4] |
Table 2: Effect of this compound in a Rat Model of Allergic Rhinitis
| Parameter | This compound Dose (30 mg/kg) | This compound Dose (100 mg/kg) | Reference |
| Mucus Production | Dose-dependent inhibition | Dose-dependent inhibition | [2] |
| Eosinophil Infiltration | Dose-dependent inhibition | Dose-dependent inhibition | [2] |
Experimental Protocols
Ovalbumin (OVA)-Induced Asthma Model in BALB/c Mice
This protocol is based on the methodology described by Tuncel et al. (2014).[3]
-
Sensitization: On days 0 and 7, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.2 mL of saline.
-
Challenge: From day 14 to day 28, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
This compound Administration (Therapeutic): Administer this compound orally at the desired dose daily from day 14 to day 28.
-
Outcome Assessment: At 24 hours after the final OVA challenge, assess airway hyperresponsiveness, collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and harvest lung tissue for histopathological examination.
Antigen-Induced Allergic Rhinitis in Rats
This protocol is adapted from the study by Suzaki et al. (2009).[2]
-
Sensitization: Sensitize rats by intraperitoneal injection of 1 mg of OVA and 100 mg of aluminum hydroxide in 1 mL of saline. Repeat the sensitization after 1 week.
-
Challenge: Two weeks after the final sensitization, intranasally challenge the rats with 10 µL of 1% OVA in saline into each nostril once daily for 7 days.
-
This compound Administration: Administer this compound orally at doses of 30 and 100 mg/kg one hour before each intranasal challenge.
-
Outcome Assessment: After the final challenge, collect nasal tissue for histological analysis of mucus production and eosinophil infiltration.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Th2 cell differentiation and cytokine production.
Experimental Workflow for Asthma Model
Caption: Generalized workflow for an OVA-induced mouse asthma model.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting variable this compound efficacy.
References
- 1. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Th2 cytokine inhibitor this compound tosilate inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation and cytokine production [biblio.ugent.be]
- 8. criver.com [criver.com]
- 9. Nc/Nga mice model - Wikipedia [en.wikipedia.org]
- 10. NC/Nga mice: a mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
a mitigating off-target effects of Suplatast in vitro
Technical Support Center: Suplatast In Vitro Studies
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and guidance for mitigating potential off-target or unintended effects of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound tosilate (IPD-1151T) is known as a Th2 cytokine inhibitor.[1] Its primary mechanism involves the selective suppression of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) production by T-helper 2 (Th2) cells.[1][2] This action helps to reduce eosinophilic inflammation and IgE antibody production, which are key components of allergic responses.[1][3]
Q2: What are considered "off-target effects" for this compound in an in vitro setting?
A2: For this compound, "off-target effects" in vitro are best described as unintended experimental outcomes that can confound data interpretation. These may include:
-
Cytotoxicity: At high concentrations, this compound may induce cell death, which can be mistaken for a specific inhibitory effect.
-
Effects on Non-Immune Cells: this compound may have effects on cell types other than the target immune cells, which could be relevant depending on the experimental model.
-
Variability in Efficacy: Inconsistent results between experiments can arise from differences in cell culture conditions, passage number, or stimulation methods.
Q3: At what concentrations should I test this compound to minimize cytotoxicity?
A3: It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[4] The therapeutic index, which is the ratio of CC50 to the 50% inhibitory concentration (IC50) for your target effect (e.g., cytokine inhibition), should be high to ensure that the observed effects are not due to cell death.[4] A compound is generally considered active and non-toxic if the selectivity index (SI = CC50/IC50) is 10 or greater.[4]
Q4: How can I confirm that the observed cytokine inhibition is not a result of cytotoxicity?
A4: Always perform a cell viability assay in parallel with your cytokine inhibition experiment.[5] Common methods include MTT, XTT, or LDH release assays.[6][7] The viability of cells treated with this compound should be compared to vehicle-treated control cells.[5]
Q5: Can this compound affect signaling pathways other than the Th2 pathway?
A5: While primarily known for its effects on Th2 cytokines, some studies suggest this compound may have other activities. For instance, it has been shown to suppress monocyte chemoattractant protein (MCP)-1 and has antioxidant properties by scavenging hydroxyl radicals.[8][9] These effects might be considered off-target depending on the specific research question.
Troubleshooting Guides
Issue 1: High Variability in Cytokine Inhibition Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent range of passage numbers for all experiments. |
| Variable Stimulation Efficiency | Use a consistent concentration and source of stimulating agents (e.g., anti-CD3/CD28 antibodies, PHA).[10] Confirm the activation of control cells by measuring cytokine production. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Use a calibrated pipette for accurate dispensing. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as these are prone to evaporation. Fill edge wells with sterile PBS or media.[11] |
Issue 2: Unexpected Decrease in Cell Viability
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too High | Perform a dose-response curve to determine the CC50 of this compound for your specific cell line. Choose a working concentration well below the CC50 value.[4] |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[5] |
| Synergistic Toxicity with Stimulating Agents | Test the viability of cells treated with this compound in the absence of the stimulating agent to rule out synergistic cytotoxic effects. |
| Contamination | Regularly check cell cultures for signs of microbial contamination. |
Quantitative Data Summary
While specific IC50 and CC50 values for this compound are highly dependent on the cell line and experimental conditions, the following table provides a template for organizing your own validation data.
Table 1: Example Data Structure for this compound In Vitro Profiling
| Cell Line | Target Effect | IC50 (µM) | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Human PBMCs | IL-5 Inhibition | User Data | MTT | User Data | User Data |
| Jurkat Cells | IL-4 Inhibition | User Data | LDH Release | User Data | User Data |
| Your Cell Line | Your Target | User Data | Your Assay | User Data | User Data |
Experimental Protocols
Protocol 1: Th2 Cytokine Inhibition and Cytotoxicity Assay
This protocol outlines a method for assessing the inhibitory effect of this compound on Th2 cytokine production from stimulated T-cells while simultaneously monitoring for cytotoxicity.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant T-cell line.
-
RPMI-1640 medium with 10% FBS, antibiotics, and 55 µM β-mercaptoethanol.[12]
-
This compound tosilate.
-
Stimulating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).[10]
-
ELISA kits for IL-4 and IL-5.
-
MTT reagent (5 mg/mL in PBS).[11]
-
DMSO.
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate coated with anti-CD3 antibody (e.g., 2 µg/mL).[10][12]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Add the this compound dilutions and vehicle control to the respective wells.
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 0.5 µg/mL) to all wells except for the unstimulated control.[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis via ELISA.[5]
-
Cytotoxicity Assay (MTT):
-
Data Analysis:
-
Calculate the concentration of IL-4 and IL-5 in the supernatants using the ELISA standard curve.
-
Determine the IC50 for cytokine inhibition.
-
Calculate cell viability relative to the vehicle control and determine the CC50.
-
Calculate the Selectivity Index (SI).
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's inhibition of Th2 cytokines.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy and cytotoxicity in vitro.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common in vitro issues.
References
- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. This compound tosilate prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. criver.com [criver.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Suplatast Tosilate Bioavailability in Oral Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with improving the oral bioavailability of Suplatast tosilate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound tosilate?
A1: this compound tosilate is understood to be a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. The primary obstacle to its oral bioavailability is its poor dissolution in gastrointestinal fluids. While it can permeate the intestinal membrane effectively once dissolved, the low solubility limits the amount of drug that can be absorbed, leading to suboptimal and variable plasma concentrations.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound tosilate?
A2: For BCS Class II drugs like this compound tosilate, formulation strategies that enhance solubility and dissolution are most effective. Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound tosilate in a solid lipid matrix can improve its dissolution rate and protect it from degradation.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.
-
Solid Dispersions: Dispersing this compound tosilate in a hydrophilic polymer matrix at a molecular level can significantly enhance its solubility and dissolution.
Q3: How can I predict the in vivo performance of my this compound tosilate formulation based on in vitro data?
A3: Establishing an in vitro-in vivo correlation (IVIVC) is crucial. This involves correlating an in vitro property of the dosage form (e.g., dissolution rate) with an in vivo response (e.g., plasma drug concentration). For BCS Class II drugs, a strong IVIVC is often achievable when the dissolution rate is the limiting factor for absorption.
Troubleshooting Guides
Issue: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Cause 1: Poor Dissolution of this compound Tosilate
-
Troubleshooting Steps:
-
Particle Size Analysis: Confirm that the particle size of the drug substance is within the desired range. Micronization can increase the surface area and improve dissolution.
-
Solubility Studies: Determine the solubility of this compound tosilate in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Formulation Enhancement: If solubility is low, consider formulating this compound tosilate as a solid lipid nanoparticle (SLN), self-emulsifying drug delivery system (SEDDS), or solid dispersion.
-
Possible Cause 2: First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes to assess the metabolic stability of this compound tosilate.
-
Lipid-Based Formulations: Consider using SEDDS, which can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Conduct a Caco-2 cell permeability assay to determine if this compound tosilate is a substrate for P-gp. An efflux ratio greater than 2 suggests active efflux.
-
Incorporate P-gp Inhibitors: In experimental setups, co-administration with a known P-gp inhibitor can help confirm efflux as a limiting factor.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Tosilate (Conventional Formulation) in Rats and Humans
| Parameter | Rats (Oral Administration) | Healthy Volunteers (Single 100 mg Oral Dose) |
| Tmax (h) | ~8 | 3.0 ± 1.3 |
| Cmax (ng/mL) | Not specified | 9.84 ± 2.41 (for active metabolite M-1) |
| t½ (h) | ~12 (for radioactivity) | 6.5 ± 1.4 (for active metabolite M-1) |
| AUC (ng·h/mL) | Not specified | 80.58 ± 10.49 (for active metabolite M-1) |
Data for rats is based on studies with 14C-labeled this compound tosilate[1]. Data for healthy volunteers is for the active metabolite M-1[2].
Table 2: Representative Bioavailability Enhancement for BCS Class II Drugs Using Advanced Formulations (Data from similar compounds)
| Formulation | Fold Increase in Cmax | Fold Increase in AUC | Reference Compound |
| Solid Lipid Nanoparticles (SLNs) | ~5.3 | ~11.0 | Efavirenz |
| Self-Emulsifying Drug Delivery System (SEDDS) | ~6.1 | ~5.2 | Sorafenib Tosilate[3] |
| Solid Dispersion | ~2.5 | ~1.7 | Sirolimus |
Note: This table provides representative data for other BCS Class II drugs and is intended to illustrate the potential for bioavailability enhancement. Specific results for this compound tosilate may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Tosilate-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound tosilate in the molten lipid.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., Tween 80 in water) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Formulation of a this compound Tosilate Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies: Determine the solubility of this compound tosilate in various oils (e.g., Capmul MCM), surfactants (e.g., Cremophor RH40), and co-surfactants (e.g., Transcutol HP).
-
Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio. Dissolve the this compound tosilate in this mixture.
-
Evaluation of Self-Emulsification: Add a small amount of the SEDDS pre-concentrate to water with gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and robustness to dilution.
Protocol 3: Preparation of this compound Tosilate Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound tosilate and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and ethanol)[4].
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Mandatory Visualizations
Caption: this compound Tosilate inhibits Th2 cell cytokine production.
Caption: Workflow for enhancing oral bioavailability.
Caption: Logical steps for troubleshooting low bioavailability.
References
Technical Support Center: Suplatast Efficacy in Steroid-Dependent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of suplatast tosilate in steroid-dependent experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a significant steroid-sparing effect with this compound tosilate in our mouse model of chronic asthma. What are the potential reasons?
A1: Several factors could contribute to a lack of a steroid-sparing effect. Consider the following troubleshooting steps:
-
Model-Specific Factors:
-
Inadequate Steroid Dependence: Ensure your model exhibits a clear dependence on corticosteroids for the suppression of inflammation. This can be validated by withdrawing the steroid treatment and observing a significant exacerbation of airway inflammation, as measured by bronchoalveolar lavage fluid (BALF) cell counts and lung histology.
-
Severity of Inflammation: The inflammatory phenotype of your model is crucial. This compound tosilate is a Th2 cytokine inhibitor, so its efficacy will be most pronounced in models with a strong Th2-driven eosinophilic inflammation.[1] Models with a mixed Th1/Th17 phenotype or predominantly neutrophilic inflammation may show a diminished response.
-
-
Drug Administration and Dosing:
-
Dose and Formulation: Review the dosage and administration route. For mice, oral doses of 10-100 mg/kg/day have been used effectively in asthma models.[2] Ensure the this compound tosilate is properly dissolved or suspended for oral gavage. The stability of the formulation should also be considered.
-
Timing of Administration: The timing of this compound administration is critical. In some preclinical models, prophylactic (preventative) administration of this compound was found to be ineffective, whereas therapeutic administration (after the establishment of inflammation) showed significant effects.[3]
-
-
Experimental Design:
-
Duration of Treatment: The duration of this compound treatment may be insufficient. Clinical studies in steroid-dependent asthma patients have typically involved treatment periods of several weeks.[4]
-
Outcome Measures: Ensure you are evaluating relevant Th2-mediated inflammatory markers, such as eosinophil counts in BALF, and levels of IL-4, IL-5, and IL-13.[5][6]
-
Q2: Our in-house data on this compound efficacy is inconsistent across experiments. What could be the cause of this variability?
A2: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
Animal-Related Factors:
-
Strain and Sex of Mice: Different mouse strains can exhibit varying immune responses. BALB/c mice are commonly used for allergic asthma models due to their Th2-prone background.
-
Microbiome: The gut and lung microbiome can influence immune responses. Ensure consistent housing conditions and diet for all experimental animals.
-
-
Technical Variability:
-
Oral Gavage Technique: Improper oral gavage can lead to stress or inaccurate dosing, affecting the results. Ensure all personnel are proficient in this technique.
-
Assay Performance: Variability in immunoassays (e.g., ELISA for cytokines) can lead to inconsistent data. Include appropriate controls and standards in every assay to monitor performance.
-
-
Reagent Quality:
-
This compound Tosilate Quality: Ensure the purity and stability of your this compound tosilate compound.
-
Allergen Potency: If using an allergen-induced model (e.g., ovalbumin), the potency of the allergen can vary between batches, leading to differences in the severity of the induced inflammation.
-
Q3: We are observing a reduction in some inflammatory markers but not a significant improvement in airway hyperresponsiveness (AHR). Why might this be?
A3: A dissociation between the reduction in inflammatory markers and AHR can occur. Possible explanations include:
-
Airway Remodeling: In chronic models, structural changes in the airways (airway remodeling) may have already occurred and may not be fully reversible by this compound treatment alone.
-
Non-Eosinophilic Mechanisms of AHR: While eosinophils are a key driver of AHR in many asthma models, other cell types and mediators can also contribute. If your model has a significant non-eosinophilic component to AHR, the effect of this compound may be less pronounced.
-
Timing of AHR Measurement: The timing of AHR measurement relative to allergen challenge and treatment is important.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound tosilate from preclinical and clinical studies.
Table 1: Effect of this compound Tosilate on Eosinophil Infiltration in Preclinical Models
| Animal Model | Treatment Protocol | Key Findings |
| Mouse (BALB/c) | Ovalbumin-induced asthma | Significant reduction in the number of eosinophils in BALF (around 40% reduction).[5] |
| Guinea Pig | Antigen-induced asthma | Significant inhibition of eosinophil recruitment into the airways.[2] |
| Rat (Sprague-Dawley) | Ovalbumin-induced asthma | Significant decrease in the percentage of eosinophils in BALF.[7] |
Table 2: Effect of this compound Tosilate on Th2 Cytokines
| Study Type | Model/Population | Treatment Protocol | Key Findings on Th2 Cytokines |
| Preclinical | Mouse (BALB/c) asthma model | Ovalbumin sensitization and challenge | Significant decrease in IL-4, IL-5, and IL-13 levels in BALF.[5] |
| Preclinical | Rat (Sprague-Dawley) asthma model | Ovalbumin sensitization and challenge | Markedly reduced IL-5 expression.[7] |
| Clinical | Steroid-dependent asthma patients | Add-on therapy to inhaled corticosteroids | Reduction in serum eosinophil cationic protein and IgE.[4] |
Experimental Protocols
Protocol 1: Induction of a Steroid-Dependent Allergic Asthma Model in Mice
This protocol is a general guideline and may require optimization for specific research questions.
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.
-
-
Airway Challenge:
-
From days 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
-
Induction of Steroid Dependence:
-
From day 28, administer a corticosteroid (e.g., dexamethasone) at a dose sufficient to suppress airway inflammation. The exact dose and duration will need to be optimized.
-
To confirm steroid dependence, a pilot study should be conducted where the corticosteroid is withdrawn, leading to a rebound in airway inflammation.
-
-
This compound Tosilate Treatment:
-
Following the establishment of steroid dependence, administer this compound tosilate (e.g., by oral gavage) at the desired dose. A typical dose range is 10-100 mg/kg/day.[2]
-
-
Outcome Assessment:
-
At the end of the treatment period, assess airway hyperresponsiveness.
-
Collect bronchoalveolar lavage fluid (BALF) for differential cell counts (specifically eosinophils).
-
Measure levels of IL-4, IL-5, and IL-13 in BALF or lung homogenates by ELISA.
-
Perform histological analysis of lung tissue to assess inflammation and airway remodeling.
-
Visualizations
Caption: this compound tosilate's mechanism of action in the Th2 signaling pathway.
Caption: A logical workflow for troubleshooting this compound efficacy experiments.
References
- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zgddek.com [zgddek.com]
- 7. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
a stability of Suplatast in different cell culture media
Welcome to the technical support center for Suplatast tosilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound tosilate?
A2: this compound tosilate is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO.
Q2: What are the recommended storage conditions for the this compound tosilate stock solution?
A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation. It is advisable to use the solution on the day of preparation or within one month.[2] To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.[2]
Q3: Is there any available data on the stability of this compound tosilate in specific cell culture media like DMEM or RPMI-1640?
A3: Currently, there is no publicly available data specifically detailing the stability of this compound tosilate in different cell culture media. The stability of a compound in media can be influenced by several factors, including its inherent chemical properties, the composition of the medium (e.g., presence of certain amino acids or vitamins), the pH of the medium, and the incubation conditions (temperature, CO₂ concentration).[2] Therefore, it is highly recommended to perform a stability assessment under your specific experimental conditions.
Q4: How can I determine the stability of this compound tosilate in my cell culture medium of choice?
A4: A general approach to assess the stability of a small molecule like this compound tosilate in cell culture medium involves incubating the compound in the medium over a time course that is relevant to your experiment (e.g., 0, 2, 8, 24, 48 hours).[2][3] At each time point, an aliquot of the medium is collected and the concentration of the remaining this compound tosilate is quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2] A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound tosilate is observed in the cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components within the cell culture medium, such as certain amino acids or vitamins, might be reacting with the compound.[2][4] The pH of the medium could also be a contributing factor to its instability.[2] | To assess the inherent aqueous stability, perform a stability check in a simpler buffer system like Phosphate-Buffered Saline (PBS) at 37°C.[2] You can also test the stability in media with and without fetal bovine serum (FBS), as serum proteins can sometimes enhance the stability of compounds.[2][3] Consider analyzing the stability in different types of cell culture media to pinpoint any specific reactive components.[2] It is also crucial to ensure that the pH of the media remains stable throughout the duration of the experiment.[2] |
| High variability is observed in stability measurements between replicate samples. | Inconsistent sample handling and processing can lead to such variability. Problems with the analytical method, for instance, HPLC-MS, can also be a source of inconsistency.[2] Incomplete solubilization of the compound in the stock solution or the medium can result in variable concentrations. | Ensure that the timing for sample collection and processing is precise and consistent across all samples.[2] It is important to validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of the compound in the solvent and the medium. |
| Loss of this compound tosilate is observed, but no degradation products are detected. | The compound may be binding to the plasticware used in the experiment (e.g., plates, pipette tips). Cellular uptake of the compound, if cells are present, can also lead to a decrease in its concentration in the medium. | Use low-protein-binding plates and pipette tips to minimize non-specific binding.[2] Include a control group without cells to specifically assess the binding of the compound to the plasticware.[2] To determine the extent of cellular uptake, you can analyze the cell lysates. |
Experimental Protocols
Protocol: Assessment of this compound Tosilate Stability in Cell Culture Media
This protocol provides a general method for determining the stability of this compound tosilate in a cell culture medium of your choice using HPLC-MS.
Materials:
-
This compound tosilate
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Pipettes and low-protein-binding tips
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound tosilate in sterile DMSO.
-
Preparation of Working Solution: Prepare the working solution of this compound tosilate by diluting the stock solution in the respective cell culture media (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Experimental Setup:
-
Add 1 mL of the this compound tosilate working solution to triplicate wells of a 24-well plate for each condition (e.g., DMEM + 10% FBS, DMEM without FBS, RPMI-1640 + 10% FBS, etc.).
-
Include a control group with the working solution but without cells to assess chemical stability and binding to plasticware.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
Sample Processing: Process the collected samples for HPLC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates.
-
Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound tosilate.
-
Data Analysis: Calculate the percentage of this compound tosilate remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Workflows
This compound Tosilate Mechanism of Action
This compound tosilate is recognized as a Th2 cytokine inhibitor.[5][6] Its mechanism of action involves the suppression of key cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[5][7] Furthermore, it has been shown to inhibit the GATA-3/IL-5 signaling pathway.[6]
Caption: this compound tosilate signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound tosilate in cell culture media.
References
- 1. chemicea.com [chemicea.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suplatast Tosilate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suplatast tosilate. The information is designed to address common pitfalls in experimental setups and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound tosilate, presented in a question-and-answer format.
Q1: My this compound tosilate is not dissolving properly for my in vitro experiments. What is the recommended solvent and storage procedure?
A1: this compound tosilate is soluble in both water and Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. To avoid solubility issues, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
-
Recommended Stock Solution Protocol:
-
Prepare a 10 mM stock solution of this compound tosilate in sterile DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
-
Troubleshooting: If you observe precipitation upon dilution in your aqueous buffer or cell culture medium, try vortexing the solution briefly. If precipitation persists, consider preparing a fresh, lower concentration stock solution or slightly increasing the final DMSO concentration, ensuring it remains within a non-toxic range for your specific cell line.
Q2: I am observing inconsistent or no effect of this compound tosilate in my cell-based assays. What could be the cause?
A2: Inconsistent results can stem from several factors, including compound stability, cell health, and assay conditions.
-
Compound Stability: The stability of this compound tosilate in cell culture media at 37°C over extended periods has not been extensively documented in publicly available literature. It is recommended to perform a stability test under your specific experimental conditions. A general approach is to incubate the compound in your cell culture medium for the duration of your experiment, and then measure its concentration using a suitable analytical method like HPLC. If significant degradation is observed, consider replenishing the medium with fresh compound during long-term experiments.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO used to dissolve this compound tosilate) to account for any effects of the solvent on your cells.
-
Assay-Specific Issues: Refer to the troubleshooting sections for specific assays like ELISA and Flow Cytometry below for more targeted advice.
Q3: I am planning an in vivo study with this compound tosilate in a mouse model of asthma. What is a suitable vehicle and dose range?
A3: Based on published studies, this compound tosilate can be administered orally.
-
Vehicle: Distilled water has been successfully used as a vehicle for oral administration in animal studies.[1]
-
Dose Range: Effective oral doses in mouse models of asthma have been reported to be around 100 mg/kg daily.[2][3] In guinea pig models, doses of 10 and 100 mg/kg per day have been shown to be effective.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
| Animal Model | Route of Administration | Effective Dose Range | Vehicle |
| Mouse (Asthma) | Oral | 100 mg/kg/day | Not specified |
| Guinea Pig (Asthma) | Oral | 10 - 100 mg/kg/day | Distilled Water[1] |
| Mouse (Contact Sensitivity) | Intraperitoneal | 100 µg/kg/day | Not specified |
Q4: I am seeing a biphasic or unexpected dose-response curve in my experiments. How should I interpret this?
A4: Biphasic or non-monotonic dose-response curves, where the effect of the drug decreases at higher concentrations after an initial increase, can be complex to interpret.
-
Potential Causes:
-
Off-target effects: At higher concentrations, this compound tosilate might interact with other cellular targets, leading to confounding effects.
-
Cellular Toxicity: High concentrations of the compound may induce cytotoxicity, which can mask the specific inhibitory effects being measured.
-
Receptor Desensitization or Downregulation: Although less common for this class of drug, prolonged exposure to high concentrations could potentially lead to changes in the target pathway.
-
-
Troubleshooting and Interpretation:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to rule out cell death as a confounding factor.
-
Carefully review the literature for any known off-target effects of this compound tosilate.
-
Consider the possibility of a hormetic response, where a low dose has a stimulatory effect and a high dose has an inhibitory effect.[5]
-
If a biphasic curve is consistently observed, it may represent a true biological phenomenon. Focus your analysis on the initial inhibitory phase of the curve to determine the IC50.
-
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments involving this compound tosilate, along with troubleshooting tips.
In Vitro Th2 Cytokine Inhibition Assay
Objective: To determine the inhibitory effect of this compound tosilate on the production of Th2 cytokines (e.g., IL-4, IL-5) from stimulated immune cells.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-incubate with a range of this compound tosilate concentrations (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
-
Stimulation: Add a stimulating agent to induce Th2 cytokine production. Common stimulants include:
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Anti-CD3 and anti-CD28 antibodies.
-
A specific antigen if using cells from a sensitized donor.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-4 and IL-5 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background in ELISA | Non-specific antibody binding, insufficient washing, or contaminated reagents. | Ensure proper blocking, increase the number of wash steps, and use fresh, high-quality reagents.[6][7][8][9] |
| Weak or no signal in ELISA | Inactive reagents, incorrect antibody concentrations, or insufficient stimulation. | Check reagent expiration dates, optimize antibody titers, and confirm the effectiveness of your stimulating agent.[7] |
| High variability between replicates | Pipetting errors, inconsistent cell numbers, or edge effects in the plate. | Use calibrated pipettes, ensure a homogenous cell suspension, and avoid using the outer wells of the plate if edge effects are suspected.[9] |
In Vivo Asthma Model in Mice
Objective: To evaluate the efficacy of this compound tosilate in reducing airway inflammation and hyperresponsiveness in a mouse model of asthma.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes each day.
-
Treatment: Administer this compound tosilate (e.g., 100 mg/kg) or vehicle (e.g., distilled water) orally once daily from day 20 to 27.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells.
-
Cell Differential Counts: Cytospin the BAL fluid and perform differential cell counts to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability in AHR measurements | Inconsistent aerosol delivery, stress on the animals, or improper handling. | Ensure proper calibration and operation of the nebulizer and plethysmograph. Acclimatize the animals to the equipment and handle them gently. |
| Low inflammatory cell infiltrate in the control group | Insufficient sensitization or challenge. | Optimize the OVA concentration and exposure time for both sensitization and challenge phases. |
| No significant effect of this compound tosilate | Inappropriate dose, timing of administration, or route of administration. | Perform a dose-response study to determine the optimal dose. Consider different treatment schedules (e.g., prophylactic vs. therapeutic).[10] |
Signaling Pathways and Experimental Workflows
This compound Tosilate Signaling Pathway
This compound tosilate is known to inhibit the Th2 signaling pathway, which plays a crucial role in allergic inflammation. A key mechanism is the suppression of the transcription factor GATA-3, which leads to a downstream reduction in the production of Th2 cytokines such as IL-4 and IL-5.
Caption: this compound tosilate inhibits the Th2 signaling pathway by suppressing the transcription factor GATA-3.
Experimental Workflow: In Vitro Cytokine Inhibition Assay
The following diagram illustrates the workflow for assessing the inhibitory effect of this compound tosilate on cytokine production in vitro.
Caption: Workflow for an in vitro cytokine inhibition assay with this compound tosilate.
Logical Relationship: Troubleshooting Inconsistent In Vitro Results
This diagram outlines a logical approach to troubleshooting inconsistent results in cell-based assays with this compound tosilate.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with this compound tosilate.
References
- 1. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound tosilate, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosages for Pediatric Atopic Asthma Prophylaxis Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining dosages for pediatric atopic asthma prophylaxis studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental procedures.
| Question | Answer |
| Participant Recruitment and Retention | |
| How can we improve recruitment for our pediatric asthma study? | Successful recruitment in pediatric studies can be challenging. Consider implementing strategies such as utilizing social media for targeted outreach, collaborating with patient advocacy groups, and offering flexible visit schedules, including home nursing visits or telehealth options, to reduce the burden on families.[1] Decentralized clinical trial (DCT) elements can also broaden the recruitment pool. |
| What are common barriers to retaining pediatric participants in long-term asthma studies? | Common barriers include the significant time commitment for families, scheduling conflicts with school and other activities, and the perceived burden of study procedures. To mitigate this, consider incorporating gamification and video explanations to keep children engaged, and provide options for remote data collection and telehealth follow-ups.[1] |
| Data Collection and Quality | |
| We are observing a significant placebo effect in our clinical trial. How can we manage this? | The placebo effect is well-documented in asthma trials, impacting both subjective and objective outcomes.[2][3][4] It is crucial to have a well-defined protocol with objective endpoints, such as spirometry and biomarker analysis, in addition to patient-reported outcomes. Blinding of both participants and investigators should be strictly maintained. It's also important to note that some placebo responses may be due to the structured care provided within a clinical trial setting.[4] |
| How can we ensure consistent and accurate spirometry data from young children? | Performing spirometry in young children requires skilled technicians and a child-friendly environment. Use positive reinforcement and visual incentives to encourage maximal effort. Ensure that the equipment is properly calibrated and that the procedure is standardized across all study sites.[5] |
| What are the best practices for monitoring medication adherence in a pediatric population? | Self-reporting of medication adherence by children or their parents is often unreliable and tends to overestimate adherence.[6][7][8] The use of electronic monitoring devices (EMDs) on inhalers can provide more objective data on the frequency and timing of medication use.[6] Combining EMDs with mobile-based reminder systems and regular feedback to the family can also improve adherence.[6][8] |
| Biomarker Assays | |
| Our FeNO measurements are showing high variability. What could be the cause? | Fractional exhaled nitric oxide (FeNO) levels can be influenced by several factors in children, including age, body mass index, recent viral infections, and bronchoconstriction.[9] Ensure that the measurement procedure is strictly standardized, including the exhalation flow rate and the time of day the measurement is taken. |
| We are having trouble obtaining sufficient sputum samples from younger participants for eosinophil counts. Are there alternative methods? | Obtaining induced sputum from young children can be challenging. Peripheral blood eosinophil counts are a less invasive and commonly used alternative biomarker for assessing eosinophilic inflammation.[9] |
Quantitative Data Summary
The following tables summarize dosage and efficacy data from various pediatric atopic asthma prophylaxis studies.
Inhaled Corticosteroids (ICS)
| Drug | Age Group | Dosage Regimen | Key Efficacy Outcomes | References |
| Budesonide (Inhalation Suspension) | 12 months - 8 years | 0.25 mg once daily, 0.25 mg twice daily, 0.5 mg twice daily, 1 mg once daily | Significantly decreased nighttime and daytime asthma symptom scores compared to placebo at doses of 0.25 mg and 0.5 mg twice daily, and 1 mg once daily.[10] | [5][6][10][11][12] |
| Fluticasone Propionate | 1 - 3 years | 100 mcg twice daily | Significant improvement in asthmatic symptoms within 2 weeks.[13] | [9][13][14][15] |
| Fluticasone Furoate | 5 - 11 years | 50 mcg once daily | Statistically significant improvements in peak expiratory flow (PEF) compared to placebo.[16] | [16] |
Leukotriene Receptor Antagonists (LTRAs)
| Drug | Age Group | Dosage Regimen | Key Efficacy Outcomes | References |
| Montelukast | 12 - 23 months | 4 mg oral granules once daily in the evening | Effective in improving multiple parameters of asthma control, including daytime and overnight symptoms, and reducing the need for beta-agonists.[12][17] | [13][17][18][19][20][21][22][23][24] |
| 2 - 5 years | 4 mg chewable tablet or oral granules once daily in the evening | |||
| 6 - 14 years | 5 mg chewable tablet once daily in the evening |
Monoclonal Antibodies
| Drug | Age Group | Dosage Regimen | Key Efficacy Outcomes | References |
| Omalizumab (Anti-IgE) | 6 - <12 years | Subcutaneous injection every 2 or 4 weeks, dose based on body weight and total serum IgE levels. | Significantly reduced asthma exacerbation rates compared to placebo.[25][26][27] Improved asthma control and reduced need for oral corticosteroids.[28][29] | [1][17][25][26][27][28][29] |
| Mepolizumab (Anti-IL-5) | 6 - 11 years | 40 mg subcutaneously every 4 weeks | Reduces blood eosinophil counts and improves lung function in patients with eosinophilic asthma.[10] | [10] |
| ≥12 years | 100 mg subcutaneously every 4 weeks | |||
| Benralizumab (Anti-IL-5Rα) | ≥12 years | 30 mg subcutaneously every 4 weeks for the first 3 doses, then every 8 weeks | Reduces exacerbation rates and has a corticosteroid-sparing effect.[10] | [10] |
Combination Therapy
| Drug | Age Group | Dosage Regimen | Key Efficacy Outcomes | References |
| Salmeterol/Fluticasone Propionate | 4 - 11 years | 50/100 mcg, one inhalation twice daily (Diskus) or 25/50 mcg, two inhalations twice daily (pMDI) | Highly effective in improving morning PEF and asthma symptoms.[30] Greater improvements in lung function and asthma control compared to fluticasone propionate monotherapy.[7] | [7][8][20][30][31] |
Experimental Protocols
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
Objective: To non-invasively assess eosinophilic airway inflammation.
Materials:
-
Chemiluminescence nitric oxide analyzer
-
Disposable, single-use breathing tube with a filter
-
Nose clip
Procedure:
-
Preparation: Instruct the patient to avoid strenuous exercise and consumption of nitrate-rich foods for at least one hour before the test. Ensure the patient is in a relaxed, seated position.
-
Explanation and Demonstration: Explain the procedure to the child in an age-appropriate manner. Demonstrate how to inhale deeply and then exhale slowly and steadily into the device.
-
Inhalation: The patient, wearing a nose clip, should inhale deeply to total lung capacity through the mouthpiece of the device.
-
Exhalation: The patient should then exhale immediately and steadily into the device at a constant flow rate (typically 50 mL/s for school-aged children and adults) for a specified duration (usually 6-10 seconds). The device will provide visual feedback to help maintain the correct flow rate.
-
Measurement: The analyzer measures the concentration of nitric oxide in the exhaled breath in parts per billion (ppb).
-
Repeatability: At least two acceptable measurements should be obtained, and the values should be within 10% of each other. The average of the acceptable measurements is recorded.
Serum Total IgE Measurement by ELISA
Objective: To quantify the total concentration of Immunoglobulin E (IgE) in a patient's serum.
Materials:
-
ELISA plate pre-coated with anti-human IgE antibody
-
Patient serum samples
-
IgE standards of known concentrations
-
Biotinylated detection antibody (anti-human IgE)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the IgE standard to generate a standard curve. Dilute patient serum samples as required with assay diluent.
-
Coating (if not pre-coated): Coat the wells of a 96-well microplate with a capture antibody (anti-human IgE) and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature. Wash the plate.
-
Sample and Standard Incubation: Add the diluted standards and patient serum samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate three times.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash the plate three times.
-
Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark. Wash the plate five times.
-
Substrate Development: Add the TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage: Add the stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the IgE concentration in the patient samples.
Peripheral Blood Eosinophil Count
Objective: To determine the number of eosinophils in a peripheral blood sample.
Materials:
-
Whole blood sample collected in an EDTA tube
-
Manual or automated hematology analyzer
-
If manual counting:
-
Phloxine B or other eosinophil-staining solution
-
Hemocytometer (counting chamber)
-
Microscope
-
Procedure (Automated Method):
-
Sample Preparation: Ensure the blood sample is well-mixed by gentle inversion.
-
Analysis: Aspirate the sample into the automated hematology analyzer. The analyzer uses flow cytometry principles, including impedance and light scatter, to differentiate and count the various white blood cell populations, including eosinophils.
-
Data Output: The analyzer provides a report with the absolute eosinophil count (cells/µL) and the percentage of eosinophils relative to the total white blood cell count.
Procedure (Manual Method):
-
Dilution and Staining: Dilute the whole blood sample with the eosinophil-staining solution. This solution will lyse the red blood cells and stain the eosinophil granules a distinct color (e.g., red/pink with Phloxine B).
-
Loading the Hemocytometer: Load the diluted and stained sample into the hemocytometer chamber.
-
Counting: Allow the cells to settle for a few minutes. Using a microscope, count the stained eosinophils in a defined area of the hemocytometer grid.
-
Calculation: Calculate the absolute eosinophil count based on the number of cells counted, the dilution factor, and the volume of the chamber counted.
Signaling Pathways and Experimental Workflows
Allergen Presentation and IgE Production Pathway
This pathway illustrates the key steps leading to the production of allergen-specific IgE, a central event in atopic asthma.
Caption: Allergen presentation, Th2 cell activation, and IgE production pathway.
Leukotriene Signaling Pathway in Bronchoconstriction
This diagram shows how leukotrienes, potent inflammatory mediators, lead to airway smooth muscle contraction.
Caption: Leukotriene biosynthesis and signaling in bronchoconstriction.
Eosinophil Activation and Degranulation Cascade
This workflow illustrates the process of eosinophil activation and the release of their pro-inflammatory contents.
Caption: Eosinophil activation and degranulation in atopic asthma.
Experimental Workflow for a Pediatric Asthma Prophylaxis Clinical Trial
This diagram outlines the typical logical flow of a clinical trial for a new prophylactic asthma medication in children.
Caption: A typical workflow for a pediatric asthma clinical trial.
References
- 1. Updated review of omalizumab to treat uncontrolled pediatric allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C activation inhibits eosinophil degranulation through stimulation of intracellular cAMP production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The Th2/Th17 pathway in asthma and the relevant clinical significance [pneumon.org]
- 5. Budesonide (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. goodrx.com [goodrx.com]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. Salmeterol and fluticasone in young children with multiple-trigger wheeze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and Economic Outcomes Associated with Low-Dose Fluticasone Propionate Versus Montelukast in Children with Asthma Aged 4 to 11 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. atsjournals.org [atsjournals.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. atsjournals.org [atsjournals.org]
- 16. hcplive.com [hcplive.com]
- 17. fda.gov [fda.gov]
- 18. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and Safety of Salmeterol/fluticasone Combination Therapy in Infants and Preschool Children with Asthma Insufficiently Controlled by Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Singulair (montelukast) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 22. researchgate.net [researchgate.net]
- 23. drugs.com [drugs.com]
- 24. Effectiveness of montelukast administered as monotherapy or in combination with inhaled corticosteroid in pediatric patients with uncontrolled asthma: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Omalizumab in children with uncontrolled allergic asthma: Review of clinical trial and real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical Trials | XOLAIR® (omalizumab) for Allergic Asthma [xolair.com]
- 27. Frontiers | Severe pediatric asthma therapy: Omalizumab—A systematic review and meta-analysis of efficacy and safety profile [frontiersin.org]
- 28. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Omalizumab in Children with Severe Allergic Asthma: The Italian Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Efficacy and Safety of Salmeterol/Fluticasone Propionate Combination Delivered by the Diskustrade mark or Pressurised Metered-Dose Inhaler in Children with Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. atsjournals.org [atsjournals.org]
Navigating Suplatast Tosilate Treatment Response: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability observed in the response to suplatast tosilate treatment. Our aim is to equip researchers and drug development professionals with the necessary information to design robust experiments, interpret results accurately, and identify potential factors influencing treatment efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound tosilate?
A1: this compound tosilate is an orally administered immunomodulator that functions as a Th2 cytokine inhibitor.[1][2][3] It selectively suppresses the production of key Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][3] This inhibition leads to a reduction in IgE antibody titers and suppresses the infiltration and activation of eosinophils, which are crucial mediators in allergic inflammation.[1]
Q2: In which disease models has this compound tosilate shown efficacy?
A2: this compound tosilate has demonstrated efficacy in various preclinical and clinical models of allergic diseases, including bronchial asthma, cough-variant asthma, allergic rhinitis, and atopic dermatitis.[1][4][5][6]
Q3: What are the known factors that can influence the variability in patient response to this compound tosilate?
A3: Several factors can contribute to the variable response observed with this compound tosilate treatment. These include:
-
Genetic Polymorphisms: Variations in genes such as Leukotriene C4 synthase (LTC4S) and Interleukin-13 (IL-13) have been associated with differential treatment responses.[7]
-
Atopic Status: The effectiveness of this compound tosilate can differ between atopic and non-atopic individuals.[1]
-
Baseline Biomarker Levels: The initial counts of peripheral blood eosinophils and basophils may predict the likelihood of a positive response.
-
Disease Phenotype: The specific characteristics of the allergic disease being treated can influence outcomes.
Q4: What are the expected immunological changes following successful this compound tosilate treatment?
A4: Successful treatment with this compound tosilate is typically associated with a decrease in peripheral blood eosinophil counts, serum IgE levels, and eosinophil cationic protein (ECP) levels in induced sputum.[1][4] An increase in the Th1/Th2 cell ratio, indicating a shift away from a Th2-dominant response, may also be observed.[8]
Troubleshooting Guide for Experimental Variability
This guide provides a structured approach to troubleshooting common issues encountered during this compound tosilate experiments.
Issue 1: Inconsistent or lack of efficacy in a preclinical animal model.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Ensure the chosen animal model adequately recapitulates the Th2-driven inflammatory pathways relevant to the human disease of interest. For asthma models, ovalbumin-sensitized BALB/c mice or guinea pigs are commonly used.[9][10][11] |
| Incorrect Dosing or Administration Route | Verify the dose and route of administration based on established protocols. Oral administration is the standard clinical route. Dose-response studies may be necessary to determine the optimal concentration for your specific model.[10] |
| Timing of Treatment | The timing of this compound tosilate administration relative to allergen challenge is critical. Prophylactic (pre-challenge) and therapeutic (post-challenge) regimens can yield different results.[9] |
| Assessment of Readouts | Ensure that the chosen experimental readouts are sensitive enough to detect the effects of this compound tosilate. Key parameters to measure include bronchoalveolar lavage (BAL) fluid cell counts (especially eosinophils), lung histology for inflammatory infiltrates, and cytokine levels (IL-4, IL-5) in lung tissue or BAL fluid.[9][11] |
Issue 2: High variability in patient response in a clinical study.
| Potential Cause | Troubleshooting Steps |
| Patient Heterogeneity | Stratify the patient population based on atopic status, baseline eosinophil counts, and specific disease phenotype. Analyze the data within these subgroups to identify differential responses.[1] |
| Genetic Factors | If feasible, perform genotyping for relevant polymorphisms, such as those in the LTC4S and IL-13 genes, to explore their association with treatment outcomes.[7] |
| Concomitant Medications | Document and analyze the use of other medications, such as inhaled corticosteroids, as they can influence the overall treatment effect.[2] |
| Adherence to Treatment | Implement measures to monitor and encourage patient adherence to the prescribed treatment regimen. |
Data Presentation
Table 1: Summary of this compound Tosilate Effects on Key Biomarkers in Clinical Studies
| Biomarker | Disease | Dosage | Treatment Duration | Observed Effect | Reference |
| Sputum Eosinophils | Cough-Variant Asthma | 100 mg, three times daily | 6 weeks | Significant decrease from 53.5% to 13.6% | [4] |
| Sputum ECP | Cough-Variant Asthma | 100 mg, three times daily | 6 weeks | Significant decrease from 435 µg/L to 56 µg/L | [4] |
| Peripheral Blood Eosinophils | Atopic & Non-atopic Asthma | 300 mg/day | 4 weeks | Significant decrease | [1] |
| Serum ECP | Atopic & Non-atopic Asthma | 300 mg/day | 4 weeks | Significant decrease | [1] |
| Serum IgE | Steroid-dependent Asthma | 100 mg, three times daily | 8 weeks | Significant decrease | [2] |
| Th1/Th2 Ratio | Atopic Dermatitis/Asthma | 3 mg/kg, twice daily (children) | Not specified | Significant increase | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound Tosilate in a Murine Model of Allergic Asthma
This protocol is based on methodologies described in studies investigating the effect of this compound tosilate in ovalbumin (OVA)-sensitized mice.[9][11]
-
Sensitization:
-
Administer an intraperitoneal injection of OVA emulsified in alum to BALB/c mice on days 0 and 14.
-
-
Drug Administration:
-
For a therapeutic regimen, begin oral administration of this compound tosilate or vehicle daily from day 21 to day 27.
-
-
Allergen Challenge:
-
On days 25, 26, and 27, challenge the mice with an aerosolized solution of OVA.
-
-
Readout Collection (Day 28):
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts, with a focus on eosinophils.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and airway remodeling.
-
Cytokine Analysis: Homogenize lung tissue to measure the levels of IL-4 and IL-5 using ELISA or qPCR.
-
Protocol 2: In Vitro Assay for Th2 Cytokine Inhibition
This protocol is adapted from studies assessing the direct inhibitory effect of this compound tosilate on Th2 cells.[12]
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a human Th2 cell line.
-
-
Cell Stimulation:
-
Stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3 and anti-CD28 antibodies, to induce cytokine production.
-
-
This compound Tosilate Treatment:
-
Co-incubate the stimulated cells with varying concentrations of this compound tosilate.
-
-
Cytokine Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentrations of IL-4 and IL-5 in the supernatant using ELISA.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound tosilate in inhibiting the Th2 signaling pathway.
Caption: Troubleshooting workflow for addressing variability in this compound tosilate experiments.
References
- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound tosilate, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term monotherapy with this compound tosilate in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of this compound tosilate on the patients with atopic dermatitis--relationship between clinical symptoms and immunological parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the benefits of this compound tosilate, a Th2 cytokine inhibitor, and gene polymorphisms in children with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Usefulness of this compound tosilate, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound tosilate inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Suplatast and Fluticasone in Long-Term Asthma Management
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of long-term asthma management, clinicians and researchers continually evaluate the efficacy and mechanisms of various therapeutic agents. Two notable drugs in this arena are suplatast tosilate, a Th2 cytokine inhibitor, and fluticasone, an inhaled corticosteroid (ICS). This guide provides a detailed, objective comparison of their performance, supported by experimental data, to inform research and drug development efforts.
Overview and Mechanism of Action
Fluticasone and this compound operate via distinct molecular pathways to mitigate asthma pathophysiology. Fluticasone represents the cornerstone of asthma therapy, while this compound offers a more targeted, non-steroidal approach.
Fluticasone: As a synthetic corticosteroid, fluticasone's primary mechanism involves the modulation of gene expression through its interaction with glucocorticoid receptors (GR).[1] Upon inhalation, fluticasone binds to cytoplasmic GRs, which then translocate to the nucleus.[1][2] This complex can act in two ways:
-
Transrepression: It inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1][3]
-
Transactivation: It upregulates the expression of anti-inflammatory genes, such as annexin A1.[3]
This broad anti-inflammatory action reduces airway inflammation, decreases airway hyper-responsiveness, and limits mucus production.[1][4]
This compound Tosilate: This compound is classified as a Th2 cytokine inhibitor.[5] Its mechanism is more targeted towards the allergic inflammatory cascade characteristic of atopic asthma. This compound selectively suppresses the production of key Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5), from T-helper cells.[5][6]
-
Inhibition of IL-5: Reduces the differentiation, activation, and recruitment of eosinophils, a key inflammatory cell in asthma.[5][7][8]
-
Inhibition of IL-4: Modulates the immune response, decreases IgE synthesis, and can alter the balance of dendritic cells (DC1/DC2), shifting the immune environment away from a Th2-dominant state.[6][9]
This targeted approach aims to alleviate symptoms and address the underlying immune dysregulation in allergic asthma with potentially fewer broad immunosuppressive effects than corticosteroids.[5]
Signaling Pathway Diagrams
Comparative Clinical Efficacy: A Long-Term Pilot Study
Data Presentation: Key Asthma Control Parameters
| Outcome Measure | This compound Group (n=15) | Fluticasone Group (n=17) | Inter-Group Comparison (at 24 months) |
| Pulmonary Function | |||
| Peak Expiratory Flow (PEF) | Significant increase, maintained for 2 years (p < 0.0001)[11] | Significant increase, maintained for 2 years (p < 0.0001)[11] | No significant difference[11] |
| FEV1 | Significant improvement, maintained for 2 years (p = 0.007)[11] | Significant improvement, maintained for 2 years (p = 0.0053)[11] | No significant difference[10] |
| Symptoms & Rescue Medication | |||
| Symptom Diary Scale | Significant decrease, maintained for 2 years (p = 0.0004)[11] | Significant decrease, maintained for 2 years (p = 0.0053)[11] | No significant difference[11] |
| β2 Stimulant Inhalation | Similar reduction in frequency to fluticasone group[10] | Similar reduction in frequency to this compound group[10] | No significant difference[10] |
| Airway Inflammation | |||
| Exhaled Nitric Oxide (FeNO) | Significant decrease, maintained for 2 years (p = 0.0002)[11] | Significant decrease, maintained for 2 years (p = 0.0303)[11] | No significant difference[11] |
| Sputum ECP Level | Comparable improvement to fluticasone group[10] | Comparable improvement to this compound group[10] | No significant difference[10] |
| Airway Hyperresponsiveness | Significant improvement, similar to fluticasone group[10][11] | Significant improvement, similar to this compound group[10][11] | No significant difference[10] |
| Systemic Markers | |||
| Serum ECP Level | Significant decrease at 12 and 24 months (p = 0.0054)[11] | No significant change[11] | Improvement only in this compound group[10] |
| Total IgE Antibody Titer | Improved[10] | No significant change noted[10] | Improvement only in this compound group[10] |
| Peripheral Blood Eosinophils | Improved[10] | No significant change[11] | Improvement only in this compound group[10] |
ECP: Eosinophil Cationic Protein; FEV1: Forced Expiratory Volume in 1 second.
Experimental Protocols: Shiga et al. (2011) Study
To facilitate replication and critical analysis, the methodology of the key comparative study is detailed below.
-
Study Design: A randomized, open-label, parallel-group comparative study conducted over two years.[10]
-
Participant Population: 32 patients with mild atopic asthma.[10] Inclusion criteria required a diagnosis of atopic asthma based on specific clinical markers.
-
Interventions:
-
Outcome Measures: Assessments were performed at baseline and at specified intervals over the 24-month period.
-
Statistical Analysis: Appropriate statistical tests were used to compare within-group changes from baseline and between-group differences at various time points.
Experimental Workflow Diagram
Safety and Tolerability
-
Fluticasone: As an inhaled corticosteroid, the primary adverse effects are local, including oropharyngeal candidiasis (thrush), hoarseness, and sore throat.[12][13] Systemic side effects are minimal at low-to-medium doses but can become a concern at higher doses used over long periods.[14]
-
This compound: Generally well-tolerated. The targeted mechanism suggests a lower risk of broad immunosuppression compared to corticosteroids.[5] Potential side effects necessitate monitoring, but it is often considered a favorable option in this regard.
Conclusion for the Scientific Community
This suggests that this compound may offer a distinct therapeutic benefit by modifying the underlying systemic Th2-driven immune response. For drug development professionals, this compound's targeted mechanism presents a compelling alternative to broad-spectrum anti-inflammatory agents, particularly for patient populations where a non-steroidal, immunomodulatory approach is preferred. Further large-scale, double-blind clinical trials are warranted to confirm these findings and to explore this compound's role in more severe asthma phenotypes and its potential as a steroid-sparing agent.
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 3. Solved After inhalation of the asthma drug fluticasone, what | Chegg.com [chegg.com]
- 4. Fluticasone Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 5. What is this compound Tosilate used for? [synapse.patsnap.com]
- 6. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Inhibitory effect of this compound tosilate on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term monotherapy with this compound tosilate in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apjai-journal.org [apjai-journal.org]
- 12. Fluticasone versus placebo for chronic asthma in adults and children | Cochrane [cochrane.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olopatadine and Tranilast for Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Olopatadine and Tranilast in the management of allergic conjunctivitis, supported by available clinical trial data and an examination of their distinct mechanisms of action.
Executive Summary
Olopatadine, a dual-action antihistamine and mast cell stabilizer, and Tranilast, a mast cell stabilizer with anti-inflammatory properties, are both utilized in the treatment of allergic conjunctivitis. A key clinical trial directly comparing the two agents (NCT00818805) provides a framework for understanding their relative performance. While detailed quantitative results from this specific trial are not publicly available in published literature, the study design and the known mechanisms of action of both drugs allow for a comprehensive comparative analysis. Olopatadine is recognized for its rapid onset of action due to its histamine H1 receptor antagonism, providing immediate relief from itching and redness. Tranilast's primary mechanism involves the inhibition of mediator release from mast cells and its unique role in modulating the TGF-β pathway suggests a potential for longer-term control of the allergic inflammatory response.
Data Presentation: Comparative Efficacy in Allergic Conjunctivitis
While the specific quantitative outcomes from the head-to-head clinical trial NCT00818805 are not available in published literature, the following table outlines the expected endpoints and provides a framework for comparison based on the known properties of each drug class.
| Clinical Endpoint | Olopatadine 0.1% Ophthalmic Solution | Tranilast 0.5% Ophthalmic Solution |
| Primary Mechanism of Action | Selective Histamine H1 Receptor Antagonist; Mast Cell Stabilizer[1][2][3][4] | Mast Cell Stabilizer; Inhibitor of TGF-β Signaling[5][6] |
| Onset of Action | Rapid (within minutes)[3] | Slower than direct antihistamines |
| Effect on Ocular Itching | Significant and rapid reduction[1] | Reduction through mast cell stabilization |
| Effect on Conjunctival Redness | Significant reduction[1] | Reduction through mast cell stabilization |
| Duration of Action | Up to 8 hours or longer[3] | Not specified in available data |
| Potential for Long-Term Control | Primarily symptomatic relief | Potential to modulate inflammatory pathways via TGF-β inhibition[5][6] |
Experimental Protocols
A pivotal study in the direct comparison of these two compounds is the "Efficacy Investigation Study of Olopatadine Hydrochloride Ophthalmic Solution Using OHIO Chamber in Patients With Seasonal Allergic Rhinitis (SAR)" (NCT00818805).
Study Design: This was a randomized, single-masked, placebo-controlled, crossover study.
Participants: The study enrolled 50 participants with a history of seasonal allergic conjunctivitis. Inclusion criteria included being between 20 and 65 years of age and having a positive specific IgE antibody test for cedar pollen.
Intervention:
-
Arm 1: Patients received one drop of Olopatadine 0.1% in one eye and a placebo in the contralateral eye. Following a crossover period, they received Tranilast 0.5% in one eye and a placebo in the contralateral eye.
-
Arm 2: Patients received one drop of Tranilast 0.5% in one eye and a placebo in the contralateral eye first, followed by the Olopatadine 0.1% and placebo treatment after the crossover.
Methodology: The study utilized an "OHIO Chamber," a controlled environment designed to expose participants to a standardized concentration of allergens to induce ocular symptoms. The efficacy of each treatment was evaluated based on the reduction of allergic signs and symptoms.
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of Olopatadine and Tranilast are visualized below, highlighting their primary molecular targets.
References
- 1. Articles [globalrx.com]
- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 4. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]
- 5. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
Suplatast's Impact on Eosinophil Cationic Protein: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise effects of immunomodulatory agents on key biomarkers is paramount. This guide provides a comprehensive comparison of Suplatast (this compound Tosilate) and its alternatives in modulating Eosinophil Cationic Protein (ECP), a critical biomarker of eosinophil activation and inflammation.
This compound, a Th2 cytokine inhibitor, has demonstrated efficacy in reducing ECP levels in various allergic and eosinophilic conditions, including asthma and atopic dermatitis.[1][2] This guide presents a detailed analysis of its performance against other therapeutic classes, supported by experimental data and detailed methodologies, to aid in research and development decisions.
Comparative Efficacy in Reducing Eosinophil Cationic Protein
The following table summarizes the quantitative effects of this compound and its alternatives on ECP levels as reported in various clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is primarily from individual placebo-controlled or observational trials.
| Drug Class | Drug | Indication | Sample Type | Baseline ECP (Mean ± SD/SE or Range) | Post-Treatment ECP (Mean ± SD/SE or Range) | Percentage Reduction | p-value | Reference |
| Th2 Cytokine Inhibitor | This compound Tosilate | Cough Variant Asthma | Induced Sputum | 435 ± 123 µg/L | 56 ± 34 µg/L | ~87% | <0.05 | [3] |
| This compound Tosilate | Atopic Dermatitis | Plasma | - | Significantly diminished | - | p = 0.02 | [1] | |
| Anti-IL-5 Biologic | Mepolizumab | Severe Eosinophilic Asthma | Serum | High baseline | Significantly and rapidly decreased at 4 weeks | - | <0.05 | Mepolizumab decreased the levels of serum galectin-10 and eosinophil cationic protein in asthma - PMC |
| Anti-IL-5 Biologic | Reslizumab | Eosinophilic Esophagitis | - | - | Reduced | - | - | Profile of reslizumab in eosinophilic disease and its potential in the treatment of poorly controlled eosinophilic asthma - PubMed Central |
| Anti-IL-5R Biologic | Benralizumab | Severe Eosinophilic Asthma | Serum | - | Significantly reduced | - | <0.05 | Reductions in eosinophil biomarkers by benralizumab in patients with asthma |
| Corticosteroid | Inhaled Budesonide | Childhood Asthma | Serum | Significantly higher than controls | Significantly reduced | - | <0.01 | Effects of inhaled steroid treatment on serum eosinophilic cationic protein (ECP) and low affinity receptor for IgE (Fc epsilon RII/sCD23) in childhood bronchial asthma. |
| Leukotriene Receptor Antagonist | Montelukast | Steroid-Dependent Asthma (Children) | Induced Sputum | Median > 100 µg/L | Median reduction of 975 µg/L | Significant reduction | <0.01 | A randomized controlled trial on the effect of montelukast on sputum eosinophil cationic protein in children with corticosteroid-dependent asthma - PubMed |
| Montelukast | Mild to Moderate Asthma (Children) | Serum | 33.98 ± 24.3 µg/L | 29.03 ± 19.2 µg/L | Not statistically significant | >0.05 | The effect of treatment with montelukast on levels of serum interleukin-10, eosinophil cationic protein, blood eosinophil counts, and clinical parameters in children with asthma |
Note: Dashes (-) indicate that specific quantitative data was not provided in the cited source, although a significant effect was reported. The comparability of absolute values across studies is limited due to variations in patient populations, disease severity, and assay methodologies.
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to modulate eosinophilic inflammation and consequently reduce ECP levels.
This compound Tosilate: Th2 Cytokine Inhibition
This compound tosilate acts as a selective inhibitor of Th2 lymphocytes, key orchestrators of allergic inflammation. It specifically suppresses the production of interleukin-4 (IL-4) and interleukin-5 (IL-5).[2][4] IL-5 is a critical cytokine for the differentiation, maturation, activation, and survival of eosinophils. By inhibiting IL-5 production, this compound indirectly reduces the number and activation state of eosinophils, leading to decreased release of ECP.[5] Furthermore, some evidence suggests that this compound may also directly inhibit eosinophil migration in response to inflammatory mediators like IL-5.[6]
Caption: this compound's inhibitory action on Th2 cells.
Anti-IL-5/IL-5R Biologics: Direct Eosinophil Targeting
Monoclonal antibodies such as mepolizumab and reslizumab directly bind to and neutralize circulating IL-5. This prevents IL-5 from binding to its receptor on eosinophils, thereby inhibiting the downstream signaling cascade that promotes their survival and activation. Benralizumab takes a different approach by targeting the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.
Caption: Mechanisms of anti-IL-5/IL-5R biologics.
Corticosteroids: Broad Anti-inflammatory Effects
Corticosteroids exert broad anti-inflammatory effects by suppressing the transcription of numerous pro-inflammatory genes. In the context of eosinophils, they inhibit the production of Th2 cytokines (including IL-5), reduce eosinophil survival by inducing apoptosis, and decrease the expression of adhesion molecules, thereby limiting eosinophil recruitment to inflammatory sites.
Leukotriene Receptor Antagonists: Modulating Eosinophil Function
Leukotriene receptor antagonists, such as montelukast, block the action of cysteinyl leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and eosinophil recruitment. While their primary effect is not directly on ECP release, by reducing eosinophil presence and activation at the site of inflammation, they can indirectly lead to a decrease in ECP levels.
Experimental Protocols
Measurement of Eosinophil Cationic Protein
1. Sample Collection and Processing:
-
Serum: Blood is collected and allowed to clot. The serum is then separated by centrifugation.
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[1]
-
Induced Sputum: Sputum is induced by inhalation of nebulized hypertonic saline. The collected sputum is then processed to separate the cellular components from the supernatant. This often involves treatment with a mucolytic agent like dithiothreitol (DTT).
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
ECP levels in the processed samples are typically quantified using a sandwich ELISA.
-
Principle: Microtiter plates are coated with a capture antibody specific for human ECP. Standards, controls, and samples are added to the wells. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate is then introduced, and the resulting color change is measured spectrophotometrically. The concentration of ECP is determined by comparison to a standard curve.
Clinical Trial Methodologies
The clinical studies cited in this guide generally follow a prospective, randomized, and often double-blind, placebo-controlled design. Key aspects of these methodologies include:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the specific disease (e.g., asthma, atopic dermatitis), disease severity, and often a baseline eosinophil count.
-
Treatment Regimen: Specific dosages, routes of administration (oral for this compound and montelukast, subcutaneous or intravenous for biologics, inhaled or oral for corticosteroids), and duration of treatment are pre-defined. For instance, in several studies, this compound tosilate was administered orally at a dose of 300 mg/day.[1][2]
-
Outcome Measures: The primary and secondary endpoints are established prior to the study. For the context of this guide, the key outcome measure is the change in ECP levels from baseline to the end of the treatment period.
-
Statistical Analysis: Appropriate statistical tests are used to compare the changes in ECP levels between the treatment and control groups, with p-values calculated to determine statistical significance.
Caption: General workflow of a clinical trial evaluating ECP.
Conclusion
This compound tosilate effectively reduces ECP levels by inhibiting the Th2 cytokine pathway, which is central to eosinophilic inflammation. Its performance in reducing ECP is significant, particularly in atopic conditions. While direct comparative data is sparse, its mechanism of action provides a distinct therapeutic approach compared to the direct eosinophil-targeting of anti-IL-5/IL-5R biologics, the broad anti-inflammatory effects of corticosteroids, and the leukotriene modulation of montelukast. The choice of therapeutic agent will depend on the specific disease pathophysiology, patient characteristics, and desired therapeutic outcome. This guide provides a foundational comparison to inform further research and development in the field of eosinophilic disorders.
References
- 1. [The effect of this compound tosilate on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound tosilate (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibitory effect of this compound tosilate on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suplatast and Ketotifen in Pediatric Allergic Disease
An objective guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two key anti-allergic agents in pediatric populations.
This guide provides a detailed comparative analysis of Suplatast (this compound Tosilate) and Ketotifen (Ketotifen Fumarate), two anti-allergic agents utilized in pediatric care for conditions such as asthma and atopic dermatitis. By examining key clinical trial data, experimental protocols, and mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their respective profiles.
Executive Summary
This compound, a Th2 cytokine inhibitor, and Ketotifen, a histamine H1-receptor antagonist and mast cell stabilizer, offer distinct pharmacological approaches to managing pediatric allergic diseases. A pivotal study directly comparing these two agents in infants with atopic dermatitis and food allergies demonstrated this compound's superior efficacy in preventing the subsequent development of asthma. This guide will delve into the quantitative data from this and other relevant studies, outline the experimental methodologies employed, and visually represent the signaling pathways through which these drugs exert their effects.
Data Presentation: Head-to-Head Clinical Trial
A key randomized controlled trial by Yoshihara et al. (2009) provides the most direct comparative data for this compound and Ketotifen in a pediatric population at high risk for developing asthma. The study enrolled infants with atopic dermatitis and food allergies, treating them for 24 months. The primary outcomes were the incidence of asthma and the time to the first wheezing episode.[1]
| Parameter | This compound Group (n=24) | Ketotifen Group (n=29) | p-value |
| Asthma Prevalence after 24 months | 20.8% | 65.6% | < 0.01 |
| Time to First Wheezing Episode (months, mean ± SD) | Significantly longer in the this compound group | Significantly shorter in the Ketotifen group | < 0.01 |
| Peripheral Blood Eosinophil Count (cells/µL, post-treatment) | Significantly decreased from baseline | No significant change from baseline | < 0.01 (between groups) |
| Th1/Th2 Ratio (post-treatment) | Significantly increased from baseline | No significant change from baseline | < 0.05 (between groups) |
Experimental Protocols
Pivotal Comparative Study Protocol: Yoshihara et al. (2009)[1]
-
Study Design: A randomized, controlled trial.
-
Participants: 53 infants with atopic dermatitis caused by food allergies.
-
Intervention:
-
This compound Group: this compound tosilate dry syrup at a dose of 6 mg/kg daily.
-
Ketotifen Group: Ketotifen fumarate dry syrup at a dose of 0.06 mg/kg daily.
-
-
Treatment Duration: 24 months.
-
Primary Endpoints:
-
Incidence of asthma.
-
Time from the start of treatment to the first episode of wheezing.
-
-
Secondary Endpoints:
-
Peripheral blood Th1/Th2 ratio.
-
Total IgE levels.
-
Eosinophil count.
-
-
Methodology for Th1/Th2 Ratio: The study likely utilized flow cytometry to determine the ratio of T-helper 1 (Th1) to T-helper 2 (Th2) cells in peripheral blood samples, a common method for assessing immune polarization.
-
Statistical Analysis: The prevalence of asthma between the two groups was likely compared using a chi-square test or Fisher's exact test. The time to the first wheezing episode was likely analyzed using survival analysis methods such as the Kaplan-Meier method and the log-rank test. Changes in eosinophil counts and Th1/Th2 ratios were likely assessed using t-tests or non-parametric equivalents.
Mechanism of Action and Signaling Pathways
This compound: A Th2 Cytokine Inhibitor
This compound's primary mechanism of action is the inhibition of Th2 cytokine production, specifically targeting Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[2][3][4] These cytokines are central to the pathophysiology of allergic inflammation. IL-4 is crucial for IgE production by B cells, while IL-5 is essential for the development, activation, and survival of eosinophils. By suppressing these cytokines, this compound effectively dampens the allergic inflammatory cascade.
Caption: this compound inhibits Th2 cell production of IL-4 and IL-5.
Ketotifen: A Dual-Action Anti-Allergic
Ketotifen exhibits a dual mechanism of action. Firstly, it is a potent and selective H1-histamine receptor antagonist, competitively blocking the effects of histamine released from mast cells.[5][6] This action alleviates acute allergic symptoms such as itching and bronchoconstriction. Secondly, Ketotifen acts as a mast cell stabilizer, preventing the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[5][6]
Caption: Ketotifen stabilizes mast cells and antagonizes H1-receptors.
Comparative Discussion
The available evidence, particularly from the head-to-head trial by Yoshihara et al., suggests that for the prophylactic treatment of asthma in high-risk pediatric populations, this compound may offer a significant advantage over Ketotifen.[1] The mechanism of this compound, which involves modulating the underlying immune response by shifting the Th1/Th2 balance towards a less allergic Th1 phenotype, appears to be more effective in preventing the progression of the "allergic march" than the symptomatic and mast cell-stabilizing effects of Ketotifen.[1]
Ketotifen remains a valuable therapeutic option for the symptomatic relief of various allergic conditions in children. Its efficacy in managing allergic conjunctivitis and providing some control in mild asthma is documented.[5][7][8][9] However, its sedative side effects, although reportedly less common in children than adults, and potential for weight gain are considerations in clinical practice.[1][9][10]
Conclusion for Drug Development Professionals
The comparative analysis of this compound and Ketotifen in pediatrics highlights the evolution of anti-allergic therapies from broad-acting antihistamines and mast cell stabilizers to more targeted immunomodulatory agents. The superior prophylactic efficacy of this compound in a high-risk infant population suggests that early intervention with Th2 cytokine inhibitors could be a promising strategy in altering the natural history of allergic diseases.
For future drug development, these findings underscore the potential of targeting specific immune pathways, such as the Th2 axis, for disease modification rather than solely symptom control. Further research into the long-term safety and efficacy of such targeted therapies in pediatric populations is warranted. Additionally, the development of biomarkers to identify children who would most benefit from these immunomodulatory approaches would be a significant advancement in personalized medicine for allergic disorders.
References
- 1. Early intervention with this compound tosilate for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 6. Ketotifen - Wikipedia [en.wikipedia.org]
- 7. Prophylactic effectiveness of this compound tosilate in children with asthma symptoms in the autumn: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effect of a new agent, ketotifen syrup, in the treatment of childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketotifen alone or as additional medication for long‐term control of asthma and wheeze in children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ketotifen in young children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast's Grip on the Late Asthmatic Response: A Comparative Analysis
Suplatast, a Th2 cytokine inhibitor, has demonstrated notable efficacy in mitigating the late asthmatic response (LAR), a critical component of persistent airway inflammation in asthma. This guide provides a comparative analysis of this compound against other established asthma therapies, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding its therapeutic potential.
The late asthmatic response, occurring 3 to 8 hours after allergen exposure, is characterized by a sustained bronchoconstriction and an influx of inflammatory cells, primarily eosinophils and lymphocytes, into the airways. This response is a key driver of airway hyperresponsiveness and chronic asthma symptoms. This compound exerts its inhibitory effect by targeting the underlying inflammatory cascade.
Mechanism of Action: A Targeted Approach
This compound selectively inhibits the production of Th2 cytokines, specifically interleukin-4 (IL-4) and interleukin-5 (IL-5), by T-helper 2 (Th2) cells. This targeted action interrupts a crucial signaling pathway in the allergic inflammatory cascade. IL-4 is essential for the production of IgE antibodies, and IL-5 plays a pivotal role in the maturation, activation, and recruitment of eosinophils. By suppressing these cytokines, this compound effectively reduces eosinophil and lymphocyte infiltration into the airways, thereby attenuating the late asthmatic response.[1]
Comparative Efficacy in Inhibiting the Late Asthmatic Response
While direct head-to-head clinical trials focusing specifically on the late asthmatic response are limited, a comparison can be drawn from individual studies on this compound and its alternatives.
| Drug Class | Drug | Effect on Late Asthmatic Response (FEV1 reduction) | Effect on Airway Eosinophils |
| Th2 Cytokine Inhibitor | This compound | Significant inhibition of the late asthmatic response.[1] | Significantly reduces eosinophil and lymphocyte recruitment into the airways.[1] |
| Leukotriene Receptor Antagonist | Montelukast | Attenuates both early and late-phase asthmatic responses.[2] | Suppresses the allergen-induced increase in sputum eosinophil numbers.[3] |
| Inhaled Corticosteroid | Fluticasone | Effectively inhibits the late asthmatic response.[4] | Reduces airway inflammation and eosinophil counts. |
| Long-Acting Beta-Agonist | Salmeterol | Can prevent the late asthmatic response, but its anti-inflammatory effect is debated.[5] | May not significantly affect sputum or blood inflammatory changes after allergen inhalation.[5] |
| Mast Cell Stabilizer | Cromolyn Sodium | Blocks both early and late asthmatic responses. | May reduce the number of inflammatory effector cells like eosinophils.[6] |
| Anti-IgE Therapy | Omalizumab | Effective in reducing asthma exacerbations in allergic asthma.[7] | Decreases free IgE levels, indirectly impacting the allergic cascade. |
Experimental Protocols
This compound Tosilate in Sensitized Guinea Pigs
-
Objective: To investigate the effect of this compound tosilate on the late asthmatic response and airway inflammation.
-
Methodology: Sensitized guinea pigs were orally administered this compound (30 or 100 mg/kg) or a vehicle daily for one week before an antigen challenge. Pulmonary resistance was measured for 6 hours post-challenge, followed by bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration.[1]
-
Key Findings: The higher dose of this compound significantly inhibited the late asthmatic response and the recruitment of eosinophils and lymphocytes into the airways, without affecting the early asthmatic response.[1]
Long-term Monotherapy with this compound Tosilate vs. Low-Dose Inhaled Fluticasone in Mild Atopic Asthma
-
Objective: To compare the clinical efficacy of long-term monotherapy with this compound tosilate versus low-dose inhaled fluticasone.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in inhibiting the late asthmatic response.
Caption: Workflow of the comparative study between this compound and Fluticasone.
References
- 1. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-dose desloratadine and montelukast and allergen-induced late airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-phase asthmatic responses and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of salmeterol compared with beclomethasone on allergen-induced asthmatic and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. II. The late asthmatic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Long-term monotherapy with this compound tosilate in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apjai-journal.org [apjai-journal.org]
Suplatast Tosilate Demonstrates Steroid-Sparing Potential in Clinical Trials
For Immediate Release
[City, State] – December 7, 2025 – For researchers, scientists, and drug development professionals investigating novel therapeutic avenues for steroid-dependent conditions, suplatast tosilate has emerged as a compound of interest. Clinical evidence suggests that this immunomodulator, a Th2 cytokine inhibitor, may facilitate the reduction of corticosteroid dosage in patients with conditions such as steroid-dependent asthma, thereby potentially mitigating the long-term side effects associated with steroid therapy.
A key double-blind, randomized, parallel-group, multicenter trial investigated the efficacy of this compound tosilate in reducing reliance on high-dose inhaled corticosteroids in patients with moderate to severe asthma. The findings from this study underscore the potential of this compound tosilate as an adjunct therapy in steroid-dependent patients. During the steroid-reduction phase of the trial, the group receiving this compound tosilate experienced a significantly smaller deterioration in pulmonary function, asthma symptoms, and the need for beta2-agonist rescue medication compared to the placebo group[1][2].
Quantitative Data Summary
The following table summarizes the key outcomes from a pivotal clinical trial comparing this compound tosilate with placebo in a steroid-reduction protocol.
| Outcome Measure | This compound Tosilate Group | Placebo Group | Significance |
| Change in Forced Expiratory Volume in 1s (FEV1) during steroid reduction | Less deterioration observed | Significant deterioration observed | p < 0.05 |
| Change in Asthma Symptom Scores during steroid reduction | Less deterioration observed | Significant deterioration observed | p < 0.05 |
| Change in Beta2-Agonist Use during steroid reduction | Less deterioration observed | Significant deterioration observed | p < 0.05 |
Note: Specific quantitative values for the steroid-reduction phase were not available in the cited abstracts. The table reflects the qualitative descriptions of the outcomes.
Experimental Protocols
The primary clinical trial was structured to rigorously assess the steroid-sparing effects of this compound tosilate.
Study Design: A double-blind, randomized, placebo-controlled, parallel-group, multicenter trial was conducted over a period of 8 weeks.
Patient Population: The study enrolled 85 patients with moderate to severe asthma who were dependent on high doses (≥1500 µg per day) of inhaled beclometasone dipropionate.
Treatment Regimen:
-
Phase 1 (Add-on Phase): For the initial 4 weeks, patients were administered either this compound tosilate (100 mg three times daily) or a placebo, while their existing medications remained unchanged.
-
Phase 2 (Steroid-Reduction Phase): During the subsequent 4 weeks, the dosage of inhaled beclometasone was halved for all participants, while they continued to receive either this compound tosilate or the placebo.
Outcome Measures: The main endpoints of the study were pulmonary function (including FEV1), asthma symptoms, and the use of beta2-agonists[1][2].
Visualizing the Experimental Workflow
The logical flow of the clinical trial can be visualized as follows:
Mechanism of Action: Th2 Cytokine Inhibition
This compound tosilate is understood to exert its therapeutic effects by acting as a Th2 cytokine inhibitor. This mechanism is crucial for its immunomodulatory and anti-inflammatory properties. The drug is believed to interfere with the GATA-3 signaling pathway, a key transcription factor in the differentiation of T helper 2 (Th2) cells. By inhibiting this pathway, this compound tosilate suppresses the production of Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5). This reduction in Th2 cytokines leads to a decrease in eosinophilic inflammation and IgE production, which are central to the pathophysiology of allergic diseases like asthma.
The signaling pathway is illustrated in the diagram below:
The presented evidence suggests that this compound tosilate holds promise as a therapeutic agent that can facilitate the reduction of corticosteroid doses in patients with steroid-dependent asthma. Further research, including studies providing more detailed quantitative data on the extent of steroid reduction, is warranted to fully elucidate its clinical utility and positioning in treatment algorithms.
References
A Comparative Guide to Th2 Cytokine Inhibitors: Alternatives to Suplatast Tosilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suplatast tosilate and its alternatives as inhibitors of T-helper 2 (Th2) cytokine pathways, which are pivotal in the pathophysiology of allergic diseases such as asthma and atopic dermatitis. The following sections detail the mechanisms of action, comparative efficacy from clinical and preclinical studies, and the experimental methodologies used to generate this data.
Introduction to Th2 Cytokine Inhibition
The Th2 immune response, characterized by the production of cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), is a key driver of allergic inflammation. This compound tosilate, a Th2 cytokine inhibitor, has been shown to suppress the production of IL-4 and IL-5.[1] This guide explores a range of alternative therapeutic agents that also target the Th2 pathway, offering different mechanisms of action and clinical profiles. These alternatives primarily include monoclonal antibodies targeting specific cytokines or their receptors, and newer oral small molecules that modulate key signaling proteins.
Comparative Efficacy of Th2 Cytokine Inhibitors
The following tables summarize the quantitative data on the performance of this compound tosilate and its alternatives in clinical and preclinical studies.
Table 1: this compound Tosilate - Clinical and Preclinical Data
| Indicator | Disease Model/Population | Dosage | Key Finding | Reference |
| Eosinophil Count | Mild Asthma Patients | 300 mg/day for 6 weeks | Significant decrease in infiltrating eosinophils and EG2+ cells in bronchial mucosa (p < 0.05). | [2] |
| Eosinophil Cationic Protein (ECP) | Mild Asthma Patients | 300 mg/day for 4 weeks | Significant decrease in serum and induced sputum ECP levels. | [1] |
| IL-4 and IL-5 Production | In vitro (human T cells) | Not Applicable | Inhibits production of IL-4 and IL-5. | [1] |
| Airway Hyperresponsiveness | Mild Asthma Patients | 300 mg/day for 6 weeks | Significant improvement in provocation concentration of histamine (p < 0.05). | [2] |
| Clinical Symptoms | Perennial Allergic Rhinitis | Not Specified | Significant decrease in nasal symptom scores. | [3] |
Table 2: Monoclonal Antibody Th2 Cytokine Inhibitors - Clinical Trial Data
| Drug (Target) | Trial Name | Disease | Key Efficacy Endpoint | Result | Reference |
| Dupilumab (IL-4Rα) | LIBERTY ASTHMA QUEST | Moderate-to-Severe Asthma | Annualized Severe Exacerbation Rate | 47.7% reduction with 200mg dose vs. placebo. | [4][5] |
| Atopic Dermatitis | ≥75% reduction in EASI score (EASI-75) at Week 16 | Achieved by over 50% of patients. | [6] | ||
| Mepolizumab (IL-5) | MENSA | Severe Eosinophilic Asthma | Annualized Exacerbation Rate | 53% reduction with 100mg SC dose vs. placebo. | [7][8] |
| Benralizumab (IL-5Rα) | CALIMA | Severe, Uncontrolled Eosinophilic Asthma | Annualized Exacerbation Rate | Up to 36% reduction vs. placebo. | [9] |
| Lebrikizumab (IL-13) | ADvocate 1 & 2 | Moderate-to-Severe Atopic Dermatitis | IGA score of 0 or 1 at Week 16 | 43% (ADvocate 1) and 33% (ADvocate 2) vs. placebo (13% and 11%). | [6] |
| Tralokinumab (IL-13) | ECZTRA 1 & 2 | Moderate-to-Severe Atopic Dermatitis | IGA score of 0 or 1 at Week 16 | Significantly higher percentage vs. placebo. | [10][11] |
| Omalizumab (IgE) | INNOVATE | Severe Persistent Allergic Asthma | Rate of Clinically Significant Asthma Exacerbations | 26% relative reduction vs. placebo. | [12][13] |
Table 3: Novel Oral Th2 Pathway Inhibitors - Clinical and Preclinical Data
| Drug (Target) | Trial Name/Model | Disease | Key Finding | Result | Reference |
| Soquelitinib (ITK) | Preclinical Asthma Model | Asthma | Th2 Cytokine Reduction | Significant reductions in IL-4, IL-5, and IL-13. | |
| KT-621 (STAT6 Degrader) | BroADen (Phase 1b) | Moderate-to-Severe Atopic Dermatitis | STAT6 Degradation | Median 98% reduction in blood and 94% in skin. | [14] |
| EASI Score Reduction | Mean 63% reduction at Day 29. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways in the Th2 immune response and the points of intervention for this compound tosilate and its alternatives.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison tables.
Clinical Trial Protocols
-
General Design: The majority of the cited clinical trials are randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Participants typically have moderate-to-severe allergic disease (asthma or atopic dermatitis) that is inadequately controlled with standard-of-care treatments. Specific inclusion criteria often involve biomarkers of Th2 inflammation, such as elevated blood eosinophil counts or serum IgE levels.
-
Intervention: Patients are randomized to receive the investigational drug at one or more dose levels or a matching placebo, administered subcutaneously or orally, for a predefined treatment period (e.g., 16 to 52 weeks).
-
Key Efficacy Endpoints:
-
Asthma: Annualized rate of severe exacerbations, change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).
-
Atopic Dermatitis: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear), and/or a 75% reduction in the Eczema Area and Severity Index (EASI) score (EASI-75) from baseline.
-
-
Biomarker Analysis: Blood samples are collected at baseline and at various time points during the study to measure levels of Th2-associated biomarkers.
Laboratory Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE: Serum total IgE levels are quantified using a sandwich ELISA method.[15][16][17] Wells of a microtiter plate are coated with an anti-human IgE monoclonal antibody. Patient serum, standards, and controls are added, followed by a horseradish peroxidase (HRP)-conjugated secondary anti-IgE antibody. The colorimetric change upon addition of a substrate is proportional to the IgE concentration.
-
Eosinophil Counting:
-
Blood: Absolute eosinophil counts are determined from whole blood samples using automated hematology analyzers as part of a complete blood count with differential.[18]
-
Sputum: Sputum is induced using nebulized hypertonic saline. A portion of the sputum is treated with a mucolytic agent, and cells are pelleted by centrifugation. The cell pellet is resuspended, and a cytospin preparation is stained (e.g., with Hematoxylin and Eosin) to allow for differential cell counting under a microscope. The eosinophil count is typically expressed as a percentage of total non-squamous cells.[18][19]
-
-
Intracellular Cytokine Staining by Flow Cytometry: To measure the production of Th2 cytokines (IL-4, IL-5) by T-cells, peripheral blood mononuclear cells (PBMCs) are isolated and stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) to cause cytokine accumulation within the cells. The cells are then stained for surface markers (e.g., CD4) and, after fixation and permeabilization, for intracellular cytokines using fluorochrome-conjugated antibodies. The percentage of cytokine-producing cells is then quantified by flow cytometry.[20][21][22][23]
References
- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound tosilate on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lebrikizumab for the Treatment of Moderate-to-Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsk.com [gsk.com]
- 8. Mepolizumab in the management of severe eosinophilic asthma in adults: current evidence and practical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tralokinumab for moderate‐to‐severe atopic dermatitis: results from two 52‐week, randomized, double‐blind, multicentre, placebo‐controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omalizumab: a review of its use in the treatment of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 14. investing.com [investing.com]
- 15. Technical Note: A simple method for measuring human cell-bound IgE levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ibl-international.com [ibl-international.com]
- 18. Determination of sputum eosinophil count and serum absolute eosinophil count in patients with bronchial asthma and its correlation with disease severity and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative study of eosinophil count in peripheral blood, sputum and BAL fluid in patients of bronchial asthma - J Community Health Manag [jchm.in]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
A Cross-Study Comparison of Suplatast in Asthma and Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Suplatast tosilate is an orally administered immunomodulator classified as a Th2 cytokine inhibitor.[1] Developed in Japan, it has been utilized in the management of allergic diseases such as bronchial asthma and allergic rhinitis.[1] This guide provides a comprehensive cross-study comparison of this compound's efficacy and mechanism of action in these two conditions, with a focus on quantitative data from clinical and preclinical studies.
Mechanism of Action: Inhibition of Th2 Cytokine Pathway
This compound tosilate's primary mechanism of action involves the suppression of Th2-type cytokines, specifically interleukin-4 (IL-4) and interleukin-5 (IL-5).[1] These cytokines are pivotal in the pathophysiology of allergic inflammation. IL-4 is crucial for IgE synthesis by B cells, while IL-5 plays a key role in the development, differentiation, and activation of eosinophils.[1][2] By inhibiting these cytokines, this compound effectively downregulates the allergic cascade, leading to a reduction in IgE levels and eosinophilic inflammation.[1][2][3] This targeted approach distinguishes it from broader-acting anti-inflammatory agents like corticosteroids.[1]
This compound in the Management of Asthma
Multiple clinical studies have evaluated the efficacy of this compound in patients with various forms of asthma. A consistent finding is its ability to improve lung function, reduce symptoms, and decrease reliance on corticosteroids.
Clinical Efficacy in Asthma
| Study Population | Treatment Regimen | Key Efficacy Outcomes | Reference |
| Steroid-dependent asthma (n=77) | This compound 100 mg TID vs. placebo for 8 weeks | Add-on phase: - FEV1: Mean difference of 0.20 L (p=0.043)- Morning PEF: Mean difference of 18.6 L/min (p=0.037)- Asthma symptom scores: Mean difference of 7.1 (p=0.029)Steroid-reduction phase: - Significantly less deterioration in pulmonary function and symptoms compared to placebo | [4] |
| Mild to moderate asthma (n=39) | This compound 100 mg TID vs. Tranilast 100 mg TID for 8 weeks | - Significant improvement in asthma symptom scores and pulmonary function (PEF and FEV1) in both groups with no significant difference between them. | |
| Asthma on inhaled corticosteroids (n=38) | This compound 100 mg TID for 12 weeks (add-on) | - Morning PEF: Increased from 295 L/min to 348 L/min (p < 0.01)- Evening PEF: Increased from 313 L/min to 357 L/min (p < 0.01)- Daily PEF variation: Reduced from 11.6% to 7.3% (p < 0.01) | [5] |
| Cough variant asthma (n=20) | This compound 100 mg TID vs. placebo for 6 weeks | - Significant decrease in cough and medication scores- Capsaicin cough threshold: Improved from 2.72 µM to 39.7 µM | [6] |
| Mild asthma (n=15) | This compound for 6 weeks | - Significant improvement in histamine provocation concentration (p < 0.05)- Improvement in PEF (p < 0.01) and symptom score (p < 0.05) | [7] |
Impact on Asthma-Related Biomarkers
| Study Population | Treatment Regimen | Key Biomarker Changes | Reference |
| Steroid-dependent asthma (n=77) | This compound 100 mg TID vs. placebo for 8 weeks | - Significant reduction in serum eosinophil cationic protein (ECP) and IgE concentrations. | [4] |
| Atopic and non-atopic asthma (n=25) | This compound 300 mg/day for 4 weeks | - Significant decrease in peripheral blood eosinophil count, serum ECP, and sputum ECP. | [3] |
| Cough variant asthma (n=20) | This compound 100 mg TID vs. placebo for 6 weeks | - Sputum eosinophils: Decreased from 53.5% to 13.6%- Sputum ECP: Decreased from 435 µg/L to 56 µg/L | [6] |
| Mild asthma (n=15) | This compound for 6 weeks | - Significant decrease in infiltrating eosinophils and EG2+ cells in bronchial mucosa (p < 0.05)- Significant decrease in sputum eosinophils and EG2+ cells (p < 0.01)- Decrease in CD4+ and CD25+ T lymphocytes | [7] |
| Asthma patients (n=9) | This compound for 8 weeks | - Significant decrease in the percentage of circulating DC2 cells, leading to a significant increase in the DC1/DC2 ratio.- Significant decrease in the percentage of IL-4 producing CD4+ T cells. | [8] |
Experimental Protocols: Asthma Clinical Trials
A common study design for evaluating this compound in asthma is the double-blind, randomized, placebo-controlled trial.
Example: Steroid-Dependent Asthma Study Protocol [4]
-
Patient Population: 85 patients with moderate to severe asthma requiring high doses of inhaled beclometasone dipropionate (≥1500 µ g/day ).
-
Study Design: Double-blind, randomized, parallel-group, multicenter trial.
-
Treatment Arms:
-
This compound tosilate (100 mg three times daily) for 8 weeks.
-
Placebo for 8 weeks.
-
-
Phases:
-
Add-on phase (first 4 weeks): this compound or placebo was added to the existing medication regimen.
-
Steroid-reduction phase (next 4 weeks): The dose of inhaled beclometasone was halved.
-
-
Primary Outcome Measures: Pulmonary function (FEV1, PEF), asthma symptoms, and use of β2-agonists.
-
Biomarker Analysis: Serum concentrations of eosinophil cationic protein (ECP) and IgE were measured.
This compound in the Management of Allergic Rhinitis
This compound has also demonstrated efficacy in alleviating the symptoms of allergic rhinitis, primarily through its anti-inflammatory effects on the nasal mucosa.
Clinical Efficacy in Allergic Rhinitis
| Study Population | Treatment Regimen | Key Efficacy Outcomes | Reference |
| Perennial allergic rhinitis (n=12) | This compound | - Significant decrease in nasal symptom scores after treatment. | [9] |
| Seasonal allergic rhinitis (Japanese cedar pollen) (n=308) | Omalizumab vs. This compound for 12 weeks | - Omalizumab showed significantly greater improvements in daily nasal symptom medication scores (p<0.001), individual nasal and ocular symptom scores, and reduced rescue medication use compared to this compound. | [10] |
Impact on Rhinitis-Related Biomarkers
| Study Population | Treatment Regimen | Key Biomarker Changes | Reference |
| Perennial allergic rhinitis (n=12) | This compound | - Significant decrease in the percentage of inflammatory cells (EG2 and CD4) and the CD4/CD8 ratio in the nasal mucosa.- Significant decrease in IL-4, IL-5, and IL-13 levels.- Significant reduction in the IL-5/IFN-γ ratio. | [9] |
| Ovalbumin-sensitized rats | This compound (30 and 100 mg/kg) | - Dose-dependent inhibition of ovalbumin-induced mucus production and eosinophil infiltration in the nasal epithelium. | [11] |
Experimental Protocols: Allergic Rhinitis Studies
Example: Perennial Allergic Rhinitis Study Protocol [9]
-
Patient Population: 12 patients with perennial allergic rhinitis.
-
Control Group: 12 healthy volunteers.
-
Treatment: this compound tosilate.
-
Outcome Measures:
-
Subjective nasal clinical symptoms.
-
Immunocytological staining of nasal scrapings to determine percentages of inflammatory cells (EG2, CD4, CD8).
-
Enzyme-linked immunosorbent assay (ELISA) to measure levels of cytokines (IL-4, IL-5, IL-13, RANTES, and IFN-γ) in nasal secretions.
-
-
Analysis: Comparison of parameters before and after treatment, and against the healthy control group.
Comparative Efficacy of this compound
Several studies have compared this compound to other anti-allergic medications, providing insights into its relative efficacy.
| Condition | Comparator | Study Design | Key Findings | Reference |
| Pediatric atopic asthma prophylaxis | Ketotifen fumarate | Randomized trial in 53 infants with atopic dermatitis and food allergies | - After 24 months, the prevalence of asthma was significantly lower in the this compound group (20.8%) compared to the ketotifen group (65.6%, p < 0.01).- Time to the first episode of wheezing was significantly longer in the this compound group (p < 0.01).- this compound significantly decreased eosinophil count (p < 0.05) and significantly differed from ketotifen in both eosinophil count (p < 0.01) and Th1/Th2 ratio (p < 0.05). | [12] |
| Mild to moderate asthma | Tranilast | Double-blind, randomized trial (n=39) | - Both this compound and Tranilast significantly improved asthma symptoms and pulmonary function (PEF and FEV1) with no significant difference between the two treatments. | |
| Seasonal allergic rhinitis | Omalizumab | Randomized, double-blind, double-dummy trial (n=308) | - Omalizumab was significantly more effective than this compound in improving nasal and ocular symptoms and reducing the need for rescue medication (p<0.001). | [10] |
| Childhood asthma exacerbated in autumn | Mequitazine | Randomized trial (n=27) | - No significant difference in the number of symptom-free days or total JPAC scores between the this compound and mequitazine groups over 8 weeks.- The number of symptom-free days during weeks 7-8 significantly increased compared to weeks 1-2 only in the this compound group (p = 0.004). | [13] |
Summary and Conclusion
This compound tosilate demonstrates efficacy in the management of both asthma and allergic rhinitis through its targeted inhibition of Th2 cytokines, particularly IL-4 and IL-5. In asthma, it has been shown to improve pulmonary function, reduce symptoms, and decrease the need for corticosteroids, with a notable impact on eosinophilic inflammation. In allergic rhinitis, it effectively reduces nasal symptoms and inflammatory markers in the nasal mucosa.
Comparative studies indicate that this compound may offer advantages over some older anti-allergic medications like ketotifen for asthma prevention in atopic infants. Its efficacy in mild to moderate asthma appears comparable to tranilast. However, for severe seasonal allergic rhinitis, newer biologic agents like omalizumab have demonstrated superior efficacy.
For researchers and drug development professionals, this compound serves as an important example of a targeted immunomodulatory approach in allergic diseases. Further research could explore its potential in other Th2-mediated conditions and in combination with other therapeutic agents to optimize treatment outcomes. The data suggests that patient stratification based on biomarkers of Th2 inflammation (e.g., eosinophil counts, IgE levels) could help identify individuals most likely to respond to this compound therapy.
References
- 1. What is this compound Tosilate used for? [synapse.patsnap.com]
- 2. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Add-on effects of this compound tosilate in bronchial asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound tosilate, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound tosilate on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound tosilate alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omalizumab is more effective than this compound tosilate in the treatment of Japanese cedar pollen-induced seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Th2 cytokine inhibitor this compound tosilate inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early intervention with this compound tosilate for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prophylactic effectiveness of this compound tosilate in children with asthma symptoms in the autumn: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacogenomic Effects on Suplatast Tosilate Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Suplatast Tosilate, a Th2 cytokine inhibitor, based on known genetic polymorphisms. This compound Tosilate is utilized in the management of allergic conditions such as bronchial asthma, atopic dermatitis, and allergic rhinitis by selectively suppressing the production of Interleukin-4 (IL-4) and Interleukin-5 (IL-5), key cytokines in the Th2 inflammatory pathway.[1][2][3][4] The clinical response to this agent, however, can vary among patients. Emerging evidence, detailed below, suggests that this variability is linked to specific single nucleotide polymorphisms (SNPs) in genes integral to the allergic inflammatory cascade.
This document summarizes the key experimental data linking these polymorphisms to treatment outcomes, details the methodologies used in these studies, and provides a comparison with alternative therapeutic strategies.
Data Presentation: Polymorphism Effects on this compound Efficacy
The clinical efficacy of this compound Tosilate has been correlated with genetic variations in patients with bronchial asthma and atopic dermatitis. The following tables summarize the quantitative data from key studies.
Table 1: Bronchial Asthma in a Pediatric Population
A study involving 20 children with bronchial asthma who received this compound Tosilate for 8 weeks revealed that polymorphisms in the LTC4S and IL13 genes were associated with clinical response.[5]
| Gene | Polymorphism | Genotype Associated with Better Response | Key Finding |
| LTC4S (Leukotriene C4 Synthase) | -444 A/C | Wild Type (Absence of -444 A/C polymorphism) | Treatment was more effective in children without this polymorphism.[5] |
| IL13 (Interleukin-13) | R110Q | Wild Type (Absence of R110Q variant) | Treatment was more effective in children without this polymorphism.[5] |
| IFNG (Interferon-gamma) | Not specified | N/A | Production of IFN-γ was significantly increased post-treatment in good responders.[5] |
Table 2: Atopic Dermatitis in an Adult Population
In a retrospective analysis of adult patients with chronic atopic dermatitis, responders and non-responders to this compound Tosilate were genotyped for 35 SNPs across 27 genes related to the disease's pathogenesis. Significant associations were found for polymorphisms in the IL4 and IL12B genes.[6][7]
| Gene | Polymorphism (SNP) | Association with Response | p-value |
| IL4 (Interleukin-4) | -590C/T | Significantly associated with treatment response.[6] | 0.04 |
| IL4 (Interleukin-4) | -33C/T | Significantly associated with treatment response.[6] | 0.04 |
| IL12B (Interleukin-12B) | 1188A/C | Significantly associated with treatment response.[6] | 0.03 |
Comparison with Alternative Therapies
Table 3: Mechanistic and Clinical Comparison
| Therapeutic Class | Key Examples | Mechanism of Action | Role in Allergic Disease |
| Leukotriene Receptor Antagonists | Montelukast, Zafirlukast | Block the action of cysteinyl leukotrienes at the CysLT1 receptor, inhibiting bronchoconstriction and inflammation. | Controller medication for mild persistent asthma; treatment for allergic rhinitis. |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Broadly anti-inflammatory; reduce the synthesis of multiple pro-inflammatory cytokines and decrease inflammatory cell infiltration. | First-line controller therapy for most levels of persistent asthma. |
| Antihistamines (H1-receptor antagonists) | Loratadine, Cetirizine | Block the action of histamine at H1 receptors, primarily reducing symptoms of itching, sneezing, and rhinorrhea. | First-line treatment for allergic rhinitis and urticaria. |
| Biologics (Monoclonal Antibodies) | Omalizumab (anti-IgE), Dupilumab (anti-IL-4Rα), Mepolizumab (anti-IL-5) | Highly specific agents that target key molecules like IgE, the IL-4 receptor, or IL-5 to inhibit the allergic cascade. | Treatment for moderate-to-severe asthma or atopic dermatitis with specific inflammatory phenotypes. |
The choice between this compound and these alternatives depends on disease severity, patient phenotype, and, as evidence suggests, potentially the patient's genetic profile. The polymorphisms identified in the IL4, IL13, and LTC4S genes directly relate to the Th2 and leukotriene pathways, suggesting that patients without the non-responder genotypes may be particularly well-suited for this compound's targeted Th2 inhibition.
Experimental Protocols
The methodologies employed in the cited pharmacogenomic studies are crucial for the interpretation and replication of their findings.
Protocol 1: Genotyping and Patient Stratification (Asthma Study)
-
Patient Cohort: 20 children with bronchial asthma were enrolled.[5]
-
Treatment Regimen: Patients received this compound Tosilate orally for an 8-week period following a 2-week run-in.[5]
-
DNA Extraction: Genomic DNA was extracted from peripheral blood samples.
-
Genotyping: The genotypes for polymorphisms in the LTC4S and IL13 genes were determined using the Invader assay method.[5]
-
Efficacy Assessment: Clinical efficacy was evaluated based on asthma diary entries recording signs and symptoms before and after treatment.[5]
-
Cytokine Analysis: Concentrations of interferon-gamma (IFN-γ) and IL-4 in the supernatant of peripheral blood mononuclear cell cultures were measured using ELISA.[5]
Protocol 2: Genotyping and Responder Analysis (Atopic Dermatitis Study)
-
Patient Cohort: Patients were retrospectively classified as responders (n=17) or non-responders (n=18) based on a prior study of this compound Tosilate combined with topical steroids.[6][7]
-
Efficacy Assessment: The improvement rate in the atopic dermatitis (AD) skin score was used to define responder status.[6][7]
-
Genotyping: The genotypes of 35 single nucleotide polymorphisms (SNPs) across 27 genes relevant to AD pathogenesis were determined.[6]
-
Statistical Analysis: Associations between SNPs and treatment response were evaluated to identify statistically significant correlations.[6]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental processes described.
References
- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Th2 cytokine inhibitor this compound tosilate inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluate safety in proposed study: CDSCO Panel tells Syngene on this compound Tosilate Capsule [medicaldialogues.in]
- 5. Relationship between the benefits of this compound tosilate, a Th2 cytokine inhibitor, and gene polymorphisms in children with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-4 and IL-12 Polymorphisms are Associated with Response to this compound Tosilate, a Th2 Cytokine Inhibitor, in Patients with Atopic Dermatitis [opendermatologyjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound tosilate inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Usefulness of this compound tosilate, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound tosilate on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast's Impact on IL-5 mRNA Expression: A Comparative Analysis with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Suplatast tosilate's effect on Interleukin-5 (IL-5) mRNA expression alongside other prominent inhibitors. IL-5 is a key cytokine implicated in the pathogenesis of allergic inflammation, particularly in eosinophil differentiation, recruitment, and activation. Consequently, inhibiting its expression at the mRNA level is a critical therapeutic strategy for a range of allergic diseases, including asthma and atopic dermatitis. This document summarizes experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of IL-5 mRNA Inhibition
The following table summarizes the effects of this compound tosilate and other small molecule inhibitors on IL-5 mRNA expression. It is important to note that direct head-to-head comparative studies with standardized methodologies are limited. The data presented is a synthesis of findings from various in vitro and in vivo studies. The inhibitory effects are often described qualitatively or semi-quantitatively in the literature; therefore, this table reflects the available data.
| Inhibitor Class | Specific Drug(s) | Target Cell/System | Reported Effect on IL-5 mRNA Expression | Primary Mechanism of Action |
| Th2 Cytokine Inhibitor | This compound tosilate | Rat model of asthma, sensitized guinea pigs, human T-cells | Markedly reduced[1], Significantly inhibited[2] | Inhibition of GATA-3 signaling pathway[1] |
| Corticosteroids | Dexamethasone | Human peripheral blood mononuclear cells, rat peritoneal mast cells | Profoundly inhibited | Inhibition of GATA-3 phosphorylation and activity[3] |
| Budesonide | Rat model of asthma | Significantly lower than untreated[4] | Not fully elucidated for IL-5 mRNA, but known to have broad anti-inflammatory effects | |
| Calcineurin Inhibitors | Cyclosporin A | Human T-lymphocytes | Strongly inhibited by inhibiting gene transcription | Inhibition of NFAT activation |
| Tacrolimus (FK506) | Human T-lymphocytes | Strongly inhibited by inhibiting gene transcription | Inhibition of NFAT activation |
Note: The lack of standardized percentage inhibition values across studies makes a direct quantitative comparison challenging. The terms "markedly reduced" and "profoundly inhibited" indicate a strong inhibitory effect, but the exact magnitude can vary depending on the experimental model, cell type, stimulus, and drug concentration used.
Signaling Pathways of IL-5 Gene Expression and Inhibition
The expression of the IL-5 gene is a tightly regulated process involving the activation of several key transcription factors. This compound and other inhibitors target different nodes within these signaling cascades.
IL-5 Gene Transcription Pathway
Antigen presentation to T-helper cells (Th) triggers a signaling cascade that leads to the activation of key transcription factors such as GATA-3, NFAT (Nuclear Factor of Activated T-cells), and AP-1 (Activator Protein-1). These transcription factors bind to specific promoter regions of the IL-5 gene, initiating its transcription into mRNA.
Caption: IL-5 Gene Transcription Pathway.
Points of Inhibition by this compound and Other Molecules
This compound, corticosteroids, and calcineurin inhibitors each interfere with the IL-5 production pathway at distinct points. This compound and corticosteroids primarily target the GATA-3 pathway, while calcineurin inhibitors block the activation of NFAT.
Caption: Points of Inhibition in the IL-5 Pathway.
Experimental Protocols
A standardized and reproducible method for quantifying IL-5 mRNA expression is crucial for comparative studies. The following is a representative experimental protocol for the analysis of IL-5 mRNA expression in T-cells using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Experimental Workflow: IL-5 mRNA Quantification by RT-qPCR
Caption: Experimental Workflow for IL-5 mRNA Quantification.
Detailed Methodology
1. T-Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
CD4+ T-cells are purified from PBMCs using magnetic-activated cell sorting (MACS).
-
T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
For stimulation, culture plates are pre-coated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.
2. Treatment with Inhibitors:
-
T-cells are pre-incubated with various concentrations of this compound tosilate, dexamethasone, budesonide, cyclosporin A, or tacrolimus for a specified period (e.g., 1-2 hours) before stimulation.
-
A vehicle control (e.g., DMSO) is run in parallel.
3. Total RNA Isolation:
-
After the desired incubation time (e.g., 24-48 hours), T-cells are harvested.
-
Total RNA is extracted using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).
4. Reverse Transcription (cDNA Synthesis):
-
An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction mixture typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
The reaction is performed in a thermal cycler with appropriate temperature steps.
5. Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system.
-
The reaction mixture contains cDNA template, forward and reverse primers specific for the human IL-5 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
A housekeeping gene (e.g., GAPDH or β-actin) is also amplified in parallel for normalization.
-
The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
6. Data Analysis:
-
The cycle threshold (Ct) values are obtained for both the IL-5 gene and the housekeeping gene.
-
The relative expression of IL-5 mRNA is calculated using the ΔΔCt method.
-
The results are expressed as fold change in IL-5 mRNA expression in inhibitor-treated cells compared to the vehicle-treated control.
This comprehensive guide provides a detailed comparison of this compound's impact on IL-5 mRNA expression with other inhibitors, supported by experimental data and methodologies. The provided visualizations of signaling pathways and experimental workflows aim to facilitate a deeper understanding for researchers and professionals in the field of drug development.
References
- 1. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids inhibit GATA-3 phosphorylation and activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zgddek.com [zgddek.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Suplatast
For Immediate Implementation by Laboratory Personnel
The proper disposal of suplatast, a Th2 cytokine inhibitor used in immunological and allergy research, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound tosylate, aligning with general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound tosylate is classified with reproductive toxicity (Category 2), suspected of damaging fertility or the unborn child.[1][2]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses |
| Hand Protection | Appropriate chemical-resistant gloves (inspected before use) |
| Body Protection | Protective clothing |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a suitable respirator may be necessary based on risk assessment.[1] |
In the event of a spill, evacuate the area, ensure adequate ventilation, and prevent the product from entering drains.[1] Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate, sealed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA).[3][4] Improper disposal can lead to environmental contamination and public health risks.[3] The following protocol outlines the approved disposal methods.
1. Waste Characterization:
The first step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). While the Safety Data Sheet (SDS) for this compound tosylate indicates reproductive toxicity, it does not explicitly state whether it is an RCRA hazardous waste.[1][2] As a best practice, and to ensure compliance, it is recommended to manage the waste as hazardous unless confirmed otherwise by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
2. Segregation and Containerization:
Proper segregation of pharmaceutical waste is crucial.
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, place in a designated blue or white container.
-
Hazardous Pharmaceutical Waste: If determined or managed as hazardous, use a designated black container for RCRA hazardous pharmaceutical waste.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for pharmaceutical waste.
All containers must be securely sealed, leak-proof, and clearly labeled.
3. Disposal Route:
-
DO NOT dispose of this compound down the drain or in the regular trash.[1][4][5] The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
-
Primary Recommended Method: The preferred and safest method for disposing of pharmaceutical waste is through a licensed hazardous waste management company. These companies are equipped to handle and transport the waste for proper treatment, which typically involves incineration at a permitted facility.[4]
-
Drug Take-Back Programs: While primarily for household pharmaceuticals, some institutional take-back programs may be available.[3] Consult your EHS office for availability.
4. Documentation:
Maintain accurate records of the disposed this compound, including the quantity, date of disposal, and the waste manifest provided by the disposal vendor. This documentation is essential for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound. Always consult your institution's specific policies and your local, state, and federal regulations for pharmaceutical waste management.
References
Essential Safety and Logistical Information for Handling Suplatast Tosylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Suplatast tosylate, a Th2 cytokine inhibitor, in a laboratory setting. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe working environment.
Physical and Chemical Properties
A summary of the key quantitative data for this compound tosylate is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₃NO₇S₂ | [1] |
| Molecular Weight | 499.6 g/mol | [1] |
| CAS Number | 94055-76-2 | [2][3] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound tosylate is suspected of damaging fertility or the unborn child[1]. Therefore, strict adherence to safety protocols and the use of appropriate PPE is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound Tosylate
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Double chemical-resistant gloves (e.g., nitrile), meeting EN 374 standard.[3] | Tightly fitting safety goggles with side-shields.[4] | A suitable respirator is necessary if a risk assessment indicates it.[3] Work should be conducted in a chemical fume hood.[3] | A protective lab coat.[3] |
| Preparing Solutions | Double chemical-resistant gloves.[3] | Tightly fitting safety goggles with side-shields.[4] | To be performed in a chemical fume hood.[3] | A protective lab coat.[3] |
| Administering to Cell Cultures or Animals | Double chemical-resistant gloves.[3] | Tightly fitting safety goggles with side-shields.[4] | Work should be performed in a certified biological safety cabinet or chemical fume hood. | A protective lab coat.[3] |
| Spill Cleanup | Double heavy-duty chemical-resistant gloves. | Chemical splash goggles and a full-face shield. | A fit-tested respirator appropriate for the scale of the spill. | Disposable, fluid-resistant gown or coveralls. |
| Waste Disposal | Double chemical-resistant gloves.[3] | Safety glasses with side shields. | Not generally required if waste is properly contained. | A protective lab coat.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound tosylate is crucial for minimizing exposure. The following step-by-step guide outlines the operational workflow from receipt of the compound to its use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at room temperature.[5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
2. Preparation for Use:
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[3]
-
All handling of the solid compound and preparation of solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Assemble all necessary materials, including PPE, weighing equipment, solvents, and waste containers, before starting work.
3. Weighing and Solution Preparation:
-
Don the appropriate PPE as specified in the table above.
-
To avoid the formation of dust and aerosols, handle the solid compound carefully within a chemical fume hood.[3]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
4. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date of preparation.
-
When administering the compound in experimental settings (e.g., cell culture), use techniques that minimize the generation of aerosols.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound tosylate and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound tosylate, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound tosylate should be collected in a separate, sealed, and clearly labeled container.
-
Do not mix this compound tosylate waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use robust, leak-proof containers for all waste.
-
Keep waste containers closed when not in use.
-
Do not overfill waste containers.
3. Final Disposal:
-
Dispose of all this compound tosylate waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Arrange for collection by a licensed hazardous waste disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound tosylate.
Caption: Workflow for safe handling of this compound tosylate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
